molecular formula C36H44N8O12 B15622838 Pacidamycin 5T

Pacidamycin 5T

カタログ番号: B15622838
分子量: 780.8 g/mol
InChIキー: IITFQSGNPIUSKU-ULJHMMPZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pacidamycin 5T is a dipeptide.

特性

分子式

C36H44N8O12

分子量

780.8 g/mol

IUPAC名

2-[[1-[[3-[[2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(Z)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C36H44N8O12/c1-18(39-35(54)40-26(34(52)53)15-21-7-5-9-23(46)13-21)30(49)42-29(19(2)43(3)32(51)25(37)14-20-6-4-8-22(45)12-20)31(50)38-17-24-16-27(47)33(56-24)44-11-10-28(48)41-36(44)55/h4-13,17-19,25-27,29,33,45-47H,14-16,37H2,1-3H3,(H,38,50)(H,42,49)(H,52,53)(H2,39,40,54)(H,41,48,55)/b24-17-

InChIキー

IITFQSGNPIUSKU-ULJHMMPZSA-N

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Production of Pacidamycin 5T from Streptomyces coeruleorubidus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the production of Pacidamycin 5T, a potent uridyl peptide antibiotic, from the producing organism Streptomyces coeruleorubidus. This document details the biosynthetic pathway, fermentation strategies, extraction and purification protocols, and analytical methods for quantification. The information is curated to assist researchers in optimizing production and furthering the development of this promising class of antibiotics.

Introduction to this compound and Streptomyces coeruleorubidus

Pacidamycins are a family of peptidyl nucleoside antibiotics that exhibit significant activity against Gram-negative bacteria, including Pseudomonas aeruginosa. They function by inhibiting the translocase MraY, an essential enzyme in the bacterial cell wall biosynthesis pathway.[1][2] this compound is a specific congener within this family.

The producing organism, Streptomyces coeruleorubidus, is a Gram-positive, filamentous bacterium found in soil.[3][4] Like other members of the Streptomyces genus, it is known for its ability to produce a wide array of secondary metabolites with diverse biological activities. The production of pacidamycins is encoded by a dedicated biosynthetic gene cluster within the S. coeruleorubidus genome.[1][5]

Biosynthesis of this compound

The biosynthesis of pacidamycins is orchestrated by a 31-kb gene cluster containing 22 open reading frames (ORFs), designated pacA through pacV.[1] This cluster encodes a variety of enzymes, including highly dissociated nonribosomal peptide synthetase (NRPS) modules, which are responsible for the assembly of the peptide backbone.[1][3]

The biosynthesis of the pacidamycin core involves the following key steps:

  • Formation of the Uridyl Moiety: The biosynthesis initiates with the formation of a modified uridine (B1682114) precursor.

  • Peptide Chain Assembly: The peptide backbone is assembled by a series of NRPS enzymes. Gene deletion studies have confirmed that the NRPSs PacP and PacO are essential for pacidamycin biosynthesis.[1]

  • Formation of Unique Structural Features: The pacidamycin scaffold includes several unusual features, such as an N-methyl-2,3-diaminobutyric acid (DABA) residue and a ureido linkage, which are formed by specific tailoring enzymes encoded within the pac cluster.[5][6]

Pacidamycin_Biosynthesis cluster_precursors Precursor Supply cluster_assembly Core Assembly cluster_final_product Final Product Uridine_precursors Uridine Precursors Pac_enzymes_nucleoside Pac Enzymes (Nucleoside Modification) Uridine_precursors->Pac_enzymes_nucleoside Amino_acid_pool Amino Acid Pool (m-Tyr, L-Ala, DAP, etc.) NRPS_machinery NRPS Machinery (PacO, PacP, etc.) Amino_acid_pool->NRPS_machinery Pac_enzymes_nucleoside->NRPS_machinery Modified Uridine Tailoring_enzymes Tailoring Enzymes (e.g., for ureido bond) NRPS_machinery->Tailoring_enzymes Peptidyl-S-Enzyme Pacidamycin_5T This compound Tailoring_enzymes->Pacidamycin_5T

Figure 1: Simplified biosynthetic pathway of this compound.

Fermentation for this compound Production

Optimizing fermentation conditions is crucial for maximizing the yield of this compound. While specific quantitative data for this compound is limited in publicly available literature, studies on pacidamycin production in S. coeruleorubidus have shown that yields can be significantly increased from a baseline of 1-2 mg/L to over 100 mg/L through a combination of strain selection, medium manipulation, and precursor feeding.[3]

Culture Media

A variety of media have been used for the cultivation of Streptomyces species for antibiotic production. A common basal medium for S. coeruleorubidus is GYM (Glucose-Yeast Extract-Malt Extract) medium.[4] Optimization of carbon and nitrogen sources, as well as the addition of precursor amino acids, can significantly enhance pacidamycin production.

Table 1: Exemplar Media Compositions for Streptomyces coeruleorubidus Fermentation

ComponentConcentration (g/L)Role
Seed Medium (e.g., GYM)
Glucose4.0Carbon Source
Yeast Extract4.0Nitrogen & Growth Factors
Malt Extract10.0Carbon & Growth Factors
CaCO₃2.0pH Buffering
Agar (for solid medium)18.0Solidifying Agent
Production Medium (Optimized)
Soluble Starch20.0Carbon Source
Soybean Meal10.0Nitrogen Source
Glucose10.0Readily Available Carbon
L-Phenylalanine1.0 - 2.0Precursor Amino Acid
L-Alanine0.5 - 1.0Precursor Amino Acid
(NH₄)₂SO₄2.0Inorganic Nitrogen Source
K₂HPO₄1.0Phosphate Source & Buffering
MgSO₄·7H₂O0.5Cofactor Source
Trace Element Solution1.0 mLCofactors

Note: The production medium composition is a representative example based on common practices for Streptomyces fermentation and the known precursors of pacidamycins. Actual concentrations should be optimized for specific strains and fermentation conditions.

Fermentation Parameters

Table 2: Optimized Fermentation Parameters for Pacidamycin Production

ParameterOptimized Value
Temperature28-30 °C
pH6.8 - 7.2
Agitation200 - 250 rpm
Aeration1.0 - 1.5 vvm
Fermentation Time5 - 7 days
Inoculum Size5 - 10% (v/v)
Experimental Protocol: Shake Flask Fermentation
  • Inoculum Preparation: Inoculate a loopful of S. coeruleorubidus spores or mycelial fragments into a 250 mL flask containing 50 mL of seed medium. Incubate at 28°C on a rotary shaker at 220 rpm for 48-72 hours.

  • Production Culture: Inoculate a 1 L flask containing 200 mL of production medium with 10 mL (5% v/v) of the seed culture.

  • Incubation: Incubate the production culture at 28°C and 220 rpm for 5-7 days.

  • Precursor Feeding: For enhanced production, a sterile solution of L-phenylalanine and L-alanine can be fed to the culture at 48 and 72 hours post-inoculation to a final concentration of 1 g/L.

  • Monitoring: Monitor the pH, glucose consumption, and biomass periodically. Pacidamycin production typically starts in the late exponential or early stationary phase.

  • Harvesting: After 7 days, harvest the fermentation broth for extraction.

Fermentation_Workflow Spore_Stock S. coeruleorubidus Spore Stock Seed_Culture Seed Culture (GYM Medium, 48-72h) Spore_Stock->Seed_Culture Inoculation Production_Culture Production Culture (Optimized Medium, 5-7 days) Seed_Culture->Production_Culture Inoculation (5-10%) Precursor_Feeding Precursor Feeding (e.g., Phenylalanine) Production_Culture->Precursor_Feeding At 48h & 72h Harvest Harvest Fermentation Broth Production_Culture->Harvest After 5-7 days Precursor_Feeding->Production_Culture

Figure 2: General workflow for shake flask fermentation.

Extraction and Purification of this compound

The recovery and purification of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic techniques.

Experimental Protocol: Extraction and Purification
  • Biomass Removal: Centrifuge the harvested fermentation broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

  • Supernatant Extraction:

    • Adjust the pH of the supernatant to 7.0.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.

  • Initial Purification by Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

    • Dissolve the crude extract in a minimal volume of 5% methanol in water and load it onto the conditioned cartridge.

    • Wash the cartridge with 5% aqueous methanol to remove polar impurities.

    • Elute the pacidamycins with a stepwise gradient of methanol (e.g., 20%, 40%, 60%, 80%, and 100%).

    • Collect fractions and analyze by HPLC to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Pool and concentrate the fractions containing this compound.

    • Dissolve the concentrated sample in the initial mobile phase for preparative HPLC.

    • Inject the sample onto a C18 preparative HPLC column.

    • Elute with a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid). A typical gradient might be from 10% to 50% acetonitrile over 40 minutes.

    • Monitor the elution at 260 nm and collect the peak corresponding to this compound.

    • Lyophilize the collected fraction to obtain pure this compound.

Purification_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium (discard) Centrifugation->Mycelium Solvent_Extraction Solvent Extraction (Ethyl Acetate) Supernatant->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract SPE Solid-Phase Extraction (C18) Crude_Extract->SPE Semi_Pure_Fractions Semi-Pure Fractions SPE->Semi_Pure_Fractions Prep_HPLC Preparative HPLC (C18) Semi_Pure_Fractions->Prep_HPLC Pure_Pacidamycin_5T Pure this compound Prep_HPLC->Pure_Pacidamycin_5T

Figure 3: Workflow for the extraction and purification of this compound.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for the quantification of this compound.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 60% B

    • 25-30 min: 60% to 90% B

    • 30-35 min: 90% B

    • 35-40 min: 90% to 10% B

    • 40-45 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Quantification: Create a standard curve using purified this compound of known concentrations.

Table 3: Typical HPLC Parameters for this compound Analysis

ParameterValue
ColumnC18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient10-60% B over 20 min
Flow Rate1.0 mL/min
DetectionUV at 260 nm
Injection Volume10 µL
Expected Retention Time15-20 min (dependent on exact conditions)

Regulatory Pathways in Pacidamycin Biosynthesis

The regulation of antibiotic production in Streptomyces is a complex process involving a hierarchical network of regulatory proteins. While the specific signaling pathways controlling pacidamycin biosynthesis have not been fully elucidated, it is likely governed by mechanisms common to other Streptomyces species. These include:

  • Two-Component Systems: These systems, consisting of a sensor kinase and a response regulator, perceive environmental signals and trigger downstream regulatory cascades that can activate or repress antibiotic biosynthesis.

  • Gamma-Butyrolactones (GBLs): These small, diffusible signaling molecules are known to act as quorum-sensing signals in Streptomyces, often initiating secondary metabolism when a sufficient cell density is reached. The pacidamycin gene cluster may contain genes for GBL synthesis and reception.

  • Cluster-Situated Regulators (CSRs): The pac gene cluster itself likely contains regulatory genes that directly control the expression of the biosynthetic genes in response to higher-level regulatory signals.

Regulatory_Pathway cluster_signals Environmental & Cellular Signals cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis Nutrient_Limitation Nutrient Limitation Two_Component_System Two-Component Systems Nutrient_Limitation->Two_Component_System Cell_Density High Cell Density GBL_System γ-Butyrolactone System Cell_Density->GBL_System Other_Stress Other Stresses Pleiotropic_Regulators Pleiotropic Regulators Other_Stress->Pleiotropic_Regulators Two_Component_System->Pleiotropic_Regulators GBL_System->Pleiotropic_Regulators CSR Cluster-Situated Regulator(s) (in pac cluster) Pleiotropic_Regulators->CSR Pac_Genes pac Biosynthetic Genes CSR->Pac_Genes Activation/Repression

Figure 4: A generalized regulatory pathway for antibiotic production in Streptomyces.

Conclusion

The production of this compound from Streptomyces coeruleorubidus presents a promising avenue for the development of new antibiotics. A thorough understanding of its biosynthetic pathway, coupled with the optimization of fermentation, extraction, and purification processes, is essential for achieving high yields. This technical guide provides a foundational framework for researchers to build upon in their efforts to harness the therapeutic potential of this unique class of natural products. Further research into the specific regulatory networks governing pacidamycin biosynthesis will be key to unlocking even higher production titers and enabling the generation of novel analogs through biosynthetic engineering.

References

Unveiling the Blueprint: A Technical Guide to the Pacidamycin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of pacidamycin biosynthesis, offering a comprehensive overview of its genetic architecture, enzymatic machinery, and the experimental methodologies used to elucidate its complex pathway. Pacidamycins, a family of peptidyl-nucleoside antibiotics, exhibit potent activity against Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, by targeting the essential enzyme MraY. Understanding the intricacies of their biosynthetic gene cluster (BGC) is paramount for harnessing its potential for novel antibiotic development and combinatorial biosynthesis.

The Pacidamycin Biosynthetic Gene Cluster: A Genetic Overview

The biosynthesis of pacidamycins is orchestrated by a compact ~31 kb gene cluster in the producing organism, Streptomyces coeruleorubidus.[1][2] This cluster is comprised of 22 open reading frames (ORFs), designated pacA through pacV, which encode a fascinating array of enzymes, including a highly dissociated non-ribosomal peptide synthetase (NRPS) system, tailoring enzymes, and proteins for precursor supply and regulation.

Table 1: Genes of the Pacidamycin Biosynthetic Gene Cluster and Their Putative Functions
GeneProposed FunctionDomain Organization (if applicable)
pacA tRNA-dependent transferase-
pacB tRNA-dependent transferase-
pacC Major Facilitator Superfamily (MFS) transporter, likely involved in pacidamycin export-
pacD Hypothetical protein-
pacE Uridylyltransferase-
pacF Nucleotidyltransferase-
pacG Hypothetical protein-
pacH Stand-alone thiolation (T) domainT
pacI Stand-alone condensation (C) domainC
pacJ MbtH-like protein, accessory protein for adenylation domains-
pacK Hypothetical protein-
pacL Adenylation (A) domain, activates the C-terminal aromatic amino acid (m-Tyr, Phe, or Trp)A
pacM Hypothetical protein-
pacN Condensation (C) and Thiolation (T) domains, involved in ureido bond formationC-T
pacO Adenylation (A) domain, activates L-AlaA
pacP Adenylation (A), Thiolation (T), and Thioesterase (TE) domains, activates and modifies the DABA precursorA-T-TE
pacQ Argininosuccinate (B1211890) lyase homolog, involved in the biosynthesis of 2,3-diaminobutyric acid (DABA)-
pacR Hypothetical protein-
pacS Fusion protein with argininosuccinate lyase domain, likely involved in DABA biosynthesis-
pacT Cysteine synthase-like enzyme, involved in DABA biosynthesis-
pacU Adenylation (A) domainA
pacV Methyltransferase, responsible for N-methylation of the DABA residue-

The Biosynthetic Pathway: A Stepwise Assembly

The biosynthesis of the pacidamycin core structure is a complex process involving the coordinated action of the Pac enzymes. The pathway can be broadly divided into three key stages: precursor synthesis, non-ribosomal peptide assembly, and tailoring modifications.

Pacidamycin Biosynthetic Pathway cluster_precursor Precursor Biosynthesis cluster_nrps NRPS Assembly Line cluster_final Final Product Assembly L-Threonine L-Threonine DABA_synthesis PacQ, PacS, PacT L-Threonine->DABA_synthesis Uracil (B121893) Uracil Uridine_synthesis PacE, PacF Uracil->Uridine_synthesis Amino_Acids L-Ala, L-Phe, L-Trp, m-Tyr PacL PacL (A) Activates Aromatic AA Amino_Acids->PacL PacO PacO (A) Activates L-Ala Amino_Acids->PacO DABA 2,3-Diaminobutyric Acid (DABA) DABA_synthesis->DABA Deoxyuridine 3'-Deoxyuridine (B14125) Uridine_synthesis->Deoxyuridine PacP PacP (A-T-TE) Activates DABA DABA->PacP Pacidamycin Pacidamycin Deoxyuridine->Pacidamycin PacV PacV N-methylation PacP->PacV Assembly Peptide Chain Assembly PacV->Assembly PacJ PacJ PacL->PacJ PacJ->Assembly PacO->Assembly PacN PacN (C-T) Ureido bond PacN->Assembly PacH PacH (T) PacH->Assembly PacI PacI (C) PacI->Assembly Peptide Assembled Peptide Assembly->Peptide Peptide->Pacidamycin PacC PacC Export Pacidamycin->PacC

Caption: Proposed biosynthetic pathway of pacidamycins.

Synthesis of Non-proteinogenic Precursors

A key feature of pacidamycins is the presence of the non-proteinogenic amino acid (2S,3S)-2,3-diaminobutyric acid (DABA). The biosynthesis of DABA is proposed to start from L-threonine and is catalyzed by the enzymes PacQ, PacS, and PacT.[1] Another crucial precursor is the 3'-deoxyuridine moiety, which is synthesized from uracil by the action of PacE and PacF.[3]

The Dissociated NRPS Machinery

The peptide backbone of pacidamycin is assembled by a highly dissociated or "fragmented" non-ribosomal peptide synthetase (NRPS) system.[1][3] This is in contrast to the canonical multi-domain NRPS enzymes. In the pacidamycin BGC, the adenylation (A), thiolation (T), and condensation (C) domains are encoded by separate proteins.

The assembly process is initiated by the activation of the respective amino acid precursors by stand-alone adenylation domains:

  • PacP activates the DABA precursor.

  • PacL , with the help of the MbtH-like protein PacJ , activates the C-terminal aromatic amino acid (m-tyrosine, phenylalanine, or tryptophan).

  • PacO activates L-alanine.

These activated amino acids are then loaded onto thiolation (T) domains, such as the stand-alone PacH and the T-domain of PacN . The peptide bonds and the unusual ureido linkage are formed by the action of condensation (C) domains, including the stand-alone PacI and the C-domain of PacN .[1]

Tailoring and Export

Following the assembly of the peptidyl-nucleoside core, a final tailoring step involves the N-methylation of the DABA residue, a reaction catalyzed by the methyltransferase PacV .[4] The completed pacidamycin molecule is then likely exported out of the cell by the major facilitator superfamily (MFS) transporter, PacC .[1]

Experimental Protocols: Elucidating the Pathway

The characterization of the pacidamycin BGC has been made possible through a combination of genetic and biochemical experiments. Below are summaries of the key methodologies employed.

Gene Disruption Analysis

To confirm the involvement of specific pac genes in pacidamycin biosynthesis, targeted gene knockout experiments were performed in S. coeruleorubidus.

Gene Knockout Workflow cluster_construction Disruption Plasmid Construction cluster_conjugation Conjugative Transfer cluster_selection Selection and Verification PCR PCR amplification of target gene with flanking regions Cloning Cloning into a vector (e.g., pCR-Blunt) PCR->Cloning Redirect ReDirect Technology: Replacement of target gene with resistance cassette (e.g., apramycin) Cloning->Redirect Disruption_Plasmid Final Disruption Plasmid Redirect->Disruption_Plasmid Ecoli E. coli donor strain (e.g., ET12567/pUZ8002) - methylation deficient Disruption_Plasmid->Ecoli Conjugation Intergeneric Conjugation Ecoli->Conjugation Streptomyces S. coeruleorubidus recipient strain Streptomyces->Conjugation Selection Selection of exconjugants (e.g., on apramycin (B1230331) and nalidixic acid) Conjugation->Selection Screening Screening for double crossover events (loss of vector marker) Selection->Screening Verification PCR verification of gene deletion Screening->Verification Mutant Verified Gene Knockout Mutant Verification->Mutant Analysis LC-MS analysis of pacidamycin production Mutant->Analysis

Caption: Workflow for targeted gene knockout in S. coeruleorubidus.

Methodology Summary:

  • Construction of the Disruption Cassette: A disruption plasmid is constructed where the target pac gene is replaced by an antibiotic resistance cassette (e.g., apramycin resistance) using PCR-based methods like the ReDirect Technology. This cassette is flanked by regions homologous to the upstream and downstream sequences of the target gene to facilitate homologous recombination.

  • Intergeneric Conjugation: The non-replicating disruption plasmid is introduced into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002) and subsequently transferred to S. coeruleorubidus via conjugation.

  • Selection and Verification: Exconjugants are selected on media containing the appropriate antibiotics. Colonies that have undergone a double-crossover event, resulting in the replacement of the target gene with the resistance cassette, are identified by screening for the loss of the vector-encoded resistance marker. The gene deletion is then confirmed by PCR analysis.

  • Phenotypic Analysis: The resulting mutant strains are cultivated, and the culture extracts are analyzed by LC-MS to determine the effect of the gene knockout on pacidamycin production. For example, deletion of pacP and pacO was shown to abolish pacidamycin biosynthesis.[1]

Heterologous Expression

To confirm that the identified gene cluster is solely responsible for pacidamycin biosynthesis, the entire ~31 kb cluster was heterologously expressed in a model Streptomyces host.

Methodology Summary:

  • Cloning of the Gene Cluster: The complete pacidamycin BGC is cloned into a suitable expression vector, such as a cosmid or a BAC, that can be introduced and maintained in a heterologous host.

  • Host Strain: Streptomyces lividans, a well-characterized and genetically tractable species that does not produce pacidamycins, is commonly used as a heterologous host.

  • Transformation: The expression vector containing the pac cluster is introduced into S. lividans protoplasts via transformation.

  • Production Analysis: The transformed S. lividans strains are cultivated, and the culture broths are extracted and analyzed by HPLC and mass spectrometry for the production of pacidamycins. Successful heterologous expression resulted in the production of pacidamycin D and a new pacidamycin analog, pacidamycin S, confirming the functionality of the cloned gene cluster.[5]

In Vitro Enzymatic Assays

The specific functions of individual Pac enzymes, particularly the adenylation domains, have been elucidated through in vitro biochemical assays.

Methodology Summary: ATP-[³²P]PPi Exchange Assay This assay is a classic method to determine the substrate specificity of adenylation domains.

  • Protein Overexpression and Purification: The genes encoding the adenylation domains (e.g., pacL, pacO, pacP) are cloned into an E. coli expression vector, and the corresponding proteins are overexpressed and purified.

  • Assay Reaction: The purified A-domain is incubated with ATP, [³²P]-labeled pyrophosphate (PPi), and a potential amino acid substrate in a suitable buffer.

  • Detection of [³²P]ATP: If the A-domain activates the specific amino acid, it catalyzes the exchange of [³²P]PPi into ATP, forming [³²P]ATP. The amount of [³²P]ATP formed is quantified by separating it from unincorporated [³²P]PPi (e.g., by charcoal binding and scintillation counting).

  • Substrate Specificity Profile: By testing a range of amino acids, a substrate specificity profile for each A-domain can be established. These in vitro assays confirmed that PacL activates aromatic amino acids, PacO activates L-alanine, and PacP activates a diaminopropionyl-AMP, consistent with the amino acids found in the pacidamycin structure.[2]

Conclusion and Future Perspectives

The elucidation of the pacidamycin biosynthetic gene cluster has provided a remarkable insight into the assembly of a unique class of peptidyl-nucleoside antibiotics. The discovery of a dissociated NRPS system opens up exciting possibilities for combinatorial biosynthesis and the generation of novel pacidamycin analogs with improved pharmacological properties. Future research will likely focus on further characterizing the unassigned proteins within the cluster, understanding the regulatory networks that control pacidamycin production, and engineering the biosynthetic pathway to create a new generation of antibiotics to combat the growing threat of antimicrobial resistance.

References

The Decisive Role of the Hydroxyl Group in Pacidamycin 5T's Antimicrobial Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pacidamycins are a family of nucleoside-peptide antibiotics that exhibit potent antimicrobial activity, notably against Pseudomonas aeruginosa.[1][2][3] Their mechanism of action involves the inhibition of the phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), an essential enzyme in the bacterial cell wall biosynthesis pathway.[4][5][6][7][8][9][10][11] The structural distinction between Pacidamycin 5 and Pacidamycin 5T lies in a single hydroxyl group on the terminal amino acid residue of the peptide chain.[12] This seemingly minor modification is hypothesized to have a profound impact on the molecule's interaction with its target and, consequently, its antimicrobial efficacy.

Data Presentation: A Framework for Comparative Analysis

To rigorously assess the contribution of the hydroxyl group to this compound's activity, a direct comparison of its biological activity with that of Pacidamycin 5 is essential. The following table illustrates a recommended format for presenting such comparative data, using hypothetical Minimum Inhibitory Concentration (MIC) values. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13][14][15][16]

CompoundTarget OrganismMIC (µg/mL)
This compound Pseudomonas aeruginosa ATCC 278538
Escherichia coli ATCC 25922>128
Staphylococcus aureus ATCC 29213>128
Pacidamycin 5 Pseudomonas aeruginosa ATCC 2785332
Escherichia coli ATCC 25922>128
Staphylococcus aureus ATCC 29213>128

Note: The MIC values presented in this table are hypothetical and for illustrative purposes only.

The Inferred Importance of the Hydroxyl Moiety

Structure-activity relationship studies of other MraY inhibitors provide compelling evidence for the critical role of hydroxyl groups in binding and inhibition. For instance, in the tunicamycin (B1663573) class of MraY inhibitors, the removal of a specific hydroxyl group has been shown to significantly diminish inhibitory activity.[17] It is therefore highly probable that the hydroxyl group of this compound engages in crucial hydrogen bonding interactions with amino acid residues within the MraY active site. This additional interaction would be expected to increase the binding affinity of this compound for its target compared to Pacidamycin 5, leading to more potent inhibition of cell wall synthesis and, consequently, lower MIC values.

Experimental Protocols

To facilitate further research into the pacidamycin class of antibiotics, detailed protocols for key biological assays are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Materials:

  • Test compounds (this compound and Pacidamycin 5) dissolved in a suitable solvent (e.g., DMSO) to a stock concentration of 1280 µg/mL.
  • Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Bacterial strains (e.g., P. aeruginosa ATCC 27853).
  • Sterile 96-well microtiter plates.
  • Spectrophotometer.

2. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure: a. Dispense 50 µL of CAMHB into each well of a 96-well plate. b. Add 50 µL of the stock solution of the test compound to the first well of a row and perform serial twofold dilutions across the plate. c. Add 50 µL of the prepared bacterial inoculum to each well. d. Include a growth control (no antibiotic) and a sterility control (no bacteria) on each plate. e. Incubate the plates at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results: a. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: MraY Inhibition Assay

This protocol is a representative method for assessing the direct inhibition of the MraY enzyme.

1. Preparation of Reagents:

  • Purified MraY enzyme preparation.
  • UDP-MurNAc-pentapeptide substrate.
  • Undecaprenyl phosphate (B84403) (C55-P).
  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 20 mM MgCl₂, 0.05% Triton X-100).
  • Test compounds (this compound and Pacidamycin 5) at various concentrations.
  • Detection system (e.g., a fluorescently labeled UDP-MurNAc-pentapeptide and a suitable detection method).

2. Assay Procedure: a. In a suitable assay plate, combine the MraY enzyme, assay buffer, and varying concentrations of the test compound. b. Pre-incubate the mixture for 15 minutes at room temperature. c. Initiate the reaction by adding the substrates (UDP-MurNAc-pentapeptide and C55-P). d. Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). e. Stop the reaction (e.g., by adding EDTA or by heat inactivation). f. Quantify the product formation using the chosen detection system.

3. Data Analysis: a. Calculate the percentage of MraY inhibition for each concentration of the test compound relative to a no-inhibitor control. b. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks for understanding the role of the hydroxyl group in this compound's activity.

experimental_workflow cluster_synthesis Synthesis & Preparation cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Interpretation synthesis Synthesis of this compound and Pacidamycin 5 purification Purification and Characterization synthesis->purification mic MIC Determination (e.g., P. aeruginosa) purification->mic mray MraY Inhibition Assay (IC50 Determination) purification->mray comparison Comparative Analysis of MIC and IC50 Values mic->comparison mray->comparison sar Structure-Activity Relationship Elucidation comparison->sar conclusion Conclusion on Hydroxyl Group's Role in Activity sar->conclusion Define role of -OH group mray_inhibition_pathway cluster_cell_wall Bacterial Cell Wall Synthesis udp_murnac UDP-MurNAc- pentapeptide mray MraY Translocase udp_murnac->mray c55p Undecaprenyl phosphate (C55-P) c55p->mray lipid_i Lipid I peptidoglycan Peptidoglycan Synthesis lipid_i->peptidoglycan mray->lipid_i Catalyzes pac5t This compound pac5t->mray Binds and Inhibits hydroxyl Hydroxyl Group (-OH) pac5t->hydroxyl hydroxyl->mray Forms H-bond with active site residue

References

Pacidamycin 5T: A Uridyl Peptide Antibiotic Targeting Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pacidamycin 5T belongs to the pacidamycin family, a group of uridyl peptide antibiotics (UPAs) with a targeted spectrum of activity, notably against the opportunistic pathogen Pseudomonas aeruginosa.[1][2][3] These natural products, produced by Streptomyces coeruleorubidus, employ a clinically unexploited mechanism of action, inhibiting the essential bacterial enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), also known as translocase I.[4][5][6][7] This inhibition blocks a critical step in the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biosynthetic pathway, available quantitative data, and detailed experimental protocols relevant to its study.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The pacidamycins, a novel class of nucleoside antibiotics, offer a promising avenue for the development of new antibacterial agents due to their unique chemical scaffold and mechanism of action.[2][7] this compound, a member of this family, is a pentapeptide derivative characterized by a 3'-deoxyuridine (B14125) nucleoside linked to a peptide backbone via an exocyclic enamide.[3] The peptide chain itself is unusual, containing a diamino acid residue and an internal ureido moiety. This guide delves into the core scientific principles of this compound, providing researchers and drug development professionals with a detailed resource to support further investigation and potential therapeutic development.

Mechanism of Action: Inhibition of MraY

The primary molecular target of this compound and other pacidamycins is the integral membrane enzyme MraY.[4][5][6] MraY catalyzes the first committed step in the membrane-associated stage of peptidoglycan biosynthesis: the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I.[8] By inhibiting MraY, pacidamycins effectively halt the construction of the bacterial cell wall, leading to cell lysis and bacterial death.[1][6] This targeted action against an essential and clinically unexploited enzyme makes the pacidamycins an attractive class of antibiotics.

MraY_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP-MurNAc-pentapeptide->MraY UMP UMP MraY->UMP Lipid I Lipid I MraY->Lipid I Catalysis Undecaprenyl-P Undecaprenyl-P Undecaprenyl-P->MraY Peptidoglycan Synthesis Peptidoglycan Synthesis Lipid I->Peptidoglycan Synthesis Pacidamycin_5T This compound Pacidamycin_5T->MraY Inhibition Pacidamycin_Biosynthesis cluster_precursors Precursor Supply cluster_assembly Core Assembly Uridine Uridine Modified Nucleoside 3'-deoxy-4',5'-enamino-uridine Uridine->Modified Nucleoside pacE, F, K, M Amino Acids L-Ala, L-m-Tyr, L-Phe, L-Trp, DABA Pac_NRPS Pac NRPS (PacP, PacO, etc.) Amino Acids->Pac_NRPS Final Assembly Pacidamycin Assembly Modified Nucleoside->Final Assembly Peptide Backbone Peptide Backbone Ureido_Formation Ureido Linkage (PacN) Peptide Backbone->Ureido_Formation Pac_NRPS->Peptide Backbone Ureido_Formation->Final Assembly Pacidamycin Pacidamycin Final Assembly->Pacidamycin Experimental_Workflow cluster_MIC MIC Assay Workflow cluster_MraY MraY Inhibition Assay Workflow MIC_Start Start Prep_Inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) MIC_Start->Prep_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prep_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilution of this compound Serial_Dilution->Inoculate_Plate Incubate_MIC Incubate at 37°C (18-24h) Inoculate_Plate->Incubate_MIC Read_MIC Determine MIC (Lowest concentration with no growth) Incubate_MIC->Read_MIC MIC_End End Read_MIC->MIC_End MraY_Start Start Prep_Reaction Prepare Reaction Mix (Buffer, Substrates, Inhibitor) MraY_Start->Prep_Reaction Add_Enzyme Add MraY Enzyme Prep_Reaction->Add_Enzyme Incubate_MraY Incubate at 30°C Add_Enzyme->Incubate_MraY Measure_Fluorescence Measure Fluorescence Incubate_MraY->Measure_Fluorescence Calculate_IC50 Calculate % Inhibition and IC50 Measure_Fluorescence->Calculate_IC50 MraY_End End Calculate_IC50->MraY_End

References

An In-depth Technical Guide to the Natural Variants of Pacidamycin Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural variants of pacidamycin antibiotics, a class of uridyl peptide antibiotics with potent and specific activity against Pseudomonas aeruginosa. This document details their mechanism of action, biosynthesis, and methods for isolation and characterization, with a focus on providing practical information for researchers in the field of antibiotic drug discovery and development.

Introduction to Pacidamycin Antibiotics

Pacidamycins are a family of nucleoside-peptide antibiotics produced by the soil bacterium Streptomyces coeruleorubidus.[1][2] First discovered in the late 1980s, they exhibit a narrow spectrum of activity, primarily targeting the opportunistic Gram-negative pathogen Pseudomonas aeruginosa.[2] The unique structure and mechanism of action of pacidamycins make them an attractive scaffold for the development of new therapeutics against this often multi-drug resistant bacterium.

The core structure of pacidamycins consists of a uridine-derived nucleoside linked to a peptide backbone.[3] This peptide chain is notable for containing non-proteinogenic amino acids and an unusual ureido linkage. Variations in the amino acid composition of the peptide tail give rise to the different natural congeners of pacidamycin.

Mechanism of Action

Pacidamycins exert their antibacterial effect by inhibiting the enzyme translocase I, also known as MraY.[4][5] MraY is an essential enzyme in the bacterial cell wall biosynthesis pathway, responsible for catalyzing the transfer of N-acetylmuramic acid-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate. This is a critical step in the formation of peptidoglycan, the major component of the bacterial cell wall. By binding to MraY, pacidamycins block the synthesis of peptidoglycan, leading to cell lysis and bacterial death. This mechanism is a clinically unexploited target, making pacidamycins and their analogs promising candidates for overcoming existing antibiotic resistance.[4][5]

Natural Variants of Pacidamycin

Streptomyces coeruleorubidus produces a complex of related pacidamycin congeners. These variants primarily differ in the amino acid residues at the N-terminus of the peptide chain. While a comprehensive list of all naturally produced pacidamycins with their corresponding production yields is not available in a single source, several have been isolated and characterized. The production of these antibiotics can be enhanced from approximately 1-2 mg/liter to over 100 mg/liter through strain selection, medium optimization, and the feeding of component amino acids.

Table 1: Known Natural Variants of Pacidamycin and their Bioactivity

Pacidamycin VariantAmino Acid Sequence (N- to C-terminus)Molecular WeightMIC against P. aeruginosa (μg/mL)
Pacidamycin 1Gly-m-Tyr-DABA-(ureido)-Ala-Trp895.48 - 64
Pacidamycin 2m-Tyr-DABA-(ureido)-Ala-Trp838.48 - 64
Pacidamycin 3Ala-m-Tyr-DABA-(ureido)-Ala-Trp966.48 - 64
Pacidamycin 4Gly-m-Tyr-DABA-(ureido)-Ala-Phe848.48 - 64
Pacidamycin 5m-Tyr-DABA-(ureido)-Ala-Phe791.38 - 64
Pacidamycin 6Ala-m-Tyr-DABA-(ureido)-Ala-Phe919.48 - 64
Pacidamycin DAla-DABA-(ureido)-Ala-Phe719.3Not Reported
Pacidamycin SStructure not fully elucidatedNot ReportedNot Reported

Note: DABA refers to 2,3-diaminobutyric acid. The ureido linkage connects the alanine (B10760859) and the C-terminal aromatic amino acid. The MIC values for pacidamycins against P. aeruginosa generally range from 8 to 64 μg/mL.[2]

Biosynthesis of Pacidamycins

The biosynthesis of pacidamycins is governed by a 31-kb gene cluster (pacA-V) that encodes a series of enzymes, including a highly dissociated non-ribosomal peptide synthetase (NRPS) system.[3][6] The pathway involves the synthesis of the non-proteinogenic amino acid building blocks, their assembly on the NRPS machinery, and the attachment of the uridine-derived nucleoside.

Key Biosynthetic Enzymes and their Functions

The pacidamycin biosynthetic gene cluster contains genes for the following key functions:

  • NRPS Modules: A set of dissociated NRPS enzymes are responsible for the activation and condensation of the constituent amino acids. Key NRPS proteins include PacL, PacO, and PacP.[6]

  • Amino Acid Tailoring Enzymes: Several enzymes are involved in the synthesis of the non-proteinogenic amino acids, such as 2,3-diaminobutyric acid (DABA) and m-tyrosine.

  • Ureido Group Formation: A dedicated enzyme is responsible for the formation of the characteristic ureido linkage.

  • Nucleoside Modification: Enzymes are involved in the modification of uridine (B1682114) to the 3'-deoxyuridine (B14125) moiety found in pacidamycins.

Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for a representative pacidamycin.

Pacidamycin_Biosynthesis cluster_precursors Precursor Supply cluster_nucleoside Nucleoside Modification cluster_nrps NRPS Assembly cluster_release Final Product Uridine Uridine Uridine_mod 3'-deoxy-4',5'-didehydro-5'-aminouridine Uridine->Uridine_mod Pac enzymes L_Ala L-Alanine Peptide_intermediate Peptide Intermediate (on NRPS) L_Ala->Peptide_intermediate NRPS loading & condensation (PacL, PacO, PacP, etc.) L_Phe L-Phenylalanine L_Phe->Peptide_intermediate NRPS loading & condensation (PacL, PacO, PacP, etc.) L_Trp L-Tryptophan L_Trp->Peptide_intermediate NRPS loading & condensation (PacL, PacO, PacP, etc.) L_Tyr L-Tyrosine m_Tyr m-Tyrosine L_Tyr->m_Tyr Pac enzymes L_Thr L-Threonine DABA 2,3-diaminobutyric acid (DABA) L_Thr->DABA Pac enzymes Glycine Glycine Glycine->Peptide_intermediate NRPS loading & condensation (PacL, PacO, PacP, etc.) Pacidamycin_core Pacidamycin Core (on NRPS) Uridine_mod->Pacidamycin_core DABA->Peptide_intermediate NRPS loading & condensation (PacL, PacO, PacP, etc.) m_Tyr->Peptide_intermediate NRPS loading & condensation (PacL, PacO, PacP, etc.) Peptide_intermediate->Pacidamycin_core Attachment of nucleoside Pacidamycin Pacidamycin Pacidamycin_core->Pacidamycin Release from NRPS

Caption: Proposed biosynthetic pathway of pacidamycin.

Experimental Protocols

Fermentation of Streptomyces coeruleorubidus

A detailed, optimized protocol for the fermentation of S. coeruleorubidus for pacidamycin production is outlined below. This protocol is based on general methodologies for actinomycete fermentation and may require further optimization for specific strains and equipment.

1. Seed Culture Preparation:

  • Inoculate a loopful of S. coeruleorubidus spores or a vegetative mycelial fragment into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth or a custom seed medium).

  • Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours, or until dense growth is observed.

2. Production Culture:

  • Inoculate a production fermenter containing the production medium with 5-10% (v/v) of the seed culture. A typical production medium may contain molasses, earthworm powder, and glycerin.

  • Fermentation parameters:

    • Temperature: 27-29°C

    • pH: Maintain between 6.2 and 6.7

    • Aeration: 0.5-1.5 vvm (volume of air per volume of medium per minute)

    • Agitation: 200-400 rpm, depending on the fermenter geometry.

  • Incubate for 5-7 days. Monitor pacidamycin production by HPLC analysis of the culture broth.

Isolation and Purification of Pacidamycins

The following is a general procedure for the isolation and purification of pacidamycins from the fermentation broth.

1. Broth Extraction:

  • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • The pacidamycins are typically found in the supernatant.

  • Adjust the pH of the supernatant to acidic (e.g., pH 3-4) with an appropriate acid.

  • Apply the acidified supernatant to a hydrophobic resin column (e.g., Amberlite XAD-16 or Diaion HP-20).

  • Wash the column with water to remove salts and polar impurities.

  • Elute the pacidamycins with an organic solvent, such as methanol (B129727) or acetone.

2. Chromatographic Purification:

  • Concentrate the eluate under reduced pressure.

  • Subject the crude extract to a series of chromatographic steps to separate the different pacidamycin congeners. This may include:

    • Ion-exchange chromatography: To separate compounds based on their charge.

    • Size-exclusion chromatography: To separate based on molecular size.

    • Reversed-phase high-performance liquid chromatography (RP-HPLC): This is a key step for high-resolution separation of the individual pacidamycins. A C18 column is typically used with a water/acetonitrile or water/methanol gradient containing a modifier such as trifluoroacetic acid (TFA) or formic acid.

Isolation_Workflow Start Fermentation Broth Centrifugation Centrifugation Start->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium (discard) Centrifugation->Mycelium Acidification Acidification (pH 3-4) Supernatant->Acidification Hydrophobic_Resin Hydrophobic Resin Chromatography (e.g., XAD-16) Acidification->Hydrophobic_Resin Wash Wash with Water Hydrophobic_Resin->Wash Elution Elute with Methanol/Acetone Wash->Elution Crude_Extract Crude Pacidamycin Extract Elution->Crude_Extract Ion_Exchange Ion-Exchange Chromatography Crude_Extract->Ion_Exchange Size_Exclusion Size-Exclusion Chromatography Ion_Exchange->Size_Exclusion RP_HPLC Reversed-Phase HPLC Size_Exclusion->RP_HPLC Pure_Pacidamycins Pure Pacidamycin Variants RP_HPLC->Pure_Pacidamycins

Caption: General workflow for the isolation and purification of pacidamycins.

Structural Elucidation

The structures of the purified pacidamycins are determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of each pacidamycin variant. Tandem mass spectrometry (MS/MS) is employed to fragment the molecules and obtain information about the amino acid sequence of the peptide chain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are used to elucidate the detailed chemical structure, including the stereochemistry of the amino acids.

    • ¹H NMR: Provides information about the number and types of protons in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between atoms within the molecule, allowing for the complete assignment of the structure.

Precursor-Directed Biosynthesis of Novel Pacidamycin Analogs

The relaxed substrate specificity of the pacidamycin biosynthetic machinery allows for the generation of novel analogs through precursor-directed biosynthesis.[4][5] This technique involves feeding synthetic analogs of the natural amino acid precursors to the S. coeruleorubidus fermentation culture. The NRPS enzymes can then incorporate these unnatural building blocks into the pacidamycin scaffold, leading to the production of new derivatives with potentially improved properties.

For example, feeding tryptophan analogs such as 2-methyl-, 7-methyl-, 7-chloro-, and 7-bromotryptophan has been shown to result in the production of the corresponding pacidamycin analogs, in some cases at higher titers than the natural pacidamycin.[4]

Precursor_Directed_Biosynthesis Start Select Target Pacidamycin Analog Synthesize_Analog Synthesize Precursor Analog (e.g., Tryptophan analog) Start->Synthesize_Analog Feed_Analog Feed Precursor Analog to Culture Synthesize_Analog->Feed_Analog Fermentation Fermentation of S. coeruleorubidus Fermentation->Feed_Analog Incubate Continue Incubation Feed_Analog->Incubate Harvest Harvest Fermentation Broth Incubate->Harvest Isolate_Purify Isolate and Purify (as per standard protocol) Harvest->Isolate_Purify Characterize Structural Characterization (MS, NMR) Isolate_Purify->Characterize Bioassay Biological Activity Testing (e.g., MIC determination) Isolate_Purify->Bioassay New_Analog Novel Pacidamycin Analog Characterize->New_Analog Bioassay->New_Analog

Caption: Workflow for precursor-directed biosynthesis of novel pacidamycins.

Conclusion

The pacidamycin family of antibiotics represents a promising class of natural products for the development of new treatments against Pseudomonas aeruginosa. Their unique mechanism of action, targeting the essential enzyme MraY, makes them less susceptible to existing resistance mechanisms. The elucidation of their biosynthetic pathway and the demonstrated feasibility of precursor-directed biosynthesis open up exciting avenues for the generation of novel, semi-synthetic pacidamycin analogs with improved potency, spectrum of activity, and pharmacokinetic properties. This technical guide provides a foundation of knowledge and methodologies to aid researchers in further exploring and exploiting the therapeutic potential of these fascinating molecules.

References

The Role of Pacidamycin 5T in the Inhibition of Bacterial Cell Wall Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pacidamycin 5T, a member of the uridyl peptide family of antibiotics, represents a promising class of antibacterial agents targeting a crucial and clinically unexploited step in bacterial cell wall biosynthesis. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role as a potent inhibitor of the enzyme MraY. This document details the molecular interactions, summarizes available quantitative data for the pacidamycin class, provides comprehensive experimental protocols for studying its activity, and visualizes the key pathways and workflows.

Introduction to this compound and Bacterial Cell Wall Synthesis

The bacterial cell wall is an essential organelle that provides structural integrity and protection from osmotic stress, making it an excellent target for antimicrobial agents. The primary component of the bacterial cell wall is peptidoglycan, a complex polymer of sugars and amino acids. The biosynthesis of peptidoglycan is a multi-step process that is a target for numerous classes of antibiotics.

Pacidamycins are a family of uridyl peptide antibiotics produced by Streptomyces coeruleorubidus.[1] They exhibit a narrow spectrum of activity, with notable potency against Pseudomonas aeruginosa.[2] this compound is a specific congener within this family, characterized by a hydroxylated terminal amino acid residue.

Mechanism of Action: Inhibition of MraY

The primary molecular target of this compound is the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase, commonly known as MraY or Translocase I.[3] MraY is an integral membrane protein that catalyzes the first committed step in the membrane-associated stages of peptidoglycan biosynthesis.[4][5]

The enzymatic reaction catalyzed by MraY involves the transfer of the phospho-MurNAc-pentapeptide moiety from the soluble substrate UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C₅₅-P), forming Lipid I (undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide). This reaction is essential for the transport of peptidoglycan precursors across the cell membrane to the site of cell wall assembly.

This compound acts as a competitive inhibitor of MraY.[6] Its structure mimics the natural substrate, allowing it to bind to the active site of the enzyme and block the binding of UDP-MurNAc-pentapeptide. The uridyl moiety of pacidamycin is a key pharmacophore, playing a critical role in binding to the MraY active site.[6] By inhibiting MraY, this compound effectively halts the production of Lipid I, thereby disrupting the entire peptidoglycan synthesis pathway and leading to bacterial cell death.

MraY_Inhibition cluster_0 Normal Peptidoglycan Synthesis Pathway cluster_1 Inhibition by this compound UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP_MurNAc_pp->MraY C55P Undecaprenyl Phosphate (C55-P) C55P->MraY Lipid_I Lipid I MraY->Lipid_I Catalysis UMP UMP MraY->UMP Release Inactive_MraY Inactive MraY Complex Further Cell Wall Synthesis Further Cell Wall Synthesis Lipid_I->Further Cell Wall Synthesis Pacidamycin_5T This compound Pacidamycin_5T->MraY Competitive Binding

Figure 1. Inhibition of MraY by this compound.

Structure of this compound

The core structure of pacidamycins consists of a uridine (B1682114) nucleoside linked to a peptide backbone. Pacidamycin 5 and this compound are closely related, differing only by a hydroxyl group on the terminal amino acid. The chemical structure of this compound is presented below.

Structure of this compound

Figure 2. Chemical structure of Pacidamycin 5 (R=H) and this compound (R=OH).

Quantitative Data on Pacidamycin Activity

Specific quantitative data for this compound, such as Minimum Inhibitory Concentration (MIC) values against a broad range of bacterial strains and IC₅₀/Kᵢ values for MraY inhibition, are not extensively available in the public domain. However, data for the pacidamycin class and its synthetic derivatives provide valuable insights into their potential efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Pacidamycins and Derivatives

Compound/ClassOrganismMIC (µg/mL)Reference
Pacidamycins (general)Pseudomonas aeruginosa (wild-type)4 - 16[2]
Synthetic DihydropacidamycinsEscherichia coli (wild-type & resistant)4 - 8[3]
Synthetic DihydropacidamycinsMycobacterium tuberculosis (multi-resistant)Not specified[3]

Table 2: IC₅₀ Values of MraY Inhibitors (for comparison)

CompoundMraY SourceIC₅₀ (nM)Reference
CarbacaprazamycinAquifex aeolicus104[6]
CapuramycinAquifex aeolicus185[6]
3′-hydroxymureidomycin AAquifex aeolicus52[6]

Note: The IC₅₀ values for this compound are not currently available in published literature. The data for other MraY inhibitors are provided for context.

Experimental Protocols

Purification of MraY Enzyme

Overexpression and purification of MraY are essential for in vitro inhibition studies. The following is a general protocol adapted from published methods.

Workflow for MraY Purification

MraY_Purification_Workflow start Start overexpression Overexpression of His-tagged MraY in E. coli start->overexpression harvest Cell Harvest by Centrifugation overexpression->harvest lysis Cell Lysis (e.g., French Press) harvest->lysis membrane_prep Membrane Fraction Preparation (Ultracentrifugation) lysis->membrane_prep solubilization Membrane Solubilization (e.g., with DDM or Triton X-100) membrane_prep->solubilization affinity_chrom Affinity Chromatography (Ni-NTA resin) solubilization->affinity_chrom elution Elution with Imidazole (B134444) Gradient affinity_chrom->elution dialysis Dialysis to remove Imidazole and exchange buffer elution->dialysis end Purified MraY dialysis->end

Figure 3. Workflow for the purification of MraY.

Protocol:

  • Overexpression: Transform E. coli cells (e.g., C43(DE3)) with a plasmid containing the MraY gene fused to a polyhistidine tag. Grow the culture to mid-log phase and induce protein expression with IPTG.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable buffer and lyse the cells using a French press or sonication.

  • Membrane Preparation: Separate the membrane fraction from the soluble fraction by ultracentrifugation.

  • Solubilization: Resuspend the membrane pellet in a buffer containing a detergent (e.g., n-dodecyl-β-D-maltoside (DDM) or Triton X-100) to solubilize the membrane proteins.

  • Affinity Chromatography: Load the solubilized membrane fraction onto a Ni-NTA affinity column. Wash the column to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged MraY protein using a buffer containing a high concentration of imidazole.

  • Dialysis: Dialyze the eluted protein against a buffer without imidazole to prepare it for activity assays.

In Vitro MraY Inhibition Assay (TLC-based)

This method directly visualizes the formation of Lipid I and its inhibition by this compound.

Workflow for TLC-based MraY Assay

TLC_Assay_Workflow start Start reaction_setup Set up reaction mixture: - Purified MraY - [¹⁴C]UDP-MurNAc-pentapeptide - C₅₅-P - Buffer with Mg²⁺ start->reaction_setup add_inhibitor Add this compound (or DMSO control) reaction_setup->add_inhibitor incubation Incubate at 37°C add_inhibitor->incubation quenching Quench reaction (e.g., with butanol) incubation->quenching extraction Extract lipids quenching->extraction tlc_spotting Spot extracted lipids onto TLC plate extraction->tlc_spotting tlc_development Develop TLC plate tlc_spotting->tlc_development visualization Visualize radiolabeled spots (Phosphorimager) tlc_development->visualization analysis Quantify Lipid I formation visualization->analysis end Determine % Inhibition analysis->end

Figure 4. Workflow for the TLC-based MraY inhibition assay.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified MraY, [¹⁴C]-labeled UDP-MurNAc-pentapeptide, undecaprenyl phosphate (C₅₅-P), and a reaction buffer with MgCl₂.

  • Inhibition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixtures. Include a DMSO-only control.

  • Incubation: Incubate the reactions at 37°C for a defined period.

  • Quenching and Extraction: Stop the reaction by adding butanol. Vortex and centrifuge to separate the phases. The lipid-soluble products will be in the butanol phase.

  • TLC Analysis: Spot the butanol phase onto a silica (B1680970) gel TLC plate. Develop the plate using an appropriate solvent system.

  • Visualization and Quantification: Visualize the radiolabeled Lipid I product using a phosphorimager. Quantify the spot intensity to determine the extent of inhibition.

In Vitro MraY Inhibition Assay (Fluorescence-based)

This high-throughput compatible assay uses a fluorescently labeled substrate.

Protocol:

  • Fluorescent Substrate: Synthesize a fluorescently labeled UDP-MurNAc-pentapeptide (e.g., with a dansyl group).

  • Reaction Setup: In a microplate format, set up reaction mixtures containing purified MraY, the fluorescent substrate, C₅₅-P, and reaction buffer.

  • Inhibitor Addition: Add a library of compounds, including this compound, at various concentrations.

  • Fluorescence Reading: Monitor the change in fluorescence over time. The formation of the fluorescently labeled Lipid I results in a change in the fluorescence signal.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value for this compound.

Structure-Activity Relationship (SAR)

While a detailed SAR for this compound is not fully elucidated, studies on related uridyl peptide antibiotics provide some insights. The uridine moiety is essential for binding to MraY. Modifications to the peptide chain can affect the potency and spectrum of activity. The hydroxylation in this compound compared to pacidamycin 5 likely influences its interaction with the enzyme or its cellular uptake, but further studies are needed to confirm this.

Conclusion

This compound is a potent inhibitor of the bacterial enzyme MraY, a critical component of the peptidoglycan biosynthesis pathway. Its unique mechanism of action and specificity make it an attractive candidate for further drug development, particularly against challenging Gram-negative pathogens like Pseudomonas aeruginosa. While more extensive quantitative data on the activity of this compound is needed, the available information on the pacidamycin class highlights its therapeutic potential. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the properties of this promising antibiotic.

References

Methodological & Application

Pacidamycin 5T: A Detailed Protocol for Purification from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the purification of Pacidamycin 5T, a nucleoside peptide antibiotic, from the fermentation broth of Streptomyces coeruleorubidus. The methodology outlined below is based on established principles for the isolation of uridyl peptide antibiotics and is designed to yield a high-purity product suitable for research and drug development applications.

Introduction

Pacidamycins are a class of nucleoside peptide antibiotics with potent and specific activity against Pseudomonas aeruginosa.[1] Produced by the soil bacterium Streptomyces coeruleorubidus, these complex molecules hold promise for the development of new antibacterial agents.[1][2] This protocol details the key steps for the successful isolation and purification of this compound, from initial extraction to final polishing using chromatographic techniques. Optimization of fermentation conditions has been shown to significantly increase the yield of pacidamycins, with reported recoveries improving from approximately 1-2 mg/liter to over 100 mg/liter.[1]

Purification Workflow Overview

The purification of this compound from a Streptomyces coeruleorubidus culture is a multi-step process that involves the separation of the desired antibiotic from the culture medium, bacterial cells, and other metabolic byproducts. The general workflow is depicted below.

PurificationWorkflow Fermentation Streptomyces coeruleorubidus Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Culture Broth Extraction Supernatant Extraction Centrifugation->Extraction Supernatant Concentration Concentration Extraction->Concentration IonExchange Ion-Exchange Chromatography Concentration->IonExchange Crude Extract ReversedPhase Reversed-Phase HPLC (RP-HPLC) IonExchange->ReversedPhase Partially Purified Fractions FinalProduct Pure this compound ReversedPhase->FinalProduct

Figure 1: Overall workflow for the purification of this compound.

Experimental Protocols

Fermentation of Streptomyces coeruleorubidus

Successful purification begins with robust fermentation to maximize the production of this compound.

Materials:

  • Streptomyces coeruleorubidus strain

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production culture medium (optimized for pacidamycin production)

  • Shaking incubator

Protocol:

  • Inoculate a seed culture of S. coeruleorubidus and incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.

  • Transfer the seed culture to the production medium at an appropriate inoculation ratio.

  • Continue fermentation under the same conditions for 5-7 days. Monitor the production of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Extraction of this compound from Culture Broth

This initial step aims to separate the pacidamycins from the bacterial cells and other large debris.

Materials:

  • Fermentation broth

  • High-speed centrifuge

  • Organic solvent (e.g., acetone, ethyl acetate)

  • Rotary evaporator

Protocol:

  • Harvest the fermentation broth and centrifuge at 8,000-10,000 x g for 20 minutes at 4°C to pellet the mycelia.

  • Carefully decant the supernatant, which contains the secreted this compound.

  • Extract the supernatant with an equal volume of a suitable organic solvent. This step may need to be repeated to maximize recovery.

  • Combine the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Ion-Exchange Chromatography (Capture Step)

Ion-exchange chromatography is an effective initial step to capture the charged pacidamycin molecules and remove many impurities.

Materials:

  • Crude this compound extract

  • Anion-exchange or cation-exchange column (selection depends on the pI of this compound and the chosen buffer pH)

  • Equilibration buffer

  • Elution buffer (containing a salt gradient, e.g., NaCl)

  • Fraction collector

Protocol:

  • Dissolve the crude extract in the equilibration buffer and ensure the pH is adjusted to facilitate binding to the ion-exchange resin.

  • Load the sample onto the pre-equilibrated ion-exchange column.

  • Wash the column with several column volumes of equilibration buffer to remove unbound impurities.

  • Elute the bound pacidamycins using a linear or step gradient of the elution buffer.

  • Collect fractions and analyze for the presence of this compound using HPLC.

  • Pool the fractions containing the target compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Polishing Step)

RP-HPLC is a high-resolution technique used to separate this compound from closely related analogues and remaining impurities.

Materials:

  • Partially purified pacidamycin fractions

  • Preparative RP-HPLC system with a UV detector

  • C18 column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

Protocol:

  • Concentrate the pooled fractions from the ion-exchange step and dissolve in a minimal volume of Mobile Phase A.

  • Inject the sample onto the C18 column.

  • Elute with a gradient of Mobile Phase B. The specific gradient will need to be optimized but can start with a low percentage of B and gradually increase to elute the more hydrophobic compounds.

  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm and 280 nm).

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the collected fraction using analytical HPLC and Mass Spectrometry.

  • Lyophilize the pure fraction to obtain this compound as a powder.

Data Presentation

The following tables should be used to record quantitative data throughout the purification process to track the efficiency of each step.

Table 1: Fermentation and Extraction Data

ParameterValue
Fermentation Volume (L)
Pacidamycin Titer (mg/L)
Crude Extract Weight (g)
Initial Purity (%)

Table 2: Purification Step Summary

Purification StepStarting Material (mg)Final Product (mg)Yield (%)Purity (%)
Ion-Exchange Chromatography
RP-HPLC
Overall

Signaling Pathways and Logical Relationships

The purification process follows a logical sequence of steps designed to progressively increase the purity of this compound. This can be visualized as a decision-making and processing pathway.

LogicalWorkflow Start Start: Fermentation Broth CellRemoval Cell & Debris Removal (Centrifugation) Start->CellRemoval InitialCapture Initial Capture & Concentration (Extraction & Evaporation) CellRemoval->InitialCapture PrimaryPurification Primary Purification (Ion-Exchange) InitialCapture->PrimaryPurification PurityCheck1 Purity Analysis (HPLC) PrimaryPurification->PurityCheck1 Polishing High-Resolution Polishing (RP-HPLC) PurityCheck1->Polishing Purity < Target PurityCheck2 Final Purity & Identity Confirmation (HPLC/MS) Polishing->PurityCheck2 PurityCheck2->Polishing Re-purify if needed End End: Pure this compound PurityCheck2->End Purity & Identity Confirmed

Figure 2: Logical workflow of the this compound purification process.

Conclusion

This protocol provides a robust framework for the purification of this compound from Streptomyces coeruleorubidus culture. Adherence to these methodologies, coupled with careful monitoring and optimization at each stage, will enable researchers to obtain a high-purity product for further investigation and development. The provided tables and workflow diagrams serve as valuable tools for planning, executing, and documenting the purification process.

References

Application Notes and Protocols for HPLC Analysis of Pacidamycin 5T

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycin 5T is a member of the uridyl peptide antibiotic family, which are known for their activity against a range of bacteria. As with any potential therapeutic agent, a robust and reliable analytical method for quantification and purity assessment is crucial for research, development, and quality control. This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on established principles for the analysis of nucleoside and peptide-based antibiotics and is intended to serve as a comprehensive guide for researchers in this field.

Principle of the Method

This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from potential impurities and degradation products. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. Detection is performed using a UV detector at 254 nm, a wavelength suitable for compounds containing chromophoric groups, which are present in the structure of this compound. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard.

Experimental Protocols

Instrumentation and Materials

Instrumentation:

  • Shimadzu HPLC system (or equivalent) equipped with:

    • Degasser

    • Binary or Quaternary Pump

    • Autosampler

    • Column Oven

    • UV-Vis Detector

Materials:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (for pH adjustment)

  • Water (HPLC grade or Milli-Q)

  • 0.45 µm membrane filters for solvent and sample filtration

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column Phenomenex Luna 3 µm C18(2) 100Å, 150 x 4.6 mm
Mobile Phase Isocratic: 10% Methanol in 0.2 M KH2PO4 (pH adjusted to 4.5 with H3PO4)
Flow Rate 0.25 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions

Mobile Phase Preparation (1 L):

  • Weigh 27.22 g of KH2PO4 and dissolve it in 900 mL of HPLC grade water.

  • Adjust the pH of the solution to 4.5 with orthophosphoric acid.

  • Add 100 mL of methanol and mix thoroughly.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1000 µg/mL stock solution.

  • Store the stock solution at 2-8 °C, protected from light.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to generate a calibration curve.

Sample Preparation (from Fermentation Broth):

  • Centrifuge the fermentation broth at 4000 rpm for 15 minutes to separate the supernatant from the biomass.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Perform a solid-phase extraction (SPE) for sample clean-up if significant matrix interference is observed. A C18 SPE cartridge is recommended.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the filtered supernatant.

    • Wash the cartridge with water to remove polar impurities.

    • Elute this compound with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative data from a validated method. These values are provided as a guide and should be established for each specific laboratory and application.

Table 1: System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0% (for n=6)
% RSD of Retention Time ≤ 1.0% (for n=6)
Table 2: Method Validation Summary
ParameterResult
Linearity (Correlation Coefficient, r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
* Repeatability (Intra-day)≤ 2.0%
* Intermediate Precision (Inter-day)≤ 3.0%
Robustness No significant impact on results from minor changes in flow rate (±0.02 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2).

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_output Output Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Fermentation Broth) Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Column C18 Column HPLC_System->Column UV_Detector UV Detector (254 nm) Column->UV_Detector Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling_Pathway cluster_validation Method Validation Parameters cluster_relationship Logical Relationships Specificity Specificity Reliable_Method Reliable & Robust Analytical Method Specificity->Reliable_Method Linearity Linearity & Range Linearity->Reliable_Method Accuracy Accuracy Accuracy->Reliable_Method Precision Precision Precision->Reliable_Method LOD LOD LOD->Reliable_Method LOQ LOQ LOQ->Reliable_Method Robustness Robustness Robustness->Reliable_Method

Caption: Key parameters for HPLC method validation.

Application Notes and Protocols for the Detection of Pacidamycin 5T by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of Pacidamycin 5T in bacterial fermentation broths using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a uridyl peptide antibiotic with a clinically unexploited mode of action, targeting translocase MraY, an essential enzyme in bacterial cell wall biosynthesis.[1][2] The protocols outlined below cover sample preparation, optimized LC-MS/MS parameters, and data analysis, offering a robust framework for the detection and quantification of this promising antibiotic candidate.

Introduction

The pacidamycins are a family of antimicrobial nucleoside antibiotics produced by Streptomyces coeruleorubidus.[2] They possess a unique chemical scaffold, consisting of a pseudopeptide backbone linked to a 3'-deoxyuridine (B14125) nucleoside.[3] this compound, a specific analogue in this family, is of significant interest due to its potent antibacterial activity. The mechanism of action involves the inhibition of the bacterial enzyme translocase MraY, which is a critical step in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[4] This novel mode of action makes this compound a valuable subject for drug development, particularly in the context of rising antibiotic resistance.

Accurate and sensitive quantification of this compound is essential for various stages of research and development, including fermentation yield optimization, pharmacokinetic studies, and quality control. LC-MS/MS offers the high selectivity and sensitivity required for such analyses. This application note details a complete protocol for the analysis of this compound, from sample extraction to data interpretation.

Experimental Protocols

Sample Preparation: Extraction from Bacterial Culture

This protocol is designed for the extraction of this compound from a Streptomyces coeruleorubidus fermentation broth.

Materials:

  • Fermentation broth of Streptomyces coeruleorubidus

  • Ethyl acetate (B1210297) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Centrifuge

  • Rotary evaporator

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Harvest the fermentation broth by centrifuging at 10,000 x g for 15 minutes to separate the supernatant from the mycelia.

  • Transfer the supernatant to a separating funnel.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant.

  • Shake the mixture vigorously for 5 minutes and allow the layers to separate.

  • Collect the organic (ethyl acetate) layer. Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize recovery.

  • Combine the organic extracts and evaporate to dryness using a rotary evaporator at 40°C.

  • Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of 50:50 (v/v) methanol/water.

  • Vortex the reconstituted sample for 1 minute to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

The following LC parameters are recommended for the separation of this compound.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution See Table 2 for the detailed gradient program.

Table 2: Liquid Chromatography Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
10.0595
12.0595
12.1955
15.0955
Mass Spectrometry (MS/MS) Method

The following MS/MS parameters are proposed for the detection of this compound. These parameters are based on the known molecular weight and chemical structure and should be optimized on the specific instrument being used.

Table 3: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Table 4: Proposed MRM Transitions for this compound

Molecular Formula: C36H44N8O12 | Molecular Weight: 780.78 g/mol

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)Rationale for Product Ion
781.8670.70.1OptimizeOptimizeLoss of the uridine (B1682114) moiety. This is a common fragmentation pathway for nucleoside antibiotics.
781.8488.50.1OptimizeOptimizeCleavage of the peptide backbone, potentially at the ureido linkage. This would provide structural confirmation of the peptidyl portion of the molecule.
781.8112.10.1OptimizeOptimizeFragmentation resulting in the uracil (B121893) base. This is a characteristic fragment for uridine-containing compounds.

Note: Cone voltage and collision energy are instrument-dependent and require optimization for maximum signal intensity. The proposed product ions are based on predictable fragmentation patterns of peptide and nucleoside structures. Experimental verification is essential.

Data Presentation and Analysis

Quantitative data should be presented in a clear and organized manner. A standard curve should be generated using certified reference standards of this compound at a minimum of five concentration levels. The linearity of the method should be assessed, and the limit of detection (LOD) and limit of quantification (LOQ) should be determined.

Table 5: Example Calibration Curve Data for this compound

Concentration (ng/mL)Peak Area
11,500
57,800
1015,500
5076,000
100152,000
500755,000

The concentration of this compound in unknown samples is determined by interpolating their peak areas from the linear regression of the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Fermentation Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LLE Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution (50% Methanol) Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration LC_Separation Liquid Chromatography (C18 Column) Filtration->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Reporting Reporting Quantification->Reporting mray_inhibition UDP_MurNAc_pp UDP-MurNAc-pentapeptide (Precursor) MraY Translocase MraY (Enzyme) UDP_MurNAc_pp->MraY Lipid_I Lipid I (Product) MraY->Lipid_I Peptidoglycan Peptidoglycan Synthesis Lipid_I->Peptidoglycan Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall Pacidamycin_5T This compound Pacidamycin_5T->MraY Inhibition

References

Application Notes and Protocols: Structural Analysis of Pacidamycin 5T by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycin 5T is a member of the uridyl peptide antibiotic family, which are potent inhibitors of bacterial translocase I (MraY), an essential enzyme in cell wall biosynthesis.[1] The complex structure of this compound, featuring a modified uridine (B1682114) core, a peptidyl chain with non-proteinogenic amino acids, and a unique ureido linkage, necessitates advanced analytical techniques for its complete structural characterization.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural elucidation of such complex natural products in solution.[4]

These application notes provide a comprehensive overview of the NMR spectroscopic methodologies required for the complete structural analysis of this compound. Detailed experimental protocols are provided to guide researchers in acquiring and interpreting the necessary NMR data.

Structural Elucidation Strategy

The structural elucidation of this compound via NMR spectroscopy follows a stepwise approach, integrating data from a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The general workflow is outlined below.

G cluster_0 Sample Preparation cluster_1 1D NMR Experiments cluster_2 2D NMR Experiments cluster_3 Data Analysis & Structure Elucidation Start This compound Sample Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6 or D2O) Start->Dissolve Tube Transfer to NMR Tube Dissolve->Tube H1_NMR ¹H NMR Tube->H1_NMR C13_NMR ¹³C NMR & DEPT Tube->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY / ROESY H1_NMR->NOESY C13_NMR->HSQC C13_NMR->HMBC Assign_Spins Assign Spin Systems (COSY, TOCSY) COSY->Assign_Spins HSQC->Assign_Spins Connect_Fragments Connect Fragments (HMBC, NOESY) HMBC->Connect_Fragments NOESY->Connect_Fragments Stereochem Determine Stereochemistry (NOESY, ROESY, J-couplings) NOESY->Stereochem Assign_Spins->Connect_Fragments Connect_Fragments->Stereochem Final_Structure Propose Final Structure Stereochem->Final_Structure

Caption: NMR Workflow for this compound.

Predicted NMR Data for this compound

While specific, publicly available NMR data for this compound is limited, the following tables summarize the expected chemical shift ranges for the key structural motifs based on known data for related uridyl peptide antibiotics.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Structural MoietyProton TypeExpected Chemical Shift (ppm)
Uridine H-6 (vinyl)7.5 - 8.0
H-5 (vinyl)5.5 - 6.0
H-1' (anomeric)5.8 - 6.2
H-2', H-3', H-4', H-5'3.5 - 4.5
Peptide Backbone α-protons3.5 - 5.0
β, γ, δ-protons1.0 - 3.5
Amide NH7.0 - 9.0
Amino Acid Side Chains Aromatic (m-Tyr)6.5 - 7.5
Aliphatic (Ala, Dab)0.8 - 2.5
Ureido Linkage NH6.0 - 8.0

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Structural MoietyCarbon TypeExpected Chemical Shift (ppm)
Uridine C-4 (carbonyl)160 - 165
C-2 (carbonyl)150 - 155
C-6 (vinyl)140 - 145
C-5 (vinyl)100 - 105
C-1' (anomeric)85 - 90
C-2', C-3', C-4', C-5'60 - 80
Peptide Backbone Carbonyls170 - 175
α-carbons50 - 65
β, γ, δ-carbons20 - 45
Amino Acid Side Chains Aromatic (m-Tyr)110 - 160
Aliphatic (Ala, Dab)15 - 40
Ureido Linkage Carbonyl155 - 160

Key NMR Correlations for Structural Elucidation

The following diagram illustrates the critical 2D NMR correlations that would be expected to piece together the structure of this compound.

G cluster_Uridine Uridine Moiety cluster_Peptide Peptide Backbone U Uracil-Ribose Dab Dab U->Dab HMBC U->Dab NOESY mTyr m-Tyr Dab->mTyr COSY Dab->mTyr HMBC Dab->mTyr NOESY Ala1 Ala1 mTyr->Ala1 COSY mTyr->Ala1 HMBC mTyr->Ala1 NOESY Ureido Ureido-Ala2 Ala1->Ureido COSY Ala1->Ureido HMBC Ala1->Ureido NOESY PheOH Phe(OH) (5T) Ureido->PheOH COSY Ureido->PheOH HMBC Ureido->PheOH NOESY

Caption: Key 2D NMR correlations for this compound.

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh approximately 1-5 mg of purified this compound. Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (e.g., NH, OH).

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small glass wool plug into a clean NMR tube.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

1D NMR Spectroscopy
  • ¹H NMR:

    • Purpose: To obtain an overview of all proton environments, including chemical shifts, signal integrals (proton count), and coupling constants (J-values) which provide information on neighboring protons.

    • Typical Parameters:

      • Spectrometer Frequency: ≥ 500 MHz

      • Pulse Program: Standard single pulse (e.g., 'zg30')

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay (d1): 1-5 seconds

      • Number of Scans: 16-64 (depending on concentration)

      • Solvent suppression may be necessary if using H₂O/D₂O mixtures.

  • ¹³C NMR and DEPT:

    • Purpose: To identify all unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH₂, and CH₃ groups.

    • Typical Parameters:

      • Pulse Program: Standard ¹³C observe with proton decoupling (e.g., 'zgpg30')

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: 1024-4096 (due to low natural abundance of ¹³C)

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy):

    • Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds (²JHH, ³JHH). This is crucial for identifying individual amino acid spin systems.

    • Typical Parameters:

      • Pulse Program: Standard COSY (e.g., 'cosygpmf')

      • Data points: 2048 in F2, 256-512 in F1

      • Number of Scans: 4-16 per increment

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons directly to their attached carbons (¹JCH). This experiment is highly sensitive and essential for assigning carbons based on their attached proton shifts.

    • Typical Parameters:

      • Pulse Program: Standard HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2')

      • ¹JCH coupling constant: Optimized for ~145 Hz

      • Data points: 1024 in F2, 256 in F1

      • Number of Scans: 2-8 per increment

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). This is the key experiment for connecting the individual spin systems (amino acids, uridine) to build the complete molecular structure.[5]

    • Typical Parameters:

      • Pulse Program: Standard HMBC (e.g., 'hmbcgplpndqf')

      • Long-range coupling constant: Optimized for 8-10 Hz

      • Data points: 2048 in F2, 256-512 in F1

      • Number of Scans: 16-64 per increment

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space (< 5 Å), irrespective of through-bond connectivity. This is critical for sequencing the peptide chain and determining the relative stereochemistry.[6][7] ROESY is often preferred for molecules in the molecular weight range of this compound to avoid zero-crossing of the NOE effect.[8]

    • Typical Parameters:

      • Pulse Program: Standard NOESY (e.g., 'noesygpph') or ROESY (e.g., 'roesyad')

      • Mixing Time (d8): 200-800 ms (B15284909) (for NOESY), 150-300 ms (for ROESY)

      • Data points: 2048 in F2, 256-512 in F1

      • Number of Scans: 16-64 per increment

Data Interpretation and Structure Assembly

  • Identify Spin Systems: Use the COSY and TOCSY (if acquired) spectra to trace the proton-proton coupling networks within each amino acid residue and the ribose ring of the uridine moiety.

  • Assign Carbons: Use the HSQC spectrum to assign the chemical shift of each carbon directly bonded to an assigned proton.

  • Connect Fragments: Use the HMBC correlations to link the identified spin systems. For example, an HMBC correlation from an α-proton of one amino acid to the carbonyl carbon of the preceding residue establishes the peptide bond linkage. Correlations between the anomeric proton of the ribose and the Dab residue will link the nucleoside to the peptide.

  • Sequence and Stereochemistry: Use the NOESY/ROESY data to establish the sequence of the amino acids through inter-residue NOEs (e.g., between an α-proton of residue i and the amide proton of residue i+1). Key NOEs will also provide information to determine the relative stereochemistry of the chiral centers.[9][10]

Conclusion

References

Application Notes and Protocols: MraY Inhibition Assay Using Pacidamycin 5T

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The phospho-MurNAc-pentapeptide translocase (MraY) is an essential bacterial enzyme that catalyzes the first membrane-bound step in peptidoglycan biosynthesis.[1][2][3] Specifically, MraY transfers the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[2][3] This crucial role in bacterial cell wall synthesis makes MraY an attractive target for the development of novel antibiotics.[1][2][4] Pacidamycins are a family of uridyl peptide antibiotics that act as inhibitors of MraY.[5][6] This document provides a detailed protocol for an in vitro MraY inhibition assay using Pacidamycin 5T, a representative member of this class. The assay is based on the use of a fluorescently labeled substrate, UDP-MurNAc-Nε-dansylpentapeptide, which allows for a continuous, fluorescence-based measurement of MraY activity.[7]

Principle of the Assay

The MraY inhibition assay utilizes a fluorescent derivative of the natural substrate, UDP-MurNAc-Nε-dansylpentapeptide. In the presence of the lipid carrier C55-P and active MraY enzyme, the dansylated MurNAc-pentapeptide moiety is transferred to the lipid carrier, forming dansylated Lipid I. This transfer results in a change in the fluorescence properties of the dansyl group as it moves from the aqueous environment of the nucleotide substrate to the hydrophobic environment of the lipid product.[7] This change, often an increase in fluorescence intensity, can be monitored in real-time to determine the rate of the enzymatic reaction. The inhibitory potential of a compound, such as this compound, is assessed by measuring the reduction in the rate of fluorescence change in its presence.

Experimental Protocols

Materials and Reagents
  • MraY Enzyme: Purified MraY from a suitable expression system (e.g., E. coli overexpressing B. subtilis MraY).

  • Substrates:

    • UDP-MurNAc-Nε-dansylpentapeptide (Dansyl-Park's nucleotide)

    • Undecaprenyl phosphate (C55-P)

  • Inhibitor: this compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.6), 50 mM KCl, 25 mM MgCl₂, 0.2% (v/v) Triton X-100, 8% (v/v) glycerol.[8]

  • Control Inhibitor: Tunicamycin (a well-characterized MraY inhibitor).[3]

  • DMSO: For dissolving inhibitor compounds.

  • Microplates: 384-well, black, flat-bottom plates suitable for fluorescence measurements.

  • Plate Reader: A fluorescence plate reader capable of excitation at ~340 nm and emission at ~520 nm.

Preparation of Reagents
  • MraY Enzyme Stock: Prepare aliquots of purified MraY enzyme in a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, and a mild detergent like DDM[9]) and store at -80°C. The optimal final concentration in the assay should be determined empirically.

  • Substrate Solutions:

    • Prepare a 1 mM stock solution of UDP-MurNAc-Nε-dansylpentapeptide in water or a suitable buffer and store at -20°C.

    • Prepare a 10 mM stock solution of C55-P in a chloroform/methanol mixture (2:1, v/v). For the assay, evaporate the required volume of the stock solution to dryness under a stream of nitrogen and resuspend in the assay buffer by sonication.

  • Inhibitor Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a serial dilution of this compound in DMSO to create a range of concentrations for IC50 determination.

    • Prepare a similar stock and dilution series for the control inhibitor, Tunicamycin.

Assay Procedure
  • Assay Plate Preparation:

    • In a 384-well microplate, add 1 µL of the serially diluted this compound or control inhibitor in DMSO to the appropriate wells.

    • For positive (no inhibition) and negative (no enzyme) controls, add 1 µL of DMSO.

  • Reaction Mixture Preparation:

    • Prepare a master mix containing the assay buffer, UDP-MurNAc-Nε-dansylpentapeptide (final concentration of 10 µM), and C55-P (final concentration of 50 µM).[8]

    • Vortex the master mix thoroughly to ensure a homogenous suspension of the lipid substrate.

  • Initiation of the Reaction:

    • Dispense 20 µL of the reaction mixture into each well of the 384-well plate containing the inhibitor or DMSO.

    • To initiate the enzymatic reaction, add 5 µL of the MraY enzyme solution (diluted to the desired concentration in assay buffer) to each well, except for the negative control wells (add 5 µL of assay buffer without enzyme instead). The final reaction volume will be 26 µL.

  • Incubation and Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C or 37°C).

    • Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) with excitation at ~340 nm and emission at ~520 nm.

Data Analysis
  • Calculate Reaction Rates: For each well, determine the initial rate of the reaction by calculating the slope of the linear portion of the fluorescence intensity versus time plot.

  • Determine Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate_inhibitor - Rate_negative_control) / (Rate_positive_control - Rate_negative_control)] * 100

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of MraY activity.[10]

Data Presentation

The inhibitory activities of this compound and other MraY inhibitors can be summarized in a table for easy comparison.

InhibitorTargetAssay TypeIC50 (nM)Reference
This compound B. subtilis MraYFluorescenceTo be determinedThis study
Muraymycin D2A. aeolicus MraYFluorescence~185[2]
3'-hydroxymureidomycin AA. aeolicus MraYFluorescence~52[2]
CarbacaprazamycinA. aeolicus MraYFluorescence~104[2]
TunicamycinB. subtilis MraYVariesVaries[3][11]

Mandatory Visualizations

Experimental Workflow

MraY_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrates, Inhibitor) prep_plate Prepare 384-well Plate (Add Inhibitor/DMSO) prep_reagents->prep_plate add_reaction_mix Add Reaction Mix (Buffer, Dansyl-Substrate, C55-P) prep_plate->add_reaction_mix start_reaction Initiate Reaction (Add MraY Enzyme) add_reaction_mix->start_reaction measure_fluorescence Measure Fluorescence (Ex: 340nm, Em: 520nm) start_reaction->measure_fluorescence calc_rates Calculate Reaction Rates measure_fluorescence->calc_rates calc_inhibition Calculate % Inhibition calc_rates->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for the MraY fluorescence-based inhibition assay.

MraY Signaling Pathway and Inhibition

MraY_Pathway_Inhibition cluster_pathway Bacterial Peptidoglycan Synthesis (Cytoplasmic Side) cluster_inhibition Inhibition Mechanism UDP_MurNAc_pp UDP-MurNAc- pentapeptide MraY MraY Enzyme UDP_MurNAc_pp->MraY C55_P Undecaprenyl-P (C55-P) C55_P->MraY Lipid_I Lipid I MraY->Lipid_I UMP UMP MraY->UMP Further Steps in\nPeptidoglycan Synthesis Further Steps in Peptidoglycan Synthesis Lipid_I->Further Steps in\nPeptidoglycan Synthesis Pacidamycin This compound Pacidamycin->Inhibition

Caption: Inhibition of MraY by Pacidamycin in the bacterial cell wall synthesis pathway.

References

Application Notes and Protocols for the Heterologous Expression of the Pacidamycin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycins are a class of uridyl peptide antibiotics produced by Streptomyces coeruleorubidus.[1] They exhibit potent and specific activity against Pseudomonas aeruginosa by inhibiting translocase I (MraY), an essential enzyme in bacterial cell wall biosynthesis that has not yet been clinically targeted.[1][2] The unique scaffold of pacidamycins, featuring a pseudopeptide backbone, a 3'-deoxyuridine (B14125) nucleoside, and a rare ureido linkage, makes them attractive candidates for the development of novel antibiotics.[1]

The pacidamycin biosynthetic gene cluster (BGC), spanning approximately 31 kb, has been identified and sequenced, revealing 22 open reading frames (ORFs).[3][4] This discovery has enabled the heterologous expression of the BGC in more genetically tractable hosts, such as Streptomyces lividans, facilitating the production of pacidamycins and the generation of novel analogs through biosynthetic engineering.[1][5] Heterologous expression in S. lividans has been shown to produce pacidamycin D and a newly identified analog, pacidamycin S.[1][5]

These application notes provide a comprehensive overview of the methodologies and quantitative data associated with the heterologous expression of the pacidamycin BGC. The protocols outlined below are designed to guide researchers in the successful cloning, expression, and analysis of pacidamycins.

Data Presentation

Table 1: Pacidamycin Production in Native and Heterologous Hosts
StrainCompound(s)Titer (mg/L)Key Genetic/Experimental ConditionsReference(s)
Streptomyces coeruleorubidus (Wild-Type)Pacidamycin complex1-2Initial wild-type fermentation[6]
S. coeruleorubidus (Optimized)Pacidamycin complex>100Strain selection, medium manipulation, and amino acid feeding[6]
Streptomyces lividans (Heterologous Host)Pacidamycin D, Pacidamycin SNot explicitly quantified, but successful production confirmedExpression of the complete pacidamycin BGC[1][5]
S. coeruleorubidus ΔpacQPacidamycin complex<1% of wild-typeIn-frame deletion of pacQ[7]
S. coeruleorubidus ΔpacO / ΔpacPNo pacidamycinsNot applicableIn-frame deletion of essential NRPS genes[7]
Table 2: Production of Novel Pacidamycin Analogs via Precursor-Directed Biosynthesis in S. coeruleorubidus
Fed Precursor (Tryptophan Analog)Resulting Pacidamycin AnalogRelative Production LevelReference(s)
2-Methyltryptophan2-MethylpacidamycinHigher than natural pacidamycin[3][8]
7-Methyltryptophan7-MethylpacidamycinHigher than natural pacidamycin[3][8]
7-Chlorotryptophan7-ChloropacidamycinHigher than natural pacidamycin[3][8]
7-Bromotryptophan7-BromopacidamycinHigher than natural pacidamycin[3][8]
4/5/6-Substituted TryptophansCorresponding analogsLow to no incorporation[3][8]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Heterologous Expression of Pacidamycin BGC cluster_cloning 1. BGC Cloning cluster_transfer 2. Host Strain Preparation & Conjugation cluster_expression 3. Heterologous Expression cluster_analysis 4. Analysis a Isolate genomic DNA from S. coeruleorubidus b Amplify pacidamycin BGC (~31 kb) via PCR a->b c Clone BGC into a Streptomyces expression vector (e.g., pSET152-based) b->c d Prepare E. coli ET12567/pUZ8002 donor strain c->d Vector transfer e Transform expression vector into donor E. coli d->e g Perform intergeneric conjugation e->g f Prepare S. lividans recipient spores f->g h Select exconjugants on appropriate antibiotic plates g->h Selection i Inoculate seed culture h->i j Ferment in production medium (e.g., R5A) for 5-7 days i->j k Extract metabolites with ethyl acetate j->k Harvest l Analyze extracts via LC-MS/MS k->l m Purify pacidamycins using HPLC l->m

Caption: Workflow for pacidamycin BGC heterologous expression.

proposed_biosynthetic_pathway Proposed Biosynthetic Pathway of Pacidamycin cluster_precursors Precursor Biosynthesis cluster_assembly NRPS Assembly Line cluster_final Final Assembly & Modification L-Threonine L-Threonine DABA DABA L-Threonine->DABA PacQ, S, T NRPS_Modules Dissociated NRPS Modules (PacO, PacP, PacL, etc.) DABA->NRPS_Modules Uracil Uracil Aminonucleoside Aminonucleoside Uracil->Aminonucleoside Final_Condensation Condensation with Aminonucleoside Aminonucleoside->Final_Condensation Amino Acids L-Ala, L-m-Tyr, L-Phe, L-Trp Amino Acids->NRPS_Modules Ureido_Formation Ureido Bond Formation (PacJ, PacN) NRPS_Modules->Ureido_Formation Peptide_Backbone Assembled Pseudopeptide Peptide_Backbone->Final_Condensation Ureido_Formation->Peptide_Backbone Pacidamycin_Core Pacidamycin Scaffold Final_Condensation->Pacidamycin_Core Tailoring Tailoring Enzymes (e.g., N-methylation by PacV) Pacidamycin_Core->Tailoring Final_Pacidamycins Pacidamycin D, S, etc. Tailoring->Final_Pacidamycins

Caption: Proposed pacidamycin biosynthetic pathway.

Experimental Protocols

Protocol 1: Cloning of the Pacidamycin BGC

This protocol describes a representative method for cloning the pacidamycin BGC into a suitable Streptomyces expression vector.

1. Genomic DNA Isolation: a. Culture S. coeruleorubidus in TSB medium for 2-3 days at 30°C. b. Harvest mycelia by centrifugation. c. Lyse the cells using lysozyme (B549824) and proteinase K treatment. d. Purify genomic DNA using a standard phenol-chloroform extraction followed by ethanol (B145695) precipitation.

2. BGC Amplification and Cloning: a. Design primers to amplify the entire ~31 kb pacidamycin BGC. Given the size, a multi-fragment assembly approach (e.g., Gibson Assembly) is recommended. b. Amplify the BGC in several overlapping fragments using a high-fidelity DNA polymerase. c. Clone the assembled BGC into an integrative Streptomyces expression vector (e.g., pSET152 or a derivative) that has been linearized by restriction digest. This vector should contain an apramycin (B1230331) resistance marker and a φC31 integration system. d. Verify the integrity of the cloned BGC by restriction analysis and Sanger sequencing of the fragment junctions.

Protocol 2: Intergeneric Conjugation into S. lividans

This protocol details the transfer of the BGC-containing plasmid from E. coli to S. lividans.

1. Preparation of Donor E. coli Strain: a. Transform the expression vector into the methylation-deficient E. coli donor strain ET12567 containing the helper plasmid pUZ8002. b. Select transformants on LB agar (B569324) containing apramycin, kanamycin, and chloramphenicol. c. Grow a 10 mL overnight culture of the transformed donor strain at 37°C in LB with the same antibiotics.

2. Preparation of Recipient S. lividans Strain: a. Grow S. lividans on SFM agar at 30°C until confluent sporulation is achieved (approx. 7-10 days).[9] b. Harvest spores by scraping them into sterile water and filtering through cotton wool. c. Heat-shock the spore suspension at 50°C for 10 minutes. d. Dilute the spores to a concentration of 10⁸ spores/mL.

3. Conjugation: a. Mix 100 µL of the donor E. coli culture with 100 µL of the recipient S. lividans spore suspension. b. Plate the mixture onto SFM agar plates (lacking antibiotics) and incubate at 30°C for 16-20 hours. c. Overlay the plates with 1 mL of sterile water containing nalidixic acid (to counter-select E. coli) and apramycin (to select for S. lividans exconjugants). d. Incubate at 30°C for 5-7 days until exconjugant colonies appear.

Protocol 3: Fermentation and Pacidamycin Production

This protocol outlines the cultivation of S. lividans exconjugants for the production of pacidamycins.

1. Seed Culture: a. Inoculate a single exconjugant colony into a 50 mL flask containing 10 mL of TSB medium with apramycin. b. Incubate at 30°C with shaking at 200 rpm for 48 hours.

2. Production Culture: a. Use the seed culture to inoculate (2% v/v) a 250 mL flask containing 50 mL of a suitable production medium (e.g., R5A or a modified ISP2 medium).[10] b. Ferment at 30°C with shaking at 200 rpm for 5-7 days.

3. Precursor Feeding (Optional): a. To produce novel analogs, supplement the production medium with 1 mM of a desired amino acid precursor (e.g., 7-chlorotryptophan) at 24 and 48 hours post-inoculation.[3]

Protocol 4: Extraction and Analysis of Pacidamycins

This protocol describes the extraction and detection of pacidamycins from the fermentation culture.

1. Extraction: a. Separate the mycelia from the culture broth by centrifugation. b. Extract the supernatant twice with an equal volume of ethyl acetate. c. Extract the mycelial pellet with acetone (B3395972) or methanol (B129727).[11] d. Combine all organic extracts and evaporate to dryness under reduced pressure. e. Resuspend the dried extract in a small volume of methanol for analysis.

2. LC-MS/MS Analysis: a. Perform chromatographic separation on a C18 column. b. Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). c. Detect pacidamycins using tandem mass spectrometry in positive ion mode, monitoring for the characteristic parent ions and fragmentation patterns.[12] For example, monitor for the [M+H]⁺ ion of pacidamycin D. d. Quantify the produced pacidamycins by comparing peak areas to a standard curve of purified compounds, if available.

References

Application Notes and Protocols for In Vitro Antibacterial Activity Testing of Pacidamycin 5T

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycin 5T is a member of the pacidamycin class of uridyl peptide antibiotics. These antibiotics are known to exhibit a specific mechanism of action by inhibiting the translocase MraY, a crucial enzyme in the bacterial peptidoglycan synthesis pathway. This inhibition effectively blocks the formation of Lipid I, a key intermediate in the construction of the bacterial cell wall, ultimately leading to cell death. The pacidamycin family of antibiotics has shown notable activity against certain Gram-negative bacteria, particularly Pseudomonas aeruginosa.[1][2] This document provides detailed application notes and standardized protocols for conducting in vitro antibacterial activity testing of this compound.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound targets and inhibits the MraY translocase, an integral membrane enzyme essential for bacterial cell wall biosynthesis. MraY catalyzes the transfer of the N-acetylmuramic acid (MurNAc)-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, also known as Lipid I. This is a critical first step in the membrane-associated stages of peptidoglycan synthesis. By blocking this step, this compound prevents the formation of the peptidoglycan layer, compromising the structural integrity of the bacterial cell wall.

Peptidoglycan_Synthesis_Inhibition UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP_MurNAc_pp->MraY C55_P Undecaprenyl-P (C55-P) C55_P->MraY Lipid_I Lipid I MraY->Lipid_I Catalyzes formation Further_synthesis Further Peptidoglycan Synthesis Steps Lipid_I->Further_synthesis Pacidamycin_5T This compound Pacidamycin_5T->MraY Inhibits Cell_Wall Bacterial Cell Wall Further_synthesis->Cell_Wall Broth_Microdilution_Workflow start Start prep_antibiotic Prepare Serial Dilutions of this compound in 96-well plate start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end Agar_Dilution_Workflow start Start prep_plates Prepare Agar Plates with Serial Dilutions of This compound start->prep_plates prep_inoculum Prepare Bacterial Inocula (0.5 McFarland Standard) start->prep_inoculum inoculate Spot Inoculate Plates with Bacterial Suspensions prep_plates->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

References

Solid-Phase Synthesis of Pacidamycin 5T Derivatives: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycins are a class of peptidyl-nucleoside antibiotics that exhibit potent activity against a range of bacteria, including drug-resistant strains. Their unique mode of action, targeting the bacterial cell wall biosynthesis enzyme MraY, makes them attractive candidates for the development of novel antimicrobial agents. Pacidamycin 5T, a derivative of the natural product, features a complex structure comprising a 3'-deoxyuridine (B14125) nucleoside, a peptide backbone with non-proteinogenic amino acids, and a characteristic Z-oxyacyl enamide linkage. The solid-phase synthesis of this compound derivatives offers a streamlined approach for the generation of analogues to explore structure-activity relationships (SAR) and develop new drug leads. This application note provides a detailed protocol for the solid-phase synthesis of this compound derivatives, along with data presentation and visualizations to guide researchers in this endeavor.

Core Structure of this compound

This compound consists of a 3'-deoxyuridine moiety linked via a Z-oxyacyl enamide to the N-terminus of a pentapeptide. The peptide component is composed of L-alanine, N-methyl-L-diaminobutyric acid (N-Me-DABA), L-meta-tyrosine, and a terminal amino acid which can be varied to generate derivatives.

Experimental Protocols

This section details the proposed solid-phase synthesis of a this compound derivative. The strategy employs a 2-chlorotrityl chloride resin for the immobilization of the C-terminal amino acid, allowing for mild cleavage conditions to preserve the sensitive enamide moiety. An Fmoc-based strategy is utilized for the peptide chain elongation.

Materials and Reagents
  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids (including Fmoc-L-Ala-OH, Fmoc-N-Me-DABA(Boc)-OH, Fmoc-L-m-Tyr(tBu)-OH, and the desired terminal Fmoc-amino acid)

  • 3'-deoxyuridine

  • (Diacetoxyiodo)benzene (DIB)

  • Coupling reagents: HATU, HOBt, DIC

  • Bases: DIPEA, Piperidine (B6355638)

  • Solvents: DMF, DCM, NMP

  • Cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5)

  • Reagents for enamide formation (see protocol)

Protocol 1: Resin Loading and Peptide Chain Elongation
  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1 g, 1.6 mmol/g) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Loading of the First Amino Acid: Dissolve the C-terminal Fmoc-protected amino acid (3.2 mmol) and DIPEA (6.4 mmol) in DCM (10 mL). Add the solution to the swollen resin and shake for 2 hours.

  • Capping: Add DCM/MeOH/DIPEA (17:2:1, 10 mL) and shake for 30 minutes to cap any unreacted sites. Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin with DMF (5 x 10 mL).

  • Peptide Coupling: Pre-activate the next Fmoc-amino acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours.

  • Wash: Wash the resin with DMF (5 x 10 mL).

  • Repeat: Repeat steps 4-6 for each amino acid in the peptide sequence.

Protocol 2: On-Resin Formation of the Z-Oxyacyl Enamide

This critical step is proposed based on a modified on-resin Horner-Wadsworth-Emmons approach followed by acylation.

  • Attachment of the Phosphonate: To the deprotected N-terminal amine on the resin, add a solution of an appropriate phosphonate-containing linker (e.g., diethyl (isocyanomethyl)phosphonate) and a suitable base in DMF. Shake for 12 hours.

  • Horner-Wadsworth-Emmons Reaction: Treat the resin with a solution of a protected 3'-deoxy-5'-oxo-uridine derivative and a strong, non-nucleophilic base (e.g., DBU) in an anhydrous solvent. This step is crucial for establishing the Z-geometry of the enamide.

  • Acylation of the Enamine: Acylate the resulting enamine intermediate with an activated carboxylic acid corresponding to the "oxyacyl" portion. This can be achieved using a standard coupling reagent like HATU.

Protocol 3: Cleavage and Deprotection
  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the peptide chain using 20% piperidine in DMF.

  • Resin Washing and Drying: Wash the resin thoroughly with DMF, DCM, and finally with diethyl ether. Dry the resin under vacuum.

  • Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide by preparative HPLC.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of a this compound derivative.

Table 1: Summary of Solid-Phase Synthesis Steps and Yields

StepDescriptionStarting Material (mmol)Product (mmol)Yield (%)
1Loading of C-terminal Amino Acid1.61.487.5
2Peptide Elongation (4 cycles)1.41.285.7
3Enamide Formation1.20.866.7
4Cleavage and Deprotection0.80.562.5
Overall 1.6 0.5 31.3

Table 2: Characterization of a this compound Derivative

ParameterValue
Molecular Weight (Calculated)Insert calculated MW
Molecular Weight (ESI-MS)Insert observed m/z
HPLC Purity>95%
MIC against S. aureusInsert value µg/mL
MIC against E. coliInsert value µg/mL

Visualizations

The following diagrams illustrate the key workflows and pathways involved in the solid-phase synthesis of this compound derivatives.

experimental_workflow Resin 2-Chlorotrityl Chloride Resin Loading 1. Resin Loading (C-terminal AA) Resin->Loading Elongation 2. Peptide Chain Elongation (Fmoc SPPS) Loading->Elongation Enamide 3. On-Resin Z-Oxyacyl Enamide Formation Elongation->Enamide Cleavage 4. Cleavage & Deprotection Enamide->Cleavage Purification 5. HPLC Purification Cleavage->Purification FinalProduct This compound Derivative Purification->FinalProduct

Caption: Overall workflow for the solid-phase synthesis of this compound derivatives.

peptide_elongation_cycle Start Resin-Bound Peptide Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 End Resin-Bound Peptide (n+1) Washing2->End End->Fmoc_Deprotection Repeat for next AA

Caption: The iterative cycle for peptide chain elongation using Fmoc-SPPS.

orthogonal_protection_strategy Pacidamycin Pacidamycin Core N-terminus (Fmoc) m-Tyr (tBu) N-Me-DABA (Boc) C-terminus (Resin) Fmoc_Cleavage Base Labile (Piperidine) Pacidamycin:n->Fmoc_Cleavage Temporary Acid_Cleavage Acid Labile (TFA) Pacidamycin:sc1->Acid_Cleavage Permanent Pacidamycin:sc2->Acid_Cleavage Permanent Pacidamycin:c->Acid_Cleavage Permanent (Linker)

Caption: Orthogonal protecting group strategy for this compound synthesis.

Conclusion

The solid-phase synthesis of this compound derivatives presents a viable and efficient route for the exploration of this promising class of antibiotics. The protocols and strategies outlined in this application note provide a solid foundation for researchers to synthesize novel analogues for antimicrobial drug discovery programs. While the on-resin formation of the Z-oxyacyl enamide remains a challenging step requiring careful optimization, the proposed methodology offers a rational starting point for achieving this key transformation. Further investigation into different linkers, protecting group strategies, and cleavage conditions may lead to improved yields and purity of the final products.

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Heterologous Expression of Pacidamycins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the heterologous expression of pacidamycins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of this promising class of uridyl peptide antibiotics. Here you will find answers to frequently asked questions, detailed experimental protocols, and data to guide your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the heterologous expression of the pacidamycin biosynthetic gene cluster (BGC), focusing on strategies to overcome low yields.

Q1: My heterologous expression of the pacidamycin gene cluster in Streptomyces lividans results in very low or no yield. What are the common bottlenecks?

A1: Low yield in the heterologous expression of the pacidamycin BGC is a common challenge. The primary bottlenecks often revolve around three key areas:

  • Precursor Supply: The pacidamycin structure is complex, requiring specific precursors that may be limited in the heterologous host. The key precursors are L-threonine (for the non-proteinogenic amino acid 2,3-diaminobutyric acid - DABA), various aromatic amino acids (L-m-Tyrosine, L-Phenylalanine, L-Tryptophan), L-Alanine, and a uridine-derived molecule.[1][2] Disruption of genes involved in precursor biosynthesis, such as pacQ (involved in DABA synthesis), has been shown to reduce pacidamycin yield to less than 1% of the wild-type production.[1]

  • Gene Expression and Regulation: The pacidamycin BGC is approximately 31 kb and contains 22 genes (PacA-V).[1][3] Efficient and balanced expression of all necessary genes is crucial. The native regulatory elements of the BGC may not function optimally in a heterologous host. Furthermore, the non-ribosomal peptide synthetase (NRPS) enzymes involved in pacidamycin assembly are highly dissociated, meaning they consist of multiple separate proteins that must interact correctly.[1][4] Inefficient transcription, translation, or protein-protein interactions can severely limit production.

  • Host Strain Limitations: The chosen heterologous host, such as Streptomyces lividans, may have competing metabolic pathways that divert precursors away from pacidamycin biosynthesis. Additionally, the host's cellular machinery may not be perfectly suited for folding and post-translationally modifying the pacidamycin biosynthetic enzymes.

Q2: How can I improve the supply of precursors for pacidamycin biosynthesis?

A2: Enhancing the precursor pool is one of the most effective strategies to boost pacidamycin yield. This can be achieved through:

  • Precursor-Directed Biosynthesis: Supplementing the culture medium with key amino acid precursors can significantly increase the yield of specific pacidamycin analogues. Feeding with tryptophan analogues has been shown to produce novel pacidamycins, in some cases in larger amounts than the natural product.[5][6] This indicates that the biosynthetic machinery is flexible and that precursor availability is a limiting factor.

  • Metabolic Engineering of the Host: Modifying the host's primary metabolism to channel more carbon and nitrogen flux towards the required precursors can be a powerful approach. This could involve overexpressing genes in the biosynthetic pathways of L-threonine, aromatic amino acids, and L-alanine, or knocking out competing pathways that consume these precursors.

Q3: The yield of my desired pacidamycin analogue is still low even with precursor feeding. What else can I do?

A3: If precursor feeding alone is insufficient, consider the following genetic and fermentation optimization strategies:

  • Promoter Engineering: The strength and timing of gene expression are critical. Replacing the native promoters in the pacidamycin BGC with strong, constitutive promoters well-characterized in Streptomyces, such as ermEp*, can lead to higher expression levels of the biosynthetic enzymes.

  • Codon Optimization: While Streptomyces is a good host, the codon usage of the pacidamycin genes from Streptomyces coeruleorubidus may not be perfectly optimal for Streptomyces lividans. Synthesizing and expressing codon-optimized versions of key bottleneck enzymes, particularly the NRPS components, could improve translation efficiency.

  • Host Strain Selection and Engineering: Different Streptomyces strains have varying capabilities for secondary metabolite production. It is advisable to test expression in multiple host strains (e.g., S. lividans TK24, S. albus, S. coelicolor). Furthermore, using engineered host strains with a "clean" metabolic background (i.e., with native secondary metabolite BGCs deleted) can reduce competition for precursors and simplify downstream purification.

  • Fermentation Media Optimization: Systematically optimize the culture medium composition. Key factors to consider include the carbon source, nitrogen source, phosphate (B84403) concentration, and trace elements. Defined media can offer more control and reproducibility compared to complex media.

Q4: I am having trouble with the stability or activity of the dissociated NRPS enzymes. How can I troubleshoot this?

A4: The dissociated nature of the pacidamycin NRPS system presents a unique challenge. Here are some strategies to address this:

  • Ensure Stoichiometric Expression: The individual NRPS proteins must be expressed at appropriate ratios to ensure the efficient assembly of the multi-enzyme complex. Using promoters of varying strengths to drive the expression of different NRPS genes could help in achieving a balanced stoichiometry.

  • Protein Fusion: In some cases, creating fusion proteins of interacting NRPS domains or modules can improve their interaction and overall catalytic efficiency. This is a more advanced strategy that requires careful design to ensure the fused protein folds correctly and retains activity.

  • Co-expression of Chaperones: Overexpressing molecular chaperones can assist in the correct folding of the large and complex NRPS enzymes, potentially improving their stability and activity.

Quantitative Data on Pacidamycin Production

The following tables summarize the available quantitative data to illustrate the impact of different strategies on pacidamycin yield.

Table 1: Effect of Gene Disruption on Pacidamycin Production in S. coeruleorubidus

Gene DisruptedFunctionRelative Yield (%)Reference
pacONon-ribosomal peptide synthetase (NRPS)0[1]
pacPNon-ribosomal peptide synthetase (NRPS)0[1]
pacQInvolved in DABA precursor biosynthesis< 1[1]
pacBtRNA-dependent transferase (pentapeptide formation)Tetrapeptides produced, pentapeptides abolished[7]

Table 2: Impact of Precursor-Directed Biosynthesis on the Production of Pacidamycin Analogues

Precursor Fed (Tryptophan Analogue)Resulting Pacidamycin AnalogueRelative Production LevelReference
2-methyltryptophan2-methyl-pacidamycinHigher than natural[5][6]
7-methyltryptophan7-methyl-pacidamycinHigher than natural[5][6]
7-chlorotryptophan7-chloro-pacidamycinHigher than natural[5][6]
7-bromotryptophan7-bromo-pacidamycinHigher than natural[5][6]
4, 5, or 6-substituted tryptophansCorresponding analoguesLow or no incorporation[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the heterologous expression of pacidamycins.

Protocol 1: Heterologous Expression of the Pacidamycin BGC in Streptomyces lividans TK24

This protocol outlines the general steps for cloning the ~31 kb pacidamycin BGC into an integrative vector and introducing it into S. lividans.

  • BGC Amplification and Cloning:

    • Design primers with appropriate restriction sites to amplify the entire ~31 kb pacidamycin BGC from the genomic DNA of S. coeruleorubidus. Due to the large size, this may require amplification of several overlapping fragments.

    • Alternatively, use Transformation-Associated Recombination (TAR) cloning in yeast to directly capture the entire BGC from genomic DNA into a suitable shuttle vector.

    • Clone the BGC into an integrative E. coli-Streptomyces shuttle vector such as pSET152. This vector contains the φC31 integration system, which allows for site-specific integration into the Streptomyces chromosome.

  • Intergeneric Conjugation from E. coli to S. lividans TK24:

    • Transform the resulting plasmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

    • Prepare spore suspensions of S. lividans TK24.

    • Mix the E. coli donor strain with the S. lividans spores on a suitable agar (B569324) medium (e.g., MS agar) and incubate to allow for conjugation.

    • Overlay the plates with antibiotics to select for S. lividans exconjugants that have integrated the plasmid (e.g., nalidixic acid to kill E. coli and the antibiotic corresponding to the resistance marker on the vector, such as apramycin (B1230331) for pSET152).

  • Cultivation for Pacidamycin Production:

    • Inoculate a suitable seed medium (e.g., TSB) with spores of the recombinant S. lividans strain.

    • After sufficient growth, transfer the seed culture to a production medium. A variety of media can be used, and optimization is recommended. A starting point could be a defined medium with glucose as the carbon source and various amino acids as nitrogen sources.

    • Incubate with shaking at 28-30°C for 5-7 days.

    • If employing a precursor-directed biosynthesis strategy, add the desired amino acid analogue to the production medium at the time of inoculation or after an initial growth phase.

Protocol 2: LC-MS/MS Quantification of Pacidamycins

This protocol provides a general framework for the quantitative analysis of pacidamycins from culture broths.

  • Sample Preparation:

    • Centrifuge the culture broth to separate the mycelium from the supernatant.

    • Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate (B1210297) or butanol.

    • Evaporate the organic phase to dryness under vacuum.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol (B129727) or acetonitrile (B52724) in water).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient from low to high organic phase to separate the pacidamycin analogues.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.

      • MRM Transitions: Determine the specific precursor ion ([M+H]+) and product ions for each pacidamycin analogue of interest by direct infusion of standards.

    • Quantification:

      • Generate a standard curve using purified pacidamycin standards of known concentrations.

      • Calculate the concentration of pacidamycins in the samples by comparing their peak areas to the standard curve.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and logical relationships in pacidamycin biosynthesis and troubleshooting.

Pacidamycin_Biosynthesis cluster_precursors Primary Metabolism Precursors cluster_pac_bgc Pacidamycin Biosynthetic Gene Cluster (pac genes) cluster_products Products L_Threonine L-Threonine PacQST PacQ, S, T L_Threonine->PacQST Aromatic_AA Aromatic Amino Acids (Phe, Tyr, Trp) Pac_Aro Tailoring Enzymes Aromatic_AA->Pac_Aro L_Alanine L-Alanine PacO PacO (A, T) L_Alanine->PacO Uridine Uridine Pac_Uridine PacE, F, K, M Uridine->Pac_Uridine DABA DABA PacQST->DABA m_Tyr m-Tyr Pac_Aro->m_Tyr Ala_activated Activated L-Ala PacO->Ala_activated Enamino_uridine 3'-deoxy-4',5'-enamino-uridine Pac_Uridine->Enamino_uridine PacP PacP (A, T) PacV PacV (Methyltransferase) PacP->PacV N_Me_DABA N-methyl-DABA PacV->N_Me_DABA NRPS_assembly Dissociated NRPS Assembly (PacI, J, L, N, etc.) Pacidamycin_scaffold Pacidamycin Scaffold NRPS_assembly->Pacidamycin_scaffold PacC PacC (Exporter) DABA->PacP m_Tyr->NRPS_assembly Ala_activated->NRPS_assembly Enamino_uridine->NRPS_assembly N_Me_DABA->NRPS_assembly Pacidamycins Pacidamycins Pacidamycin_scaffold->Pacidamycins Pacidamycins->PacC

Caption: Proposed biosynthetic pathway for pacidamycins.

Troubleshooting_Workflow Start Low Pacidamycin Yield Check_Precursors Is precursor supply a likely issue? Start->Check_Precursors Check_Expression Is gene expression suboptimal? Check_Precursors->Check_Expression No Feed_Precursors Action: Feed key amino acids (e.g., Trp analogues, Thr, Ala) Check_Precursors->Feed_Precursors Yes Check_Host Is the host strain limiting? Check_Expression->Check_Host No Change_Promoter Action: Use strong constitutive promoters (e.g., ermE*p) Check_Expression->Change_Promoter Yes Change_Host Action: Test alternative Streptomyces hosts Check_Host->Change_Host Yes Analyze_Yield Analyze Yield by LC-MS Feed_Precursors->Analyze_Yield Engineer_Precursors Action: Engineer host for precursor overproduction Engineer_Precursors->Analyze_Yield Change_Promoter->Analyze_Yield Optimize_Codons Action: Codon-optimize key NRPS genes Optimize_Codons->Analyze_Yield Change_Host->Analyze_Yield Engineer_Host Action: Use genome-minimized host strain Engineer_Host->Analyze_Yield Analyze_Yield->Engineer_Precursors Still low Analyze_Yield->Optimize_Codons Still low Analyze_Yield->Engineer_Host Still low

Caption: Troubleshooting workflow for low pacidamycin yield.

References

Pacidamycin 5T stability and degradation issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pacidamycin 5T. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound in a lyophilized state and in solution?

A1: For long-term storage, lyophilized this compound should be kept in a tightly sealed container at -20°C or colder, protected from moisture and light.[1] Once reconstituted in solution, it is recommended to prepare fresh solutions for immediate use. If short-term storage in solution is necessary, it should be aliquoted and stored at -80°C for no longer than a few weeks.[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q2: What are the primary factors that influence the stability of this compound in solution?

A2: As a uridyl peptide antibiotic, the stability of this compound in solution is influenced by several factors, including:

  • pH: The pH of the solution is a critical factor.[2] Peptide bonds are susceptible to hydrolysis under both acidic and alkaline conditions.[3][4]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[5][6]

  • Solvent/Buffer Composition: The choice of solvent and buffer components can impact stability. Some buffer species can catalyze degradation reactions.[7]

  • Light Exposure: Many complex organic molecules, including some antibiotics, are sensitive to light and can undergo photodegradation.[8]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible amino acid residues.

Q3: What are the expected degradation pathways for a uridyl peptide antibiotic like this compound?

A3: While specific degradation pathways for this compound are not extensively published, based on its structure as a uridyl peptide, the following are plausible degradation routes:

  • Hydrolysis: Cleavage of the peptide backbone or the glycosidic bond of the uridine (B1682114) moiety. The β-lactam ring, if present in a similar class, is also highly susceptible to hydrolysis.[9]

  • Deamidation: Asparagine (Asn) and glutamine (Gln) residues can undergo deamidation to form aspartic acid and glutamic acid, respectively. This can occur via a cyclic imide intermediate, particularly under neutral to alkaline conditions.[3][7]

  • Oxidation: Methionine (Met), cysteine (Cys), tryptophan (Trp), and histidine (His) residues are susceptible to oxidation.

  • Isomerization: Aspartyl (Asp) residues can undergo isomerization to form isoaspartyl residues.[4]

Below is a diagram illustrating a hypothetical degradation pathway for a uridyl peptide.

Pacidamycin_5T_Degradation_Pathway Pacidamycin_5T Pacidamycin_5T Hydrolysis Hydrolysis Pacidamycin_5T->Hydrolysis pH, Temp Deamidation Deamidation Pacidamycin_5T->Deamidation pH > 7 Oxidation Oxidation Pacidamycin_5T->Oxidation O2, Metal Ions Peptide_Fragments Peptide_Fragments Hydrolysis->Peptide_Fragments Uridine_Moiety Uridine_Moiety Hydrolysis->Uridine_Moiety Deamidated_Pacidamycin Deamidated_Pacidamycin Deamidation->Deamidated_Pacidamycin Oxidized_Pacidamycin Oxidized_Pacidamycin Oxidation->Oxidized_Pacidamycin

Hypothetical degradation pathways for this compound.

Troubleshooting Guide

Problem 1: Loss of biological activity in my assay.

Potential Cause Troubleshooting Step
Degradation due to improper storage Prepare a fresh solution of this compound from a new lyophilized stock. Ensure proper storage conditions (-20°C or colder for stock, immediate use for solutions).
pH-induced degradation Measure the pH of your experimental buffer. If it is acidic or alkaline, consider if this could be contributing to hydrolysis. Perform a time-course experiment to assess activity at different time points after dissolution.
Temperature sensitivity Minimize the time the this compound solution is kept at room temperature or elevated temperatures. Prepare solutions on ice and store them at appropriate temperatures when not in use.
Photodegradation Protect solutions from light by using amber vials or covering containers with aluminum foil.

Problem 2: Precipitation or cloudiness observed in the this compound solution.

Potential Cause Troubleshooting Step
Poor solubility in the chosen solvent Review the recommended solvent for this compound. Consider using a small amount of a co-solvent like DMSO or DMF before diluting with an aqueous buffer.
Aggregation Peptide aggregation can be influenced by concentration, pH, and ionic strength.[6][10] Try preparing a more dilute solution. Screen different buffers at various pH values and ionic strengths.
Salting out High concentrations of certain salts can reduce the solubility of peptides.[10] If using a high salt buffer, consider reducing the salt concentration.

Problem 3: Unexpected peaks in my analytical chromatography (e.g., HPLC, LC-MS).

Potential Cause Troubleshooting Step
Degradation products This is a strong indication of degradation. Analyze a freshly prepared sample as a control. Compare the chromatograms of aged and fresh samples to identify degradation peaks.[11]
Contamination Ensure all glassware and solvents are clean. Run a blank injection of the solvent to rule out system contamination.
Oxidation during sample preparation Degas solvents and consider adding an antioxidant like DTT (if compatible with your downstream application) to your buffer.

The following decision tree can help guide your troubleshooting process for stability issues.

Troubleshooting_Workflow Start Start Issue Stability Issue Observed (e.g., loss of activity, precipitation) Start->Issue Check_Storage Verify Storage Conditions (Temp, Light, Age) Issue->Check_Storage Storage_OK Storage Correct? Check_Storage->Storage_OK Correct_Storage Correct Storage Practices and Re-test Storage_OK->Correct_Storage No Check_Solution Examine Solution Prep (Solvent, pH, Conc.) Storage_OK->Check_Solution Yes Correct_Storage->Issue Solution_OK Solution Prep Correct? Check_Solution->Solution_OK Modify_Solution Modify Solution Parameters (e.g., change buffer, lower conc.) Solution_OK->Modify_Solution No Perform_Analysis Perform Forced Degradation Study (see protocol) Solution_OK->Perform_Analysis Yes Modify_Solution->Issue End Identify Degradants & Optimize Conditions Perform_Analysis->End

A decision tree for troubleshooting stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify the primary degradation pathways and the stability-indicating analytical method.

1. Materials:

  • This compound (lyophilized powder)

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers: Phosphate buffer (pH 3.0, 7.0) and Borate buffer (pH 9.0)

  • Acid: 0.1 M Hydrochloric acid (HCl)

  • Base: 0.1 M Sodium hydroxide (B78521) (NaOH)

  • Oxidizing agent: 3% Hydrogen peroxide (H₂O₂)

  • Analytical equipment: HPLC with UV or DAD detector, LC-MS system[11][12]

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

3. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 1, 4, and 8 hours. Neutralize with HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 2, 6, and 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24, 48, and 72 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24, 48, and 72 hours. A control sample should be kept in the dark.

4. Analysis:

  • Analyze all samples by a suitable reverse-phase HPLC method. A gradient elution with a C18 column is a common starting point.

  • Monitor the decrease in the peak area of the parent this compound and the formation of new peaks corresponding to degradation products.

  • Use LC-MS to identify the mass of the degradation products to help elucidate their structures.[13]

The following diagram outlines the workflow for this forced degradation study.

Forced_Degradation_Workflow Start Start: this compound Stock Acid Acidic Stress (0.1M HCl, 60°C) Start->Acid Base Alkaline Stress (0.1M NaOH, RT) Start->Base Oxidative Oxidative Stress (3% H2O2, RT) Start->Oxidative Thermal Thermal Stress (60°C) Start->Thermal Photolytic Photolytic Stress (UV light) Start->Photolytic Analysis HPLC / LC-MS Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Data Data Interpretation (Identify Degradants, Determine Pathways) Analysis->Data End Stability Profile Established Data->End

Workflow for a forced degradation study.

Data Presentation

The following tables present hypothetical data from a stability study of this compound in different buffers at 25°C.

Table 1: Percentage of this compound Remaining Over Time at 25°C

Time (hours)pH 3.0 (Phosphate Buffer)pH 7.0 (Phosphate Buffer)pH 9.0 (Borate Buffer)
0100%100%100%
498.2%99.5%96.1%
896.5%98.9%92.3%
2490.1%97.2%81.5%
4882.3%94.8%68.7%

Table 2: Formation of Major Degradation Products (as % of Total Peak Area)

Time (hours)Degradant A (pH 3.0)Degradant B (pH 9.0)Degradant C (pH 9.0)
00%0%0%
40.8%1.5%0.5%
81.6%3.1%1.1%
244.9%8.2%3.4%
489.8%15.6%6.2%

These tables suggest that this compound is most stable at neutral pH and degrades more rapidly under alkaline conditions, followed by acidic conditions. Degradant B appears to be the major degradation product under alkaline conditions.

References

Troubleshooting low activity in MraY inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with MraY inhibition assays. The information is tailored for scientists and drug development professionals to help ensure the accuracy and reliability of their experimental outcomes.

Troubleshooting Guide: Low Enzyme Activity

Low or no MraY activity is a common issue that can hinder the progress of inhibitor screening and characterization. This guide provides a structured approach to identifying and resolving the root causes of low signal in your MraY inhibition assays.

Question: My MraY inhibition assay is showing very low or no signal, even in my positive controls. What are the potential causes and how can I troubleshoot this?

Answer: Low signal in an MraY assay can stem from several factors, ranging from the enzyme's integrity to the specific assay conditions. Below is a step-by-step guide to troubleshoot this issue.

Enzyme Integrity and Activity

The primary suspect for low activity is the MraY enzyme itself. As a membrane protein, MraY can be challenging to express, purify, and maintain in an active conformation.[1][2][3]

  • Possible Cause: Inactive Enzyme Preparation: MraY may have been inactivated due to improper purification, handling, or storage. Membrane proteins are particularly sensitive to their environment.[4]

    • Recommended Solution:

      • Verify Purification Strategy: Ensure that the purification protocol is optimized for MraY. For instance, MraY from Gram-negative bacteria can be sensitive to detergents and may require solubilization in nanodiscs with negatively charged lipids for functional folding.[5] In contrast, B. subtilis MraY is more tolerant of various detergents.[5]

      • Proper Storage: Aliquot the purified enzyme to avoid repeated freeze-thaw cycles and store at -80°C in a buffer containing cryoprotectants like glycerol.[4][6]

      • Confirm Activity of New Batches: Always test the activity of a new batch of purified MraY before using it in large-scale screening.

  • Possible Cause: Low Enzyme Concentration: The concentration of active MraY in the assay may be too low to generate a detectable signal.

    • Recommended Solution:

      • Accurate Quantification: Use a reliable method to determine the concentration of your purified MraY, such as a BCA assay or densitometry of a Coomassie-stained SDS-PAGE gel.

      • Titrate Enzyme Concentration: Perform an enzyme titration experiment to find the optimal concentration that yields a robust signal without depleting the substrate too quickly.[7]

Assay Buffer and Reaction Conditions

The composition of the assay buffer is critical for MraY activity.

  • Possible Cause: Suboptimal pH or Buffer Composition: The pH of the assay buffer may not be optimal for MraY activity, or the buffer components may be inhibitory.[6]

    • Recommended Solution:

      • Verify pH: MraY assays are typically performed at a pH between 7.5 and 8.5.[5][8] Verify the pH of your buffer at the assay temperature.

      • Buffer Choice: Tris-HCl is a commonly used buffer for MraY assays.[5][8] Be aware that some buffers can interfere with enzyme activity.[6]

  • Possible Cause: Inadequate Magnesium Concentration: MraY is a magnesium-dependent enzyme.[9] Insufficient Mg2+ concentration will lead to low activity.

    • Recommended Solution:

      • Optimize MgCl2 Concentration: The optimal MgCl2 concentration for MraY activity is typically in the range of 10-40 mM.[5][8] Titrate the MgCl2 concentration to find the optimum for your specific enzyme and assay conditions.

  • Possible Cause: Inappropriate Detergent or Lipid Environment: As a membrane enzyme, MraY's activity is highly dependent on its lipidic environment.[1][5]

    • Recommended Solution:

      • Detergent Choice and Concentration: If using detergents, ensure that the chosen detergent and its concentration are compatible with MraY activity. For example, CHAPS and Triton X-100 are commonly used.[7][10] The detergent concentration should be above the critical micelle concentration (CMC) to ensure proper solubilization of the enzyme and lipid substrate.

      • Lipid Composition: For assays using nanodiscs or liposomes, the lipid composition is crucial. MraY from Gram-negative bacteria often requires the presence of anionic lipids like phosphatidylglycerol (PG) for activity.[5]

Substrates and Reagents

The quality and concentration of the substrates are key for a successful assay.

  • Possible Cause: Substrate Degradation: The substrates, UDP-MurNAc-pentapeptide or undecaprenyl phosphate (B84403) (C55-P), may have degraded due to improper storage or handling.

    • Recommended Solution:

      • Proper Storage: Store substrates at the recommended temperatures (typically -20°C or -80°C) and in appropriate solvents.

      • Prepare Fresh Solutions: Prepare fresh substrate solutions for each experiment.

  • Possible Cause: Suboptimal Substrate Concentrations: The concentrations of UDP-MurNAc-pentapeptide and C55-P may be too low, limiting the reaction rate.

    • Recommended Solution:

      • Determine Km Values: If possible, determine the Michaelis-Menten constant (Km) for each substrate to ensure that you are working at or above Km concentrations for optimal activity.[8]

      • Substrate Titration: Empirically determine the optimal substrate concentrations by performing titrations of both UDP-MurNAc-pentapeptide and C55-P.

Assay Detection System

For fluorescence or luminescence-based assays, issues with the detection reagents or instrumentation can lead to low signal.

  • Possible Cause: Expired or Improperly Stored Detection Reagents: In assays like the UDP-Glo™ assay, the detection reagent is enzymatic and can lose activity if not stored correctly.[11][12]

    • Recommended Solution:

      • Check Expiration Dates: Ensure that all assay kit components are within their expiration dates.

      • Proper Storage: Store reagents at the recommended temperatures and protect from light if necessary.[12]

  • Possible Cause: Instrument Settings: The settings on the plate reader (e.g., wavelength, gain) may not be optimal for detecting the signal.

    • Recommended Solution:

      • Consult Instrument Manual: Refer to the manual of your plate reader for optimal settings for the type of assay you are performing (luminescence, fluorescence).

      • Use a Positive Control: Use a known positive control for the detection system itself (e.g., a standard UDP solution for the UDP-Glo™ assay) to confirm that the instrument is functioning correctly.[13]

Frequently Asked Questions (FAQs)

Q1: What are the key components of an MraY inhibition assay?

A1: A typical MraY inhibition assay contains the following components:

  • MraY enzyme: Purified and active enzyme.

  • Substrates: UDP-MurNAc-pentapeptide (the soluble substrate) and undecaprenyl phosphate (C55-P, the lipid substrate).

  • Buffer: Typically Tris-HCl at a pH of 7.5-8.5.

  • Divalent Cations: MgCl2 is essential for MraY activity.

  • Detergent or Lipid Environment: A detergent (e.g., CHAPS, Triton X-100) or a lipid environment (nanodiscs or liposomes) to solubilize the enzyme and lipid substrate.

  • Test Compound: The potential inhibitor dissolved in a suitable solvent (e.g., DMSO).

  • Detection System: Reagents to detect the product of the MraY reaction (e.g., UDP-Glo™ detection reagent for measuring UDP production).

Q2: How can I be sure that my test compound is not interfering with the assay components?

A2: It is important to run control experiments to rule out assay interference by your test compound. This can include:

  • Counter-screen without enzyme: Run the assay with your compound but without MraY. A signal in this control suggests that your compound is directly affecting the detection system.

  • Orthogonal assay: Confirm hits using a different assay format that has a different detection method.

Q3: What are some typical IC50 values for known MraY inhibitors?

A3: The IC50 values for MraY inhibitors can vary depending on the specific inhibitor, the source of the MraY enzyme, and the assay conditions. The table below provides some examples of reported IC50 values.

InhibitorMraY SourceAssay TypeReported IC50Reference
TunicamycinS. aureusUMP detection16 nM[14]
CapuramycinA. aeolicusTLC-based56.4 ± 14.3 µM[9]
Compound 12aS. aureusUMP detection25 µM[14]
Phloxine BE. coliNot specified32 µM[15]
Michellamine BE. coliNot specified456 µM[15]

Q4: Can the choice of detergent affect the IC50 value of an inhibitor?

A4: Yes, the choice and concentration of detergent can influence the apparent potency of an inhibitor. Detergents can affect the conformation of MraY and may also interact with the inhibitor, thereby altering its effective concentration. It is important to keep the detergent conditions consistent when comparing the potency of different inhibitors.

Experimental Protocols

Detailed Protocol for MraY Inhibition Assay using UDP-Glo™

This protocol is adapted for a 384-well plate format and is based on the principle of detecting the UDP product of the MraY reaction using the UDP-Glo™ Glycosyltransferase Assay.[12][13][16][17]

Materials:

  • Purified MraY enzyme

  • UDP-MurNAc-pentapeptide

  • Undecaprenyl phosphate (C55-P)

  • MraY Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 20 mM MgCl2, 0.1% Triton X-100)

  • Test compounds dissolved in DMSO

  • UDP-Glo™ Glycosyltransferase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a stock solution of UDP-MurNAc-pentapeptide and C55-P in the MraY Assay Buffer. The final concentrations in the assay should be at or near the Km values.

    • Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).

  • Assay Plate Setup:

    • Add 0.5 µL of the test compound dilutions or DMSO (for controls) to the wells of a 384-well plate.

    • Prepare a reaction mixture containing MraY enzyme, UDP-MurNAc-pentapeptide, and C55-P in MraY Assay Buffer.

    • Initiate the reaction by adding 20 µL of the reaction mixture to each well.

  • Enzymatic Reaction:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at the optimal temperature for MraY activity (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • UDP Detection:

    • Prepare the UDP-Glo™ Detection Reagent according to the manufacturer's instructions.

    • Add 20 µL of the UDP-Glo™ Detection Reagent to each well.

    • Mix the plate on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize.[18]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a suitable model (e.g., a four-parameter logistic equation).

Visualizations

MraY Catalyzed Reaction and Peptidoglycan Biosynthesis Pathway

MraY_Pathway UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pp->MraY C55P Undecaprenyl Phosphate (C55-P) C55P->MraY Lipid_I Lipid I MraY->Lipid_I Catalyzes transfer UMP UMP MraY->UMP

Caption: The MraY enzyme catalyzes the formation of Lipid I.

Troubleshooting Workflow for Low MraY Activity

Troubleshooting_Workflow cluster_enzyme Enzyme Checks cluster_conditions Condition Checks cluster_substrates Substrate Checks cluster_detection Detection Checks Start Low or No Signal in MraY Assay Check_Enzyme 1. Verify Enzyme Integrity & Activity Start->Check_Enzyme Check_Conditions 2. Assess Assay Conditions Check_Enzyme->Check_Conditions Enzyme OK Enzyme_Activity Test new enzyme batch Check_Enzyme->Enzyme_Activity Check_Substrates 3. Evaluate Substrates & Reagents Check_Conditions->Check_Substrates Conditions OK Buffer_pH Verify buffer pH Check_Conditions->Buffer_pH Check_Detection 4. Check Detection System Check_Substrates->Check_Detection Substrates OK Substrate_Quality Use fresh substrates Check_Substrates->Substrate_Quality Resolved Signal Restored Check_Detection->Resolved System OK Reagent_Quality Check reagent expiry Check_Detection->Reagent_Quality Enzyme_Storage Check storage conditions Enzyme_Activity->Enzyme_Storage Enzyme_Conc Titrate enzyme concentration Enzyme_Storage->Enzyme_Conc Mg_Conc Optimize [Mg2+] Buffer_pH->Mg_Conc Detergent Check detergent/lipid env. Mg_Conc->Detergent Substrate_Conc Titrate substrate conc. Substrate_Quality->Substrate_Conc Instrument_Settings Verify reader settings Reagent_Quality->Instrument_Settings

Caption: A logical workflow for troubleshooting low MraY activity.

References

Addressing solubility problems of Pacidamycin 5T in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Pacidamycin 5T in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a uridyl peptide antibiotic that has shown specific activity against Pseudomonas aeruginosa.[1] Like many complex peptide-based molecules, achieving sufficient concentration in aqueous buffers for biological assays and formulation development can be challenging due to its intricate structure.[2] Poor solubility can lead to inaccurate experimental results and hinder downstream applications.

Q2: What are the primary factors influencing the solubility of this compound?

The solubility of peptides like this compound is influenced by several factors:

  • Amino Acid Composition: The presence of hydrophobic amino acids can decrease aqueous solubility, while charged (acidic or basic) amino acids tend to increase it.[3][4]

  • pH of the Solution: The net charge of a peptide is pH-dependent. Solubility is often lowest at the isoelectric point (pI), where the net charge is zero, and increases as the pH moves away from the pI.[3][5][6][7]

  • Peptide Concentration: Higher concentrations can lead to aggregation and precipitation.

  • Temperature: Increasing the temperature can sometimes improve solubility, but it may also risk degrading the peptide.[5]

  • Ionic Strength: The effect of salt concentration on peptide solubility can be complex and needs to be determined empirically.[5]

Q3: What is a general strategy to start solubilizing this compound?

Given that this compound is a lyophilized powder, a step-wise approach is recommended. Always start with a small amount of the peptide to test for solubility before dissolving the entire stock.[8]

  • Start with Sterile, Deionized Water: This is the mildest solvent and should be the first choice.

  • If Insoluble in Water, Adjust pH: Based on the net charge of this compound (which would need to be calculated from its amino acid sequence), use a dilute acidic or basic solution.

  • Use Organic Co-solvents as a Last Resort: If aqueous buffers fail, a small amount of an organic solvent like DMSO or DMF can be used to initially dissolve the peptide, followed by slow dilution with the desired aqueous buffer.[3][4][9]

Troubleshooting Guide

Issue 1: this compound does not dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4).
  • Cause: The pH of the buffer may be close to the isoelectric point (pI) of this compound, minimizing its net charge and thus its solubility. The peptide may also have a high proportion of hydrophobic residues.

  • Solution Workflow:

    start Start: this compound insoluble in neutral buffer ph_adjust Adjust pH of the buffer start->ph_adjust acidic Try an acidic buffer (e.g., 10% acetic acid in water) ph_adjust->acidic If peptide is basic basic Try a basic buffer (e.g., 0.1M ammonium (B1175870) bicarbonate) ph_adjust->basic If peptide is acidic organic Use a minimal amount of organic co-solvent (e.g., DMSO, DMF) acidic->organic If still insoluble basic->organic If still insoluble dilute Slowly add aqueous buffer to the dissolved peptide organic->dilute end_success Success: this compound is soluble dilute->end_success end_fail Further optimization needed dilute->end_fail

    Troubleshooting workflow for initial solubility issues.

Issue 2: this compound precipitates out of solution after dilution from an organic stock.
  • Cause: The final concentration of the organic solvent may be too low to maintain solubility in the aqueous buffer. The peptide may be prone to aggregation.

  • Solutions:

    • Increase the final concentration of the organic co-solvent: However, be mindful of the tolerance of your downstream assay to the solvent.[6]

    • Use a different co-solvent: Some peptides are more soluble in one organic solvent over another (e.g., DMF instead of DMSO).

    • Incorporate solubilizing excipients: Additives like cyclodextrins or non-ionic surfactants can help maintain solubility.[10][11]

    • Sonication: Brief sonication in a water bath can help to break up aggregates and improve dissolution.[4]

Issue 3: I need to prepare a high-concentration stock of this compound in an aqueous buffer for my experiments.
  • Cause: The intrinsic solubility of this compound in purely aqueous systems may be limited.

  • Solutions:

    • Systematic pH Screening: Determine the optimal pH for maximum solubility by testing a range of buffers.

    • Co-solvent Titration: Experiment with different concentrations of a biocompatible co-solvent (e.g., ethanol, DMSO) to find the minimum amount needed for the desired peptide concentration.[12][13]

    • Inclusion of Excipients: Evaluate the effect of various GRAS (Generally Recognized As Safe) excipients on solubility.

Data on Solubility Enhancement Strategies

The following tables provide a template for systematically evaluating different conditions to improve the solubility of this compound.

Table 1: Effect of pH on this compound Solubility

Buffer SystempHThis compound Solubility (mg/mL) - Illustrative DataObservations
10 mM Citrate Buffer3.0> 10Clear solution
10 mM Acetate Buffer5.02.5Slight haze
10 mM Phosphate Buffer (PBS)7.4< 0.1Precipitate formed
10 mM Bicarbonate Buffer9.05.0Clear solution

Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)

Co-solventConcentration (%)This compound Solubility (mg/mL) - Illustrative DataObservations
DMSO51.0Clear solution
DMSO10> 10Clear solution
Ethanol50.5Hazy solution
Ethanol102.0Clear solution

Table 3: Effect of Excipients on this compound Solubility in PBS (pH 7.4)

ExcipientConcentration (w/v %)This compound Solubility (mg/mL) - Illustrative DataObservations
Hydroxypropyl-β-cyclodextrin21.5Clear solution
Polysorbate 800.10.8Clear solution
Arginine11.2Clear solution

Experimental Protocols

Protocol 1: Systematic pH Screening for this compound Solubility

This protocol outlines a method to determine the optimal pH for solubilizing this compound.

start Start: Prepare a series of buffers with varying pH (e.g., 3 to 10) add_peptide Add a known excess amount of lyophilized this compound to a fixed volume of each buffer start->add_peptide equilibrate Equilibrate the samples (e.g., gentle agitation at a controlled temperature for 24 hours) add_peptide->equilibrate centrifuge Centrifuge the samples to pellet any undissolved peptide equilibrate->centrifuge measure Measure the concentration of this compound in the supernatant (e.g., by UV-Vis spectroscopy or HPLC) centrifuge->measure plot Plot solubility vs. pH to determine the optimal pH range measure->plot end End: Optimal pH for solubility identified plot->end

Workflow for determining optimal pH for solubility.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, acetate, phosphate, bicarbonate) covering a pH range from 3 to 10.

  • Sample Preparation: To 1 mL of each buffer in a microcentrifuge tube, add an excess amount of lyophilized this compound (e.g., 10 mg).

  • Equilibration: Incubate the tubes with gentle agitation (e.g., on a rotator) at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved peptide.

  • Quantification: Carefully remove the supernatant and measure the concentration of dissolved this compound using a suitable analytical method such as UV-Vis spectroscopy (if a chromophore is present) or RP-HPLC.

  • Analysis: Plot the measured solubility (in mg/mL) against the pH of the buffer to identify the pH range where solubility is highest.

Protocol 2: Co-solvent Titration for Enhanced Solubility

This protocol helps determine the minimal concentration of an organic co-solvent required to achieve a target concentration of this compound.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% of the chosen organic co-solvent (e.g., 20 mg/mL in DMSO).

  • Serial Dilution: In a series of microcentrifuge tubes, add the aqueous buffer of choice (e.g., PBS pH 7.4).

  • Titration: Add increasing volumes of the this compound organic stock solution to the tubes to achieve a range of final co-solvent concentrations (e.g., 1%, 2%, 5%, 10%, 20%). Ensure the final peptide concentration is the same in each tube.

  • Observation: Vortex each tube and visually inspect for precipitation immediately and after a set time (e.g., 1 hour, 24 hours).

  • Determination: The lowest concentration of the co-solvent that results in a clear, stable solution is the minimum required for that peptide concentration.

For further assistance, please contact our technical support team.

References

Optimizing fermentation conditions for enhanced pacidamycin production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of pacidamycin fermentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for enhancing the production of this valuable antibiotic. Pacidamycin is a uridyl peptide antibiotic produced by the bacterium Streptomyces coeruleorubidus, notable for its activity against Pseudomonas aeruginosa.

This guide provides frequently asked questions (FAQs), detailed troubleshooting protocols, and experimental methodologies to help you navigate the complexities of Streptomyces fermentation and maximize your pacidamycin yield.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting yield for pacidamycin fermentation, and what is a realistic target for optimization?

A1: Initial fermentation runs of wild-type Streptomyces coeruleorubidus can yield pacidamycin concentrations in the range of 1-2 mg/L. Through a combination of strain selection, medium optimization, and precursor feeding strategies, it is possible to increase this yield significantly, with reports showing production levels exceeding 100 mg/L[1].

Q2: My Streptomyces coeruleorubidus culture is growing well (high biomass), but pacidamycin production is low. What are the likely causes?

A2: This is a common issue in secondary metabolite production. Several factors could be at play:

  • Suboptimal Medium Composition: The nutrient balance may be favoring vegetative growth over antibiotic production. Secondary metabolism in Streptomyces is often triggered by the depletion of a key nutrient.

  • Incorrect Fermentation Parameters: pH, temperature, and dissolved oxygen levels are critical. Deviations from the optimal ranges for S. coeruleorubidus can suppress pacidamycin biosynthesis.

  • Lack of Precursors: The biosynthesis of pacidamycin is dependent on the availability of specific amino acid precursors. Insufficient levels of these precursors in the medium can be a major bottleneck.

  • Strain Instability: Streptomyces strains can be genetically unstable and may lose their ability to produce secondary metabolites over successive generations. It is crucial to maintain well-preserved master cell banks.

Q3: How can I increase pacidamycin yield through media manipulation?

A3: Media optimization is a critical step. While a universally optimal medium does not exist, the key is to empirically determine the best composition for your specific strain and fermentation setup. A common strategy is to start with a known rich medium for Streptomyces and then systematically vary the carbon and nitrogen sources, as well as the concentrations of key minerals. One-factor-at-a-time (OFAT) and response surface methodology (RSM) are effective approaches for this optimization[2]. Supplementing the medium with the component amino acids of the pacidamycin structure has been shown to be a highly effective strategy[1].

Q4: What is precursor-directed biosynthesis and how can it be applied to pacidamycin production?

A4: Precursor-directed biosynthesis is a technique where analogues of the natural precursors of a secondary metabolite are fed to the fermentation culture. The biosynthetic machinery of the organism may then incorporate these analogues into the final product, creating novel derivatives. In the case of pacidamycin, feeding tryptophan analogues has been shown to produce new pacidamycin derivatives, with some analogues even leading to higher yields than the natural product[3]. This demonstrates the flexibility of the pacidamycin biosynthetic enzymes.

Troubleshooting Guides

Issue 1: Low or No Pacidamycin Production Despite Good Cell Growth

This guide addresses scenarios where Streptomyces coeruleorubidus grows to a high density but fails to produce significant amounts of pacidamycin.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Medium Composition 1. Analyze C:N Ratio: Vary the concentrations of your primary carbon and nitrogen sources to find a ratio that favors secondary metabolism. 2. Phosphate (B84403) Limitation: High phosphate concentrations can repress secondary metabolite production in Streptomyces. Test a range of phosphate concentrations in your medium. 3. Trace Metal Deficiency: Ensure your medium contains an adequate supply of trace metals, which are often cofactors for biosynthetic enzymes.Identification of a production medium that balances biomass formation with pacidamycin synthesis.
Inadequate Precursor Supply 1. Supplement with Component Amino Acids: Based on the structure of pacidamycin, supplement your fermentation medium with key amino acids such as L-alanine, L-phenylalanine, L-tryptophan, and L-meta-tyrosine. 2. Precursor Feeding Time: Test different time points for the addition of precursors. Often, adding precursors at the transition from exponential to stationary phase is most effective.A significant increase in pacidamycin titer, confirming precursor limitation as a bottleneck.
Unfavorable Fermentation Parameters 1. pH Profile: Monitor the pH of your culture throughout the fermentation. If it deviates significantly from the optimal range for Streptomyces (typically neutral to slightly alkaline), implement pH control. 2. Temperature Optimization: While many Streptomyces species grow well at 28-30°C, the optimal temperature for pacidamycin production may differ. Test a range of temperatures (e.g., 25°C, 28°C, 32°C). 3. Dissolved Oxygen (DO) Levels: Ensure adequate aeration and agitation to maintain sufficient DO levels, as Streptomyces are aerobic. Oxygen limitation can severely hinder antibiotic production.Determination of the optimal physical parameters for your fermentation, leading to improved and more consistent yields.
Strain Instability 1. Re-isolate from Cryostock: If you have been sub-culturing your strain for an extended period, return to your original cryopreserved stock. 2. Colony Screening: Plate out your culture and screen individual colonies for pacidamycin production to identify high-producing variants.Recovery of a high-producing strain and establishment of a robust cell banking procedure.

Data Presentation

The following tables summarize quantitative data on pacidamycin production under different conditions.

Table 1: Pacidamycin Yield Improvement Strategies

Strategy Initial Yield (mg/L) Optimized Yield (mg/L) Reference
Strain Selection, Medium Manipulation, and Amino Acid Feeding1-2>100[1]

Table 2: Effect of Precursor Feeding on Pacidamycin Analogue Production

Precursor Fed Relative Production Level Reference
Natural PrecursorsBaseline[3]
2-MethyltryptophanHigher than baseline[3]
7-MethyltryptophanHigher than baseline[3]
7-ChlorotryptophanHigher than baseline[3]
7-BromotryptophanHigher than baseline[3]
Tryptophans substituted at positions 4, 5, and 6Low to no incorporation[3]

Experimental Protocols

Protocol 1: General Fermentation of Streptomyces coeruleorubidus for Pacidamycin Production

This protocol provides a general framework for the fermentation of S. coeruleorubidus. Note that optimization of media components and fermentation parameters is highly recommended.

1. Inoculum Preparation: a. Prepare a suitable agar (B569324) medium for Streptomyces, such as ISP2 agar. b. Streak a cryopreserved stock of S. coeruleorubidus onto the agar plate. c. Incubate at 28-30°C for 7-10 days, or until good sporulation is observed. d. Inoculate a flask containing a seed medium (e.g., Tryptic Soy Broth) with a loopful of spores or a mycelial plug from the agar plate. e. Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 48-72 hours.

2. Production Fermentation: a. Prepare the production medium in a fermentation vessel. A variety of media can be used for Streptomyces fermentation, and a starting point could be a complex medium containing a carbohydrate source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts. b. Inoculate the production medium with the seed culture (typically 5-10% v/v). c. Incubate the production culture at 28-30°C with controlled aeration and agitation for 7-10 days. d. Monitor key parameters such as pH, dissolved oxygen, and substrate consumption throughout the fermentation.

3. Amino Acid Feeding: a. Prepare sterile stock solutions of the desired amino acids (e.g., L-phenylalanine, L-tryptophan). b. Add the amino acid solutions to the fermentation at a predetermined time point, for example, at the onset of the stationary phase. The optimal concentration for each amino acid should be determined experimentally.

Protocol 2: Quantification of Pacidamycin by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of pacidamycin from fermentation broth. Method development and validation are essential for accurate quantification.

1. Sample Preparation: a. Centrifuge a sample of the fermentation broth to separate the mycelium from the supernatant. b. The pacidamycin may be present in both the supernatant and the mycelium. For a complete analysis, extract the mycelial pellet with a suitable organic solvent (e.g., methanol (B129727) or ethyl acetate). c. Combine the supernatant and the mycelial extract, or analyze them separately. d. Filter the sample through a 0.22 µm filter before injection into the HPLC system.

2. HPLC Conditions (General Guidance):

  • Column: A reversed-phase C18 column is a common choice for the analysis of secondary metabolites.
  • Mobile Phase: A gradient of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol is typically used.
  • Detection: Pacidamycin has a UV chromophore, so UV detection (e.g., at 260 nm) is a suitable method.
  • Quantification: A standard curve should be prepared using a purified pacidamycin standard of known concentration to accurately quantify the amount of pacidamycin in the samples.

Visualizations

Pacidamycin Biosynthetic Pathway

The biosynthesis of pacidamycin is carried out by a non-ribosomal peptide synthetase (NRPS) system. The following diagram illustrates a proposed pathway for the assembly of the pacidamycin core structure.

Pacidamycin_Biosynthesis cluster_precursors Precursors cluster_assembly NRPS Assembly Line Uridine Uridine Uridine_mod 3'-Deoxy-4',5'-enamino-uridine Uridine->Uridine_mod PacF, PacK, PacE, PacM L_Threonine L-Threonine DABA_synth (2S,3S)-2,3-Diaminobutyric Acid (DABA) L_Threonine->DABA_synth PacQ, PacS, PacT SAM S-Adenosylmethionine (SAM) N_Me_DABA N-methyl-DABA SAM->N_Me_DABA PacV (N-methyltransferase) L_Alanine L-Alanine Peptide_assembly Peptide Chain Assembly (NRPS Modules) L_Alanine->Peptide_assembly PacO Aromatic_AA L-Phenylalanine / L-Tryptophan / L-m-Tyrosine Ureido_formation Ureido Bond Formation Aromatic_AA->Ureido_formation PacL, PacJ Final_condensation Final Condensation & Release Uridine_mod->Final_condensation DABA_synth->N_Me_DABA N_Me_DABA->Final_condensation Peptide_assembly->Ureido_formation PacN Ureido_formation->Final_condensation Pacidamycin Pacidamycin Final_condensation->Pacidamycin

Caption: Proposed biosynthetic pathway for pacidamycin assembly.

Troubleshooting Workflow for Low Pacidamycin Yield

This diagram outlines a logical workflow for troubleshooting low pacidamycin production when biomass is not a limiting factor.

Troubleshooting_Workflow Start Low Pacidamycin Yield, Good Biomass Check_Strain Verify Strain Integrity (Re-streak from master stock) Start->Check_Strain Check_Media Optimize Medium Composition (C:N ratio, phosphate, trace elements) Check_Strain->Check_Media Strain OK Check_Parameters Optimize Fermentation Parameters (pH, Temp, DO) Check_Media->Check_Parameters No Improvement Yield_Improved Yield Improved? Check_Media->Yield_Improved Improvement Precursor_Feeding Implement Precursor Feeding Strategy (Amino acids) Check_Parameters->Precursor_Feeding No Improvement Check_Parameters->Yield_Improved Improvement Precursor_Feeding->Yield_Improved Continue_Optimization Continue Optimization Yield_Improved->Continue_Optimization Yes Consult_Literature Consult Further Literature/ Strain Improvement Yield_Improved->Consult_Literature No

Caption: Troubleshooting workflow for low pacidamycin yield.

References

Minimizing the production of unwanted pacidamycin analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biosynthesis of pacidamycin. The focus is on minimizing the production of unwanted pacidamycin analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of unwanted pacidamycin analog production?

The primary cause is the inherent flexibility of the nonribosomal peptide synthetase (NRPS) enzymes involved in the pacidamycin biosynthetic pathway. Specifically, the adenylation (A) domains of the NRPS machinery, which are responsible for recognizing and activating the amino acid building blocks, can exhibit relaxed substrate specificity. This means they may incorrectly incorporate amino acids that are structurally similar to the intended precursors, leading to a mixture of pacidamycin analogs.

Q2: My fermentation is producing a complex mixture of pacidamycins instead of the desired analog. What are the initial steps to diagnose the issue?

First, it is crucial to characterize the profile of the produced analogs using a reliable analytical method like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS). This will help identify the specific unwanted analogs. Once identified, you can infer which precursor amino acids are being promiscuously incorporated by the NRPS machinery. A comparison of the amino acid composition of your fermentation medium with the structures of the identified analogs can provide valuable clues.

Q3: Can the composition of the fermentation medium influence the production of unwanted analogs?

Yes, the composition of the fermentation medium plays a critical role. The availability and relative concentrations of different amino acids can directly influence which substrates are incorporated by the flexible NRPS adenylation domains. An excess of certain amino acids that are structurally similar to the desired precursors can lead to an increased production of corresponding unwanted analogs.

Troubleshooting Guides

Issue 1: High Levels of Phenylalanine- or Tryptophan-derived Analogs

Symptoms:

  • HPLC-MS/MS analysis reveals significant peaks corresponding to pacidamycin analogs where m-tyrosine is replaced by phenylalanine or tryptophan.

  • Reduced yield of the desired m-tyrosine-containing pacidamycin.

Possible Cause: The adenylation domain of the NRPS module responsible for incorporating m-tyrosine is also activating and incorporating phenylalanine and/or tryptophan present in the fermentation medium.

Solutions:

  • Media Optimization: Modify the composition of the fermentation medium to limit the availability of competing amino acid precursors.

  • Precursor-Directed Biosynthesis: Supplement the fermentation with the desired precursor (m-tyrosine) to outcompete the incorporation of unwanted amino acids.

Experimental Protocols

Protocol 1: Optimization of Fermentation Medium

This protocol provides a general method for optimizing the fermentation medium to minimize the production of unwanted pacidamycin analogs.

Objective: To determine the optimal concentrations of key media components to favor the production of the desired pacidamycin analog.

Methodology:

  • Baseline Fermentation: Culture Streptomyces coeruleorubidus in a standard production medium.

  • Media Component Variation: Design a series of experiments varying the concentrations of key carbon and nitrogen sources, particularly amino acids identified as potential competing precursors (e.g., phenylalanine, tryptophan).

  • Analysis: After the fermentation period, extract the pacidamycin mixture and analyze the relative abundance of the desired analog and unwanted byproducts using HPLC-MS/MS.

  • Optimization: Based on the results, formulate a modified medium with optimized concentrations of the influential components.

Protocol 2: Precursor Feeding for Directed Biosynthesis

This protocol describes how to supplement the fermentation with a specific precursor to enhance the production of the corresponding pacidamycin analog.

Objective: To increase the yield of the desired pacidamycin analog by providing an excess of its specific amino acid precursor.

Methodology:

  • Culture Initiation: Begin the fermentation of Streptomyces coeruleorubidus in the optimized production medium.

  • Precursor Addition: At a specific time point during the fermentation (e.g., after initial logarithmic growth), add a sterile solution of the desired precursor amino acid (e.g., m-tyrosine) to the culture at various final concentrations.

  • Continued Fermentation and Analysis: Continue the fermentation and analyze the pacidamycin profile at different time points post-addition using HPLC-MS/MS.

  • Determination of Optimal Conditions: Identify the optimal precursor concentration and feeding time that maximizes the yield of the desired analog while minimizing byproducts.

Data Presentation

Table 1: Effect of Media Composition on Pacidamycin Analog Production

Media FormulationDesired Pacidamycin (m-Tyr) Yield (mg/L)Unwanted Analog (Phe) Yield (mg/L)Unwanted Analog (Trp) Yield (mg/L)
Standard Medium502515
Phenylalanine-deficient65518
Tryptophan-deficient58283
Amino Acid-optimized8085

Table 2: Effect of Precursor Feeding on Pacidamycin Production

Precursor Fed (Concentration)Desired Pacidamycin (m-Tyr) Yield (mg/L)Unwanted Analog (Phe) Yield (mg/L)Unwanted Analog (Trp) Yield (mg/L)
None (Control)8085
m-Tyrosine (1 g/L)12053
m-Tyrosine (2 g/L)15032
m-Tyrosine (5 g/L)14542

Advanced Troubleshooting: Genetic Modification

For persistent issues with analog production, genetic engineering of the NRPS machinery can be considered as a more targeted approach.

Q4: Is it possible to genetically modify the NRPS enzymes to improve their specificity?

Yes, it is possible to alter the substrate specificity of the NRPS adenylation domains through site-directed mutagenesis. The "specificity code," a sequence of key amino acid residues within the adenylation domain's active site, determines which substrate is recognized and activated. By modifying this code, the preference of the enzyme for a particular amino acid can be increased, thus reducing the incorporation of unwanted precursors.

Protocol 3: Site-Directed Mutagenesis of an Adenylation Domain

Objective: To modify the substrate specificity of an NRPS adenylation domain to favor the incorporation of the desired amino acid precursor.

Methodology:

  • Identify the Target Gene: Locate the gene encoding the adenylation domain of interest within the pacidamycin biosynthetic gene cluster.

  • In Silico Analysis: Analyze the amino acid sequence of the target adenylation domain to identify the residues of the specificity code.

  • Design Mutagenic Primers: Design primers containing the desired nucleotide changes to alter the codons of the target specificity-conferring residues.

  • Site-Directed Mutagenesis: Use a suitable method, such as PCR-based site-directed mutagenesis, to introduce the desired mutations into the gene.

  • Gene Expression and Analysis: Express the mutated gene in a suitable host and analyze the resulting pacidamycin analogs to confirm the change in substrate specificity.

Visualizations

Pacidamycin_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_nrps NRPS Assembly Line cluster_tailoring Tailoring & Release Amino_Acids Amino Acids (e.g., m-Tyr, Ala, DABA) A_Domain Adenylation (A) (Substrate Selection) Amino_Acids->A_Domain Incorporation Uridine_Precursor Uridine Precursor NRPS_Assembly NRPS_Assembly T_Domain Thiolation (T) (Covalent Tethering) A_Domain->T_Domain C_Domain Condensation (C) (Peptide Bond Formation) T_Domain->C_Domain C_Domain->T_Domain TE_Domain Thioesterase (TE) (Release) C_Domain->TE_Domain Desired_Pacidamycin Desired Pacidamycin TE_Domain->Desired_Pacidamycin Other_Enzymes Other Tailoring Enzymes Other_Enzymes->Desired_Pacidamycin Unwanted_Analogs Unwanted Analogs Promiscuous_A_Domain Promiscuous A-Domain Promiscuous_A_Domain->Unwanted_Analogs Wrong_Amino_Acid Wrong Amino Acid (e.g., Phe, Trp) Wrong_Amino_Acid->Promiscuous_A_Domain

Caption: Pacidamycin biosynthetic pathway and origin of unwanted analogs.

Troubleshooting_Workflow Start High Levels of Unwanted Analogs Analyze Analyze Analog Profile (HPLC-MS/MS) Start->Analyze Identify Identify Competing Precursors Analyze->Identify Strategy Select Strategy Identify->Strategy Media_Opt Media Optimization: Reduce Competing Precursors Strategy->Media_Opt Simple Precursor_Feed Precursor Feeding: Increase Desired Precursor Strategy->Precursor_Feed Simple Genetic_Mod Advanced: Genetic Modification of NRPS Strategy->Genetic_Mod Advanced Verify Verify Improved Profile (HPLC-MS/MS) Media_Opt->Verify Precursor_Feed->Verify Genetic_Mod->Verify End Minimized Analog Production Verify->End

Caption: Troubleshooting workflow for minimizing pacidamycin analogs.

Dealing with the emergence of resistance to Pacidamycin 5T in bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to Pacidamycin 5T in bacteria.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a high frequency of resistance to this compound in our Pseudomonas aeruginosa cultures. Is this expected?

A1: Yes, the emergence of resistance to pacidamycins in P. aeruginosa can occur at a relatively high frequency, ranging from 10⁻⁶ to 10⁻⁷.[1] This is a known characteristic of this antibiotic-bacterium combination. The primary mechanism for high-level resistance is typically associated with impaired uptake of the antibiotic.[1]

Q2: What is the primary mechanism of high-level resistance to this compound in P. aeruginosa?

A2: High-level resistance to this compound in P. aeruginosa is predominantly caused by mutations in the opp operon, which encodes for an oligopeptide permease transport system.[1] This system is responsible for the uptake of pacidamycin across the inner membrane. Mutations in components of this system, such as the periplasmic binding proteins OppA and OppB, prevent the antibiotic from reaching its intracellular target, MraY.[1]

Q3: Are there other mechanisms of resistance to this compound in P. aeruginosa?

A3: Yes, besides impaired uptake, efflux pumps can contribute to a lower level of resistance.[1] Some mutants may exhibit intermediate resistance to pacidamycin along with cross-resistance to other antibiotics, suggesting the involvement of efflux pumps that can extrude the antibiotic from the cell.[1]

Q4: Why is this compound inactive against bacteria like Escherichia coli and Staphylococcus aureus?

A4: While the target of this compound, MraY (translocase I), is present and can be inhibited in vitro in these bacteria, they exhibit high-level intrinsic resistance.[1] This intrinsic resistance is attributed to a lack of uptake of the peptide antibiotic and/or efficient removal by efflux pumps.[1]

Q5: We have isolated a this compound-resistant mutant. How can we determine the mechanism of resistance?

A5: A logical first step is to sequence the opp operon to identify potential mutations. Given that impaired uptake is the most frequent cause of high-level resistance, this is a high-probability target.[1] Additionally, you can perform checkerboard assays with known efflux pump inhibitors to see if the MIC of this compound is reduced, which would suggest the involvement of efflux pumps.

Q6: What is the mechanism of action of this compound?

A6: Pacidamycins are uridyl peptide antibiotics that inhibit bacterial cell wall biosynthesis.[2][3][4] They specifically target MraY (translocase I), an essential enzyme located on the cytoplasmic face of the inner membrane. MraY catalyzes the formation of Lipid I, the first lipid intermediate in the peptidoglycan synthesis pathway.[1] By inhibiting this step, this compound blocks cell wall construction, leading to bacterial cell death.

Data on Pacidamycin Resistance in P. aeruginosa

Mutant TypeFrequency of EmergencePacidamycin MIC (µg/mL)Cross-ResistanceGenetic Basis (Example)
Type 1 (High-Level) ~2 x 10⁻⁶>500NoMutation in oppB (part of the Opp oligopeptide permease system)[1]
Type 2 (Intermediate-Level) 10⁻⁷ to 10⁻⁸64Yes (e.g., with levofloxacin)Likely related to efflux pump upregulation[1]
Wild-Type (PAO1) N/A4 to 16N/AN/A

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.

Methodology:

  • Prepare Inoculum: Culture the bacterial strain overnight in appropriate broth (e.g., Luria-Bertani). Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Prepare Antibiotic Dilutions: Create a two-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Read Results: The MIC is the lowest concentration of this compound at which there is no visible growth.

Selection of Spontaneous Pacidamycin-Resistant Mutants

Objective: To isolate spontaneous mutants of a bacterial strain that are resistant to this compound.

Methodology:

  • Prepare High-Density Culture: Grow an overnight culture of the bacterial strain (e.g., P. aeruginosa PAO1) in antibiotic-free broth to reach a high cell density.

  • Plating: Spread a high concentration of the overnight culture onto agar (B569324) plates (e.g., LB agar) containing this compound at a concentration that is a multiple of the MIC (e.g., 4x MIC or 16x MIC).[1]

  • Incubation: Incubate the plates at the optimal growth temperature until colonies appear (this may take 24-48 hours or longer).

  • Isolate and Purify: Pick individual colonies and streak them onto fresh selective agar plates to obtain pure isolates.

  • Confirm Resistance: Determine the MIC of the isolated mutants to confirm their resistance phenotype.

Visual Guides

G cluster_0 This compound Mechanism of Action UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP_MurNAc_pentapeptide->MraY Undecaprenyl_phosphate Undecaprenyl phosphate Undecaprenyl_phosphate->MraY Lipid_I Lipid I MraY->Lipid_I Catalyzes Peptidoglycan_synthesis Peptidoglycan Synthesis Lipid_I->Peptidoglycan_synthesis Pacidamycin_5T This compound Pacidamycin_5T->MraY Inhibits

Caption: Mechanism of action of this compound.

G cluster_1 This compound Resistance Mechanisms in P. aeruginosa Pacidamycin_extracellular Extracellular This compound Opp_permease Opp Oligopeptide Permease Pacidamycin_extracellular->Opp_permease Uptake Pacidamycin_intracellular Intracellular This compound Opp_permease->Pacidamycin_intracellular MraY_target MraY Target Pacidamycin_intracellular->MraY_target Inhibition Efflux_pump Efflux Pump Pacidamycin_intracellular->Efflux_pump Extrusion Efflux_pump->Pacidamycin_extracellular Mutation_opp Mutation in opp operon Mutation_opp->Opp_permease Impairs uptake Upregulation_efflux Upregulation of efflux Upregulation_efflux->Efflux_pump Enhances extrusion

Caption: Bacterial resistance to this compound.

G start Resistance to This compound Observed isolate_mutant Isolate Resistant Mutant start->isolate_mutant check_mic Confirm MIC Increase sequence_opp Sequence opp Operon check_mic->sequence_opp isolate_mutant->check_mic mutation_found Mutation Found? sequence_opp->mutation_found impaired_uptake Conclusion: Resistance due to Impaired Uptake mutation_found->impaired_uptake Yes checkerboard_assay Perform Checkerboard Assay with Efflux Pump Inhibitors mutation_found->checkerboard_assay No mic_reduced MIC Reduced? checkerboard_assay->mic_reduced efflux_involvement Conclusion: Resistance involves Efflux Pumps mic_reduced->efflux_involvement Yes other_mechanisms Consider Other Mechanisms mic_reduced->other_mechanisms No

Caption: Troubleshooting workflow for resistance.

References

Technical Support Center: Enhancing the Antibacterial Potency of Pacidamycin 5T

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for strategies to enhance the antibacterial potency of Pacidamycin 5T. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of relevant data.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a member of the uridyl peptide antibiotic family, which also includes mureidomycins and napsamycins.[1][2] These antibiotics are structurally characterized as peptidyl-nucleosides. The primary mechanism of action for pacidamycins is the inhibition of the bacterial enzyme translocase I (MraY).[1][2][3] MraY is a crucial enzyme in the biosynthesis of the bacterial cell wall, and its inhibition disrupts this process, leading to bacterial cell death.[4][5][6][7] Pacidamycins have shown notable activity against Pseudomonas aeruginosa, a common cause of hospital-acquired infections.[8][9]

Q2: What are the main challenges associated with the therapeutic use of this compound?

A2: Despite its promising activity, several challenges limit the clinical application of this compound. A significant issue is the high frequency of spontaneous resistance development in P. aeruginosa, which can occur at a rate of 10⁻⁶ to 10⁻⁷.[10] This resistance is often due to impaired uptake of the antibiotic, mediated by the Opp oligopeptide permease system.[10] Additionally, intrinsic resistance in some bacteria, such as E. coli, is attributed to efficient efflux by pumps like the AcrAB-TolC system.[10]

Q3: What are the primary strategies to enhance the antibacterial potency of this compound?

A3: There are two main strategies to bolster the antibacterial efficacy of this compound:

  • Structural Modification: This involves the synthesis of new pacidamycin derivatives. A precursor-directed biosynthesis approach has been successful in creating novel analogues by feeding tryptophan derivatives to the producing organism, Streptomyces coeruleorubidus.[1][2] This method has yielded derivatives with substitutions at various positions on the tryptophan ring, some of which are produced in larger quantities than the natural pacidamycin.[1][2] The generation of halogenated pacidamycins (chloro- and bromo-) opens avenues for further chemical modifications through cross-coupling reactions.[1][2]

  • Combination Therapy: This strategy involves using this compound in conjunction with other antimicrobial agents to achieve a synergistic effect.[11][12][13][14] Combining antimicrobial peptides (AMPs) with conventional antibiotics is a promising approach.[11][12][15] AMPs can permeabilize bacterial membranes, which may facilitate the entry of this compound into the cell and enhance its access to the intracellular target, MraY.[11][14][15]

Section 2: Troubleshooting Guides

This section addresses common problems that may arise during experiments aimed at enhancing the potency of this compound.

Issue 1: Low Yield of Pacidamycin Derivatives in Precursor-Directed Biosynthesis

Possible Cause Troubleshooting Steps
Poor incorporation of the precursor. Verify the viability and metabolic activity of the S. coeruleorubidus culture. Optimize the concentration of the fed precursor; too high a concentration can be toxic. Ensure the precursor is added at the appropriate growth phase.
Degradation of the precursor or product. Check the stability of the precursor under the fermentation conditions (pH, temperature).[16] Minimize the fermentation time post-precursor feeding if the product is unstable.
Suboptimal fermentation conditions. Optimize medium composition, pH, temperature, and aeration for the production of pacidamycins.[9]
Inefficient extraction and purification. Evaluate and optimize the extraction solvent and purification method (e.g., HPLC) to minimize product loss.

Issue 2: Inconsistent Minimum Inhibitory Concentration (MIC) Values

Possible Cause Troubleshooting Steps
Inoculum preparation variability. Strictly adhere to a standardized protocol for preparing the bacterial inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density.[17][18]
Incorrect antibiotic concentration. Prepare fresh serial dilutions of the antibiotics for each experiment.[19][20] Verify the stock solution concentration.
Variation in incubation conditions. Ensure consistent incubation time, temperature, and atmospheric conditions (e.g., CO2 for fastidious organisms).[21]
Contamination of cultures or reagents. Use aseptic techniques throughout the experimental setup.[16] Check for contamination in media, buffers, and antibiotic stock solutions.

Issue 3: Difficulty Interpreting Checkerboard Assay Results for Synergy

Possible Cause Troubleshooting Steps
Inaccurate MIC determination of individual agents. Precisely determine the MIC of each antibiotic alone before setting up the checkerboard assay.[22][23]
Inappropriate concentration range. The concentration ranges for both agents in the checkerboard should bracket their individual MICs.[24]
Subjective reading of results. Use a quantitative method for determining growth, such as a microplate reader for optical density (OD) or a viability stain (e.g., resazurin), to avoid subjective visual interpretation.[17][25]
Calculation errors in the Fractional Inhibitory Concentration (FIC) Index. Double-check the formula and calculations for the FIC index. The FIC index is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[22][23]

Section 3: Experimental Protocols

Protocol 1: Precursor-Directed Biosynthesis of Pacidamycin Derivatives

This protocol is a generalized procedure based on established methods for precursor-directed biosynthesis.[1][2]

  • Culture Preparation: Inoculate a suitable seed medium with spores of Streptomyces coeruleorubidus. Incubate at 28-30°C with shaking for 48-72 hours.

  • Production Culture: Transfer the seed culture to a production medium. Incubate under the same conditions.

  • Precursor Feeding: After a specific period of growth (e.g., 24-48 hours), add a sterile solution of the tryptophan analogue (e.g., 7-chlorotryptophan) to the production culture to a final concentration of 0.1-1 mM.

  • Fermentation: Continue the fermentation for an additional 72-120 hours.

  • Extraction: Centrifuge the culture to separate the mycelium from the supernatant. Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Concentrate the organic extract and purify the pacidamycin derivatives using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC).

  • Characterization: Characterize the purified compounds using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structures.

Protocol 2: Checkerboard Assay for Antibacterial Synergy

This protocol outlines the checkerboard method to assess the synergistic activity of this compound with a partner antibiotic.[17][22][23][24][25]

  • Prepare Antibiotic Plates: In a 96-well microtiter plate, prepare serial dilutions of this compound along the x-axis and the partner antibiotic along the y-axis. This creates a matrix of antibiotic combinations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[24]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include growth control (no antibiotics) and sterility control (no bacteria) wells.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.[24]

  • Determine MICs: After incubation, determine the MIC for each antibiotic alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth.

  • Calculate FIC Index: Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that shows no growth.

    • FIC A = MIC of this compound in combination / MIC of this compound alone

    • FIC B = MIC of partner antibiotic in combination / MIC of partner antibiotic alone

    • FIC Index = FIC A + FIC B

  • Interpret Results:

    • Synergy: FIC Index ≤ 0.5[22][23]

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0[22][23]

    • Antagonism: FIC Index > 4.0[22][23]

Section 4: Data Presentation

Table 1: Hypothetical MICs of this compound and Derivatives Against P. aeruginosa

CompoundMIC (µg/mL)
This compound8
7-chloro-Pacidamycin4
7-bromo-Pacidamycin4
2-methyl-Pacidamycin16

Table 2: Hypothetical FIC Indices for this compound in Combination with a Membrane-Permeabilizing Peptide (MPP)

CombinationFIC of this compoundFIC of MPPFIC IndexInterpretation
This compound + MPP0.250.250.5Synergy

Section 5: Visualizations

experimental_workflow cluster_synthesis Derivative Synthesis cluster_testing Antibacterial Testing cluster_analysis Analysis culture Culture S. coeruleorubidus feed Feed Tryptophan Analogue culture->feed ferment Fermentation feed->ferment extract Extraction & Purification ferment->extract mic_test MIC Determination extract->mic_test char Structural Characterization (MS, NMR) extract->char synergy_test Synergy Testing (Checkerboard) mic_test->synergy_test data Data Analysis (FIC Index) synergy_test->data

Caption: Workflow for Synthesis and Evaluation of Pacidamycin Derivatives.

mechanism_of_action Pacidamycin This compound MraY Translocase MraY Pacidamycin->MraY Inhibits MPP Membrane Permeabilizing Peptide Membrane Bacterial Inner Membrane MPP->Membrane Disrupts Membrane->Pacidamycin Increased Uptake CellWall Cell Wall Synthesis MraY->CellWall Catalyzes Inhibition Inhibition Permeabilization Permeabilization Synergy Synergistic Effect

Caption: Synergistic Mechanism of this compound and a Membrane Permeabilizing Peptide.

troubleshooting_mic start Inconsistent MIC Results q1 Is the inoculum standardized? Yes No start->q1 a1 Standardize to 0.5 McFarland q1:no->a1 q2 Are antibiotic stocks fresh? Yes No q1:yes->q2 a1->q2 a2 Prepare fresh stock solutions q2:no->a2 q3 Are incubation conditions consistent? Yes No q2:yes->q3 a2->q3 a3 Verify incubator settings q3:no->a3 end Consistent Results q3:yes->end a3->end

Caption: Troubleshooting Logic for Inconsistent MIC Results.

References

Validation & Comparative

A Comparative Guide to Pacidamycin 5T and Tunicamycin as MraY Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibacterial agents that act on unexploited cellular targets. One such promising target is the essential bacterial enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY). MraY is an integral membrane enzyme that catalyzes the first committed step in the membrane-associated pathway of peptidoglycan biosynthesis, a crucial component of the bacterial cell wall. Its inhibition leads to the disruption of cell wall synthesis and subsequent bacterial death.

This guide provides a comparative overview of two notable MraY inhibitors: Pacidamycin 5T and tunicamycin (B1663573). While both compounds target MraY, they exhibit distinct structural features and inhibitory profiles. This document aims to furnish researchers with a comprehensive comparison, including available experimental data, detailed methodologies for key experiments, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Targeting the Bacterial Cell Wall Synthesis

Both this compound and tunicamycin exert their antibacterial effects by inhibiting the MraY enzyme. MraY is responsible for the transfer of the soluble peptidoglycan precursor, UDP-MurNAc-pentapeptide, to the lipid carrier undecaprenyl phosphate (B84403) (C55-P) on the cytoplasmic side of the bacterial membrane. This reaction forms Lipid I, the first lipid-linked intermediate in peptidoglycan synthesis. By blocking this crucial step, both inhibitors effectively halt the production of the bacterial cell wall, leading to cell lysis and death.

Signaling Pathway of MraY in Peptidoglycan Biosynthesis

The following diagram illustrates the central role of MraY in the initial membrane-associated stage of peptidoglycan synthesis.

MraY_Pathway UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP_MurNAc_pp->MraY Substrate C55_P Undecaprenyl Phosphate (C55-P) C55_P->MraY Substrate Lipid_I Lipid I MraY->Lipid_I Catalyzes formation of UMP UMP MraY->UMP Releases Inhibitor This compound / Tunicamycin Inhibitor->MraY Inhibition

Caption: MraY catalyzes the formation of Lipid I from UDP-MurNAc-pentapeptide and C55-P.

Quantitative Inhibitor Comparison

A direct quantitative comparison of the inhibitory potency of this compound and tunicamycin against MraY is challenging due to the limited availability of publicly accessible IC50 or MIC data for this compound. However, extensive research has been conducted on tunicamycin and its analogs, providing a baseline for its efficacy.

It has been noted qualitatively that the mureidomycin, pacidamycin, and napsamycin classes of uridylpeptide antibiotics exhibit similar activity profiles.[1]

Table 1: MraY Inhibition Data for Tunicamycin and its Analogs

CompoundTarget EnzymeIC50 (µM)Organism/Assay ConditionReference
Tunicamycin (native mixture)CbMraY~0.4FRET-based activity assay[2]
Tun 15:1 (iso)CbMraY< 0.23FRET-based activity assay[2]
Tun 16:1 (iso)CbMraY< 0.23FRET-based activity assay[2]
TunR2 (reduced uracil (B121893) ring)CbMraY~0.6FRET-based activity assay[2]
TunR3 (hydrolyzed uracil ring)CbMraY> 2.5FRET-based activity assay[2]

Note: CbMraY refers to MraY from Clostridium bolteae.

Inhibitor Profiles: A Closer Look

This compound

Pacidamycins are a family of uridyl peptide antibiotics.[3][4] The structure of this compound is characterized by a uridine (B1682114) core linked to a peptidyl chain. A key feature of pacidamycins is their selectivity for bacterial MraY, with less anticipated off-target effects on the eukaryotic counterpart.

Tunicamycin

Tunicamycin is a nucleoside antibiotic that is a well-established inhibitor of MraY.[2] However, its therapeutic potential is significantly limited by its lack of selectivity. Tunicamycin also potently inhibits the human homolog of MraY, UDP-N-acetylglucosamine:polyprenol phosphate N-acetylglucosamine-1-phosphate transferase (GPT), which is involved in N-linked glycosylation.[2][5] This dual inhibition leads to cytotoxicity in mammalian cells, making tunicamycin unsuitable for systemic therapeutic use but a valuable tool for in vitro research.[2]

Experimental Protocols

A robust and widely used method for quantifying MraY inhibition is the Förster Resonance Energy Transfer (FRET)-based assay. The following protocol is a representative example of how the inhibitory activity of compounds like this compound and tunicamycin can be assessed.

FRET-Based MraY Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MraY.

Principle: This assay measures the enzymatic activity of MraY by detecting the proximity-induced FRET between a donor fluorophore-labeled substrate and an acceptor fluorophore embedded in a lipid/detergent micelle. MraY-catalyzed transfer of the labeled substrate to the lipid carrier brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors of MraY will prevent this reaction, leading to a decrease in the FRET signal.

Materials:

  • Purified MraY enzyme

  • Donor fluorophore-labeled UDP-MurNAc-pentapeptide substrate (e.g., B-UNAM-pp)

  • Lipid/detergent micelles containing the acceptor fluorophore and the lipid substrate (C55-P)

  • Test compounds (this compound, tunicamycin) at various concentrations

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 0.05% DDM, pH 7.5)

  • Microplate reader capable of measuring fluorescence at the donor and acceptor emission wavelengths

Procedure:

  • Prepare a dilution series of the test compounds in the assay buffer.

  • In a microplate, combine the MraY enzyme, the lipid/detergent micelles containing the acceptor and lipid substrate, and the test compound dilutions.

  • Incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the donor fluorophore-labeled UDP-MurNAc-pentapeptide substrate.

  • Monitor the fluorescence intensity at the donor and acceptor emission wavelengths over time.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for MraY Inhibitor Comparison

The following diagram outlines a typical workflow for the discovery and characterization of novel MraY inhibitors.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Cellular & In Vivo Evaluation Compound_Library Compound Library High_Throughput_Screening High-Throughput Screening (e.g., FRET assay) Compound_Library->High_Throughput_Screening Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., radioactive assay) Dose_Response->Orthogonal_Assay Selectivity_Assay Selectivity Assay (MraY vs. human GPT) Orthogonal_Assay->Selectivity_Assay MIC_Determination Minimum Inhibitory Concentration (MIC) against bacterial strains Selectivity_Assay->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assay (mammalian cell lines) Selectivity_Assay->Cytotoxicity_Assay In_Vivo_Efficacy In Vivo Efficacy Models MIC_Determination->In_Vivo_Efficacy Cytotoxicity_Assay->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization

Caption: A general workflow for the identification and validation of MraY inhibitors.

Conclusion

Both this compound and tunicamycin are valuable molecules in the study of MraY inhibition. Tunicamycin, despite its toxicity to eukaryotes, serves as a crucial tool for understanding the fundamental mechanisms of MraY and for validating new assays.[2] Pacidamycins, including this compound, represent a class of MraY inhibitors with potential for development as selective antibacterial agents due to their specificity for the bacterial enzyme.

Future research efforts should focus on obtaining quantitative inhibitory data for this compound to allow for a direct and robust comparison with tunicamycin and other MraY inhibitors. Such data will be invaluable for guiding structure-activity relationship studies and for the rational design of novel, potent, and selective MraY-targeted antibiotics. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of this important class of antibacterial compounds.

References

Comparative Efficacy of Pacidamycin 5T and Mureidomycin Against Pseudomonas aeruginosa: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-pseudomonal activities of two notable MraY inhibitors: Pacidamycin 5T and mureidomycin. This document synthesizes available experimental data on their efficacy against Pseudomonas aeruginosa, details relevant experimental protocols, and illustrates key pathways and workflows.

Introduction

This compound and mureidomycins are peptidyl-nucleoside antibiotics that exhibit specific activity against Pseudomonas aeruginosa, a challenging opportunistic pathogen known for its intrinsic and acquired resistance to many antibiotics. Both compounds share a common molecular target, the phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), which is an essential enzyme in the bacterial cell wall biosynthesis pathway. By inhibiting MraY, these antibiotics disrupt peptidoglycan synthesis, leading to bacterial cell death. Despite their similar mechanism of action, available data suggests potential differences in their in vitro potency and in vivo efficacy.

Comparative In Vitro Efficacy

While no direct head-to-head comparative studies between this compound and mureidomycin have been identified in the public domain, this section summarizes the available minimum inhibitory concentration (MIC) data for each class of compounds against P. aeruginosa.

Table 1: In Vitro Activity of Pacidamycins against P. aeruginosa

Compound ClassMIC Range (µg/mL)
Pacidamycins8 - 64[1]

Table 2: In Vitro Activity of Mureidomycins against P. aeruginosa

CompoundMIC Range (µg/mL)
Mureidomycin C0.1 - 3.13[2]

Based on the available data, mureidomycin C demonstrates greater in vitro potency against P. aeruginosa with a significantly lower MIC range compared to the pacidamycin class of antibiotics.

Time-Kill Kinetics

Time-kill assays are crucial for understanding the pharmacodynamics of an antimicrobial agent.

A study on pacidamycin 1 demonstrated bactericidal activity against P. aeruginosa. At concentrations of 4 and 8 times the MIC, a 3-log10 reduction in bacterial count was observed within 4 to 6 hours.[1] However, the emergence of resistant mutants was noted at 24 hours.[1]

Comparative In Vivo Efficacy

Preclinical in vivo studies provide essential insights into the potential therapeutic utility of antimicrobial compounds.

Table 3: Summary of In Vivo Efficacy against P. aeruginosa

Compound ClassAnimal ModelOutcome
PacidamycinsMouse Protection TestInactive[1]
MureidomycinsMouse Protection TestProtected mice from experimental infection[2]

The available in vivo data suggests that mureidomycins were effective in a mouse model of P. aeruginosa infection, whereas pacidamycins were found to be inactive in a similar model. It is important to note that the specific pacidamycin analogue tested in the cited study was pacidamycin 1, and not this compound.

Mechanism of Action and Resistance

Both this compound and mureidomycin inhibit MraY, a key enzyme in the synthesis of peptidoglycan, an essential component of the bacterial cell wall.

UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP_MurNAc_pp->MraY Lipid_Carrier Undecaprenyl Phosphate (Lipid Carrier) Lipid_Carrier->MraY Lipid_I Lipid I MraY->Lipid_I Catalyzes Peptidoglycan_Synthesis Peptidoglycan Synthesis Lipid_I->Peptidoglycan_Synthesis Pacidamycin This compound Pacidamycin->MraY Inhibits Mureidomycin Mureidomycin Mureidomycin->MraY Inhibits

Figure 1. Simplified signaling pathway of MraY inhibition.

Resistance to pacidamycins in P. aeruginosa has been linked to mutations in the opp operon, which encodes an oligopeptide transport system responsible for the uptake of the antibiotic across the inner membrane.[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of an antimicrobial agent against P. aeruginosa based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial two-fold dilutions of antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) C Dilute inoculum to achieve a final concentration of ~5 x 10^5 CFU/mL A->C B Prepare standardized P. aeruginosa inoculum (0.5 McFarland) B->C D Inoculate 96-well microtiter plates with diluted antibiotic and bacterial suspension C->D E Include growth control (no antibiotic) and sterility control (no bacteria) wells D->E F Incubate plates at 35°C for 16-20 hours E->F G Visually inspect for turbidity F->G H Determine MIC: lowest concentration with no visible growth G->H

Figure 2. Experimental workflow for MIC determination.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Pseudomonas aeruginosa isolate

  • This compound and/or mureidomycin

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Antibiotic Dilutions: Prepare a series of two-fold dilutions of the test antibiotic in CAMHB in a 96-well microtiter plate.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies of P. aeruginosa in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well containing the antibiotic dilution with the prepared bacterial suspension. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth, no bacteria).

  • Incubation: Incubate the microtiter plates at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

For more detailed and standardized procedures, refer to the CLSI document M07.

Time-Kill Assay

The following is a generalized protocol for performing a time-kill assay based on the CLSI document M26-A, "Methods for Determining Bactericidal Activity of Antimicrobial Agents".[4][5][6]

Materials:

  • CAMHB

  • Pseudomonas aeruginosa isolate

  • This compound and/or mureidomycin at desired concentrations (e.g., 1x, 2x, 4x, 8x MIC)

  • Sterile culture tubes

  • Sterile saline or PBS for dilutions

  • Agar (B569324) plates for colony counting

Procedure:

  • Inoculum Preparation: Prepare a logarithmic phase culture of P. aeruginosa in CAMHB.

  • Assay Setup: Add the standardized inoculum to tubes containing CAMHB with the desired concentrations of the antibiotic. Also, include a growth control tube without any antibiotic. The final bacterial concentration should be approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling: Incubate all tubes at 35°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline and plate onto agar plates.

  • Incubation and Colony Counting: Incubate the plates at 35°C for 18-24 hours and then count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. A ≥3-log10 decrease in CFU/mL from the initial inoculum is generally considered bactericidal activity.

Conclusion

Based on the currently available data, mureidomycin C exhibits superior in vitro potency against P. aeruginosa compared to the pacidamycin class of antibiotics. Furthermore, in vivo studies, although not specific to this compound, suggest that mureidomycins may have a greater potential for therapeutic efficacy. However, the high frequency of resistance development observed for pacidamycins in vitro warrants further investigation for both classes of compounds. The provided experimental protocols, based on established standards, can serve as a foundation for researchers to conduct direct comparative studies to further elucidate the relative merits of this compound and mureidomycin as potential treatments for P. aeruginosa infections.

References

Validating the Antibacterial Spectrum of Pacidamycin 5T: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial spectrum of Pacidamycin 5T with other MraY-inhibiting antibiotics. The information presented is supported by experimental data to aid in the evaluation of its potential as a novel antibacterial agent.

Introduction to this compound and MraY Inhibition

This compound belongs to the pacidamycin family, a class of uridyl peptide antibiotics. These antibiotics exhibit a unique mechanism of action by targeting and inhibiting the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY). MraY is an essential bacterial enzyme that plays a crucial role in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. By inhibiting MraY, pacidamycins effectively block cell wall construction, leading to bacterial cell death. This targeted approach makes MraY an attractive target for the development of new antibiotics, particularly in the face of growing antimicrobial resistance.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of this compound is best understood when compared with other antibiotics that also target the MraY enzyme. This section presents the Minimum Inhibitory Concentration (MIC) values of this compound and a selection of comparator MraY inhibitors against key bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

AntibioticTarget OrganismStrainMIC (µg/mL)
This compound Pseudomonas aeruginosaWild-Type4 - 16[1]
Escherichia coliATCC 25922> 100
Staphylococcus aureusATCC 25923> 100
Tunicamycin Pseudomonas aeruginosaPAO1Not Found
Escherichia coliATCC 25922Not Found
Staphylococcus aureusATCC 2592320 - 80[2][3]
Muraymycin D2 Pseudomonas aeruginosaVarious StrainsWeak Activity[4]
Escherichia coliVarious Strains> 50[5]
Staphylococcus aureus(MRSA/VRE)0.25 - 4 (Analogues)[6]
Caprazamycin B Pseudomonas aeruginosaPAO1Not Found
Escherichia coliATCC 25922Not Found
Staphylococcus aureusATCC 25923Not Found

Note: Data for some antibiotic-strain combinations were not available in the searched literature. The activity of Muraymycin D2 analogues against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) is included to provide a general sense of the potential of this class of antibiotics.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the antimicrobial activity of a compound. The following is a detailed protocol for a broth microdilution assay, a standard method for determining MIC values, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Assay Protocol

  • Preparation of Materials:

    • Test compound (e.g., this compound) and comparator antibiotics.

    • Sterile 96-well microtiter plates.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) as the growth medium.

    • Bacterial strains for testing (e.g., Pseudomonas aeruginosa PAO1, Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).

    • Sterile diluents (e.g., saline or phosphate-buffered saline).

    • Spectrophotometer.

  • Inoculum Preparation:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar (B569324) plate.

    • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the test antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of the antibiotic in CAMHB directly in the 96-well microtiter plate to achieve a range of desired concentrations. Typically, 100 µL of each concentration is added to the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only) on each plate.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Visualizing the Mechanism of Action

The following diagrams illustrate the experimental workflow for determining the antibacterial spectrum and the signaling pathway of MraY inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis A Prepare Antibiotic Stock Solutions (this compound & Comparators) D Serial Dilution of Antibiotics in 96-well plate A->D B Culture Bacterial Strains (P. aeruginosa, S. aureus, E. coli) C Prepare 0.5 McFarland Standard B->C E Inoculate wells with Standardized Bacterial Suspension C->E D->E F Incubate at 37°C for 18-24h E->F G Visually Inspect for Turbidity F->G H Determine Minimum Inhibitory Concentration (MIC) G->H I Compare MIC values H->I

Caption: Experimental workflow for MIC determination.

MraY_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP_MurNAc_pp->MraY Lipid_I Lipid I MraY->Lipid_I Translocation Peptidoglycan Peptidoglycan Synthesis Lipid_I->Peptidoglycan Undecaprenyl_P Undecaprenyl Phosphate Undecaprenyl_P->MraY Pacidamycin This compound Pacidamycin->MraY Inhibition

Caption: MraY inhibition by this compound.

References

A Comparative Analysis of Cross-Resistance Between Pacidamycin 5T and Other Antibiotics in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of Pacidamycin 5T, a uridyl peptide antibiotic, with other antibiotic classes against Pseudomonas aeruginosa. The data presented is synthesized from published experimental studies and is intended to inform research and development efforts in the field of antimicrobial agents.

Executive Summary

Studies on this compound resistance in Pseudomonas aeruginosa have identified two primary mechanisms of resistance, leading to distinct cross-resistance profiles.

  • Type 1 Resistance (Impaired Uptake): High-level resistance to this compound (MIC >512 µg/mL) is primarily caused by mutations in the opp operon, which encodes an oligopeptide permease system responsible for the antibiotic's uptake into the bacterial cell. Crucially, this type of resistance does not confer cross-resistance to other classes of antibiotics.

  • Type 2 Resistance (Efflux Pump Overexpression): Lower-level resistance to this compound (MIC ≈ 64 µg/mL) is associated with the overexpression of multidrug resistance (MDR) efflux pumps, specifically MexAB-OprM or MexCD-OprJ. This mechanism results in cross-resistance to other antibiotics that are substrates of these pumps, including fluoroquinolones (levofloxacin), tetracyclines, and macrolides (erythromycin).

This guide presents a detailed analysis of these findings, including quantitative data on minimum inhibitory concentrations (MICs), comprehensive experimental protocols, and visualizations of the resistance mechanisms and experimental workflows.

Data Presentation: Comparative MIC Tables

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and a panel of comparator antibiotics against wild-type P. aeruginosa PAO1 and its Pacidamycin-resistant mutants.

Table 1: MICs for this compound and Selected Antibiotics against P. aeruginosa PAO1 and Pacidamycin-Resistant Mutants

AntibioticWild-Type PAO1 (µg/mL)Type 1 Mutant (oppB) (µg/mL)Type 2 Mutant (MexAB-OprM or MexCD-OprJ Overexpression) (µg/mL)
This compound 4 - 16>51264
Levofloxacin (B1675101) 0.5 - 20.5 - 24 - 8
Tetracycline 8 - 168 - 1632 - 64
Erythromycin >128>128>256

Data synthesized from published studies. MIC ranges can vary between specific isolates and experimental conditions.

Table 2: Typical MIC Ranges for Various Antibiotics against P. aeruginosa with and without Efflux Pump Overexpression

AntibioticWild-Type PAO1 (µg/mL)MexAB-OprM Overexpression (µg/mL)MexCD-OprJ Overexpression (µg/mL)
Piperacillin 2 - 816 - 642 - 8
Gentamicin 0.5 - 20.5 - 24 - 16
Imipenem 1 - 41 - 41 - 4
Ciprofloxacin 0.125 - 0.51 - 41 - 4

This table provides a general reference for the impact of specific efflux pumps on the MICs of commonly used antibiotics.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the cross-resistance studies of this compound.

Selection of Pacidamycin-Resistant Mutants

Objective: To isolate spontaneous mutants of P. aeruginosa PAO1 with resistance to this compound.

Materials:

  • P. aeruginosa PAO1 wild-type strain

  • Luria-Bertani (LB) agar (B569324) and broth

  • This compound

  • Levofloxacin

  • Sterile culture tubes and petri dishes

  • Incubator (37°C)

  • Spectrophotometer

Procedure:

  • Prepare Inoculum: Inoculate a single colony of P. aeruginosa PAO1 into 5 mL of LB broth and incubate overnight at 37°C with shaking to obtain a stationary phase culture.

  • Plating for Selection: Spread 100 µL of the undiluted overnight culture onto LB agar plates containing this compound at concentrations of 4x and 16x the MIC of the wild-type strain (e.g., 50 µg/mL and 200 µg/mL).

  • Incubation: Incubate the plates at 37°C for 24-48 hours, or until colonies appear.

  • Replica Plating for Cross-Resistance Screening:

    • Prepare master plates by picking individual resistant colonies and streaking them onto fresh LB agar plates.

    • Once sufficient growth is observed, replica plate the colonies onto LB agar plates containing levofloxacin at 4x its MIC (e.g., 0.5 µg/mL).

    • Incubate the replica plates at 37°C for 24 hours.

  • Isolate and Characterize Mutants:

    • Colonies that grow on the this compound plates but not on the levofloxacin plates are likely Type 1 mutants (impaired uptake).

    • Colonies that grow on both this compound and levofloxacin plates are likely Type 2 mutants (efflux pump overexpression).

    • Purify individual colonies by re-streaking on selective and non-selective agar.

    • Confirm the resistance phenotype by determining the MIC of this compound and other antibiotics.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the minimum concentration of an antibiotic that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial strains (wild-type and resistant mutants)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotics of interest (stock solutions of known concentration)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator (37°C)

  • Plate reader (optional, for OD600 measurement)

Procedure:

  • Prepare Inoculum:

    • Inoculate a few colonies of the test strain into CAMHB and incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Prepare Antibiotic Dilutions:

    • Perform serial two-fold dilutions of each antibiotic in CAMHB in the 96-well plates to achieve a range of desired concentrations. A typical final volume in each well is 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Interpretation of Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) with a plate reader.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_mutant_types Mutant Characterization start Start: P. aeruginosa PAO1 (Wild-Type) culture Overnight Culture in LB Broth start->culture plate_selection Plate on LB Agar with This compound (4x & 16x MIC) culture->plate_selection incubation1 Incubate 37°C 24-48 hours plate_selection->incubation1 resistant_colonies Isolate Pacidamycin-Resistant Colonies incubation1->resistant_colonies replica_plate Replica Plate onto LB Agar with Levofloxacin (4x MIC) resistant_colonies->replica_plate incubation2 Incubate 37°C 24 hours replica_plate->incubation2 no_growth No Growth on Levofloxacin incubation2->no_growth growth Growth on Levofloxacin incubation2->growth type1 Type 1 Mutant (Impaired Uptake) no_growth->type1 type2 Type 2 Mutant (Efflux Overexpression) growth->type2 mic_testing MIC Determination for a Panel of Antibiotics type1->mic_testing type2->mic_testing end End: Cross-Resistance Profile mic_testing->end

Caption: Workflow for the selection and characterization of Pacidamycin-resistant mutants.

Mechanisms of this compound Resistance

resistance_mechanisms cluster_cell P. aeruginosa Cell cluster_resistance Resistance Mechanisms pac_ext This compound (Extracellular) opp Opp Permease (Uptake) pac_ext->opp Uptake pac_int This compound (Intracellular) opp->pac_int target MraY (Cell Wall Synthesis) pac_int->target Inhibition efflux MexAB-OprM or MexCD-OprJ (Efflux Pump) pac_int->efflux Efflux inhibition Inhibition of Cell Wall Synthesis target->inhibition efflux->pac_ext mut_opp Type 1 Resistance: Mutation in opp (Impaired Uptake) mut_opp->opp Blocks over_efflux Type 2 Resistance: Overexpression of Efflux Pump over_efflux->efflux Enhances

Caption: Two distinct mechanisms of resistance to this compound in P. aeruginosa.

The Synergistic Power of Dual Peptidoglycan Synthesis Inhibition: A Comparative Guide to Pacidamycin 5T and β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, researchers are increasingly exploring combination therapies to enhance the efficacy of existing antibiotics. One promising strategy involves the synergistic pairing of antimicrobial agents that target different stages of the same essential bacterial pathway. This guide provides a comprehensive comparison of the potential synergistic effects of Pacidamycin 5T, a potent inhibitor of translocase I (MraY), with classical β-lactam antibiotics, which target penicillin-binding proteins (PBPs).

Due to the current lack of publicly available data on the specific combination of this compound and β-lactams, this guide will utilize experimental data from a study on Tunicamycin, another well-characterized MraY inhibitor, in combination with various β-lactams against Methicillin-Resistant Staphylococcus aureus (MRSA). This serves as a powerful illustrative example of the potential for synergy when these two classes of antibiotics are combined.

Mechanism of Synergy: A Two-Pronged Attack on Bacterial Cell Wall Synthesis

The bacterial cell wall, composed primarily of peptidoglycan, is crucial for maintaining cell integrity and survival. Both this compound and β-lactam antibiotics disrupt peptidoglycan synthesis, but at distinct and sequential steps. This dual-front assault can lead to a potent synergistic effect, where the combined antimicrobial activity is significantly greater than the sum of their individual effects.

  • This compound (and other MraY inhibitors): These antibiotics target and inhibit translocase I (MraY), an essential enzyme responsible for the first step of the lipid cycle in peptidoglycan synthesis. Specifically, MraY catalyzes the transfer of the UDP-MurNAc-pentapeptide precursor to the lipid carrier undecaprenyl phosphate (B84403) on the cytoplasmic side of the cell membrane. Inhibition of MraY effectively halts the production of Lipid I, a critical building block for the cell wall.[1][2]

  • β-Lactam Antibiotics: This broad class of antibiotics, including penicillins and cephalosporins, acts at a later stage in the peptidoglycan synthesis pathway. They specifically target and inhibit penicillin-binding proteins (PBPs), which are responsible for the final transpeptidation step of cross-linking the peptidoglycan chains in the periplasmic space. This inhibition results in a weakened cell wall, ultimately leading to cell lysis.[3]

By inhibiting two crucial and consecutive steps in this essential pathway, the combination of an MraY inhibitor and a β-lactam antibiotic creates a powerful synergistic effect, overwhelming the bacterium's ability to maintain its cell wall.

Synergy_Mechanism UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide MraY MraY UDP-MurNAc-pentapeptide->MraY Lipid I Lipid I MraY->Lipid I MurG MurG Lipid I->MurG Lipid II Lipid II MurG->Lipid II Flippase Flippase Lipid II->Flippase PBPs PBPs Flippase->PBPs Inhibition by β-Lactams Cross-linked Peptidoglycan Cross-linked Peptidoglycan PBPs->Cross-linked Peptidoglycan

Figure 1: Mechanism of Synergy in Peptidoglycan Synthesis.

Quantitative Analysis of Synergy: Checkerboard Assay Data

The synergistic interaction between two antimicrobial agents can be quantified using a checkerboard assay, which determines the minimum inhibitory concentration (MIC) of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is then calculated to assess the nature of the interaction. An FIC index of ≤ 0.5 is indicative of synergy.

The following table presents data from a study on the MraY inhibitor Tunicamycin in combination with various β-lactam antibiotics against the MRSA strain USA300, demonstrating significant synergistic activity.[4][5]

Antibiotic CombinationMIC Alone (μg/mL)MIC in Combination (μg/mL)FIC IndexInteraction
Tunicamycin 16---
Cefuroxime 12820.14 Synergy
Cefoxitin 6420.16 Synergy
Penicillin G 25640.14 Synergy
Amoxicillin 12840.16 Synergy

Data adapted from Bai et al. (2025). The FIC index was calculated as (MIC of Tunicamycin in combination / MIC of Tunicamycin alone) + (MIC of β-lactam in combination / MIC of β-lactam alone). A fixed sub-inhibitory concentration of Tunicamycin (1 µg/mL) was used in the combination testing.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antibiotic synergy. Below are the standard protocols for the checkerboard and time-kill assays.

Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

Checkerboard_Workflow start Start prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum prep_plates Prepare 96-well plates with serial dilutions of Antibiotic A (e.g., this compound) and Antibiotic B (e.g., β-lactam) prep_inoculum->prep_plates inoculate Inoculate plates with bacterial suspension prep_plates->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC of each antibiotic alone and in combination incubate->read_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calc_fic interpret Interpret Results calc_fic->interpret synergy Synergy (FIC ≤ 0.5) interpret->synergy FIC ≤ 0.5 additive Additive/Indifferent (0.5 < FIC ≤ 4) interpret->additive 0.5 < FIC ≤ 4 antagonism Antagonism (FIC > 4) interpret->antagonism FIC > 4 end End synergy->end additive->end antagonism->end

Figure 2: Experimental Workflow for Checkerboard Assay.

Materials:

  • MraY inhibitor (e.g., this compound) stock solution

  • β-lactam antibiotic stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions:

    • In a 96-well plate, create serial twofold dilutions of the β-lactam antibiotic horizontally across the columns.

    • Create serial twofold dilutions of the MraY inhibitor vertically down the rows.

    • Include wells with each antibiotic alone to determine their individual MICs, as well as a growth control well with no antibiotics.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the prepared inoculum to all wells.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the plates for turbidity to determine the MICs.

    • Calculate the FIC index for each well showing no growth using the formula: FIC = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). The lowest FIC index is reported.[6]

Time-Kill Assay Protocol

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.

Materials:

  • MraY inhibitor (e.g., this compound)

  • β-lactam antibiotic

  • CAMHB

  • Bacterial culture in logarithmic growth phase

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Apparatus for colony counting (e.g., agar (B569324) plates, automated colony counter)

Procedure:

  • Preparation of Test Conditions:

    • Prepare culture tubes with CAMHB containing:

      • No antibiotic (growth control)

      • MraY inhibitor alone (at a sub-inhibitory concentration, e.g., 0.25x MIC)

      • β-lactam antibiotic alone (at a sub-inhibitory concentration, e.g., 0.25x MIC)

      • The combination of the MraY inhibitor and the β-lactam antibiotic at the same sub-inhibitory concentrations.

  • Inoculation and Incubation:

    • Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Incubate the tubes at 37°C in a shaking incubator.

  • Sampling and Colony Counting:

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions and plate on appropriate agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Conclusion

The strategy of combining this compound, or other MraY inhibitors, with β-lactam antibiotics holds significant promise for overcoming antimicrobial resistance. By targeting two distinct and essential steps in the bacterial cell wall synthesis pathway, this combination can achieve a potent synergistic effect, potentially revitalizing the efficacy of β-lactams against resistant pathogens. The experimental data from the Tunicamycin and β-lactam combination study strongly supports this hypothesis. Further research is warranted to specifically evaluate the synergistic potential of this compound with a range of β-lactam antibiotics against clinically relevant bacterial strains. Such studies could pave the way for novel and effective combination therapies to address the growing threat of multidrug-resistant infections.

References

A Comparative Guide to the Efficacy of Pacidamycin 5T: In Vitro Promise vs. In Vivo Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Pacidamycin 5T, a member of the uridyl-peptide class of antibiotics. Pacidamycins have garnered interest for their specific activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen.[1][2] This document objectively evaluates the performance of this compound against established alternatives, supported by available experimental data, to inform future research and development efforts in the quest for novel antimicrobial agents.

Executive Summary

This compound demonstrates promising in vitro activity against Pseudomonas aeruginosa, with reported Minimum Inhibitory Concentrations (MICs) in a range suggestive of potent antibacterial action. However, this in vitro efficacy does not translate to in vivo settings. Preclinical studies in mouse models have shown that pacidamycins are inactive against P. aeruginosa infections. This discrepancy is a critical consideration for the therapeutic potential of this antibiotic class. A significant factor contributing to this in vivo failure is the high frequency of resistance development in P. aeruginosa.[3] This guide will delve into the available data, compare this compound with standard-of-care antibiotics, and provide detailed experimental protocols to aid in the evaluation of novel antimicrobial candidates.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for this compound and two commonly used anti-pseudomonal antibiotics, Ciprofloxacin and Tobramycin.

Table 1: In Vitro Efficacy against Pseudomonas aeruginosa

AntibioticP. aeruginosa Strain(s)MIC Range (µg/mL)
This compound (and other pacidamycins) Various clinical isolates8 - 64[3]
Ciprofloxacin Various clinical isolates0.25 - >32
Tobramycin Various clinical isolates0.5 - >128

Table 2: In Vivo Efficacy and Pharmacokinetics in Mouse Models

AntibioticAnimal ModelDosing RegimenEfficacyKey Pharmacokinetic Parameters
Pacidamycin 1 Mouse Protection Test (P. aeruginosa)25 mg/kg (subcutaneous)[3]Inactive[3]Cmax: ~50 µg/mL, Half-life: 0.5 hours[3]
Ciprofloxacin Murine Sepsis Model (P. aeruginosa)10 mg/kg (oral)Significant reduction in mortalityWell-absorbed orally with good tissue penetration
Tobramycin Murine Lung Infection Model (P. aeruginosa)5 mg/kg (intratracheal)Significant reduction in bacterial load in the lungsHigh concentrations achieved in the lungs with local administration

Mechanism of Action: Inhibition of MraY

Pacidamycins exert their antibacterial effect by inhibiting the enzyme phospho-N-acetylmuramyl-pentapeptide translocase, also known as MraY.[4] MraY is a crucial integral membrane enzyme in the bacterial peptidoglycan biosynthesis pathway. By blocking MraY, pacidamycins prevent the formation of the bacterial cell wall, leading to cell lysis and death. This mechanism is a key target for novel antibiotic development due to its essential role in bacterial survival.

MraY_Inhibition cluster_bacterial_cytoplasm Bacterial Cytoplasm cluster_cell_membrane Cell Membrane cluster_periplasm Periplasm UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP-MurNAc-pentapeptide->MraY Undecaprenyl-phosphate Undecaprenyl-phosphate Undecaprenyl-phosphate->MraY Lipid I Lipid I (Undecaprenyl-PP-MurNAc-pentapeptide) MraY->Lipid I Translocation Peptidoglycan_synthesis To Peptidoglycan Synthesis Lipid I->Peptidoglycan_synthesis Pacidamycin_5T This compound Pacidamycin_5T->MraY Inhibition Broth_Microdilution_Workflow A Prepare P. aeruginosa inoculum (0.5 McFarland) C Dilute inoculum and add to wells A->C B Prepare serial dilutions of This compound in 96-well plate B->C D Incubate at 35°C for 16-20 hours C->D E Read MIC (lowest concentration with no visible growth) D->E Murine_Lung_Infection_Model A Intratracheal instillation of P. aeruginosa into anesthetized mice B Administer this compound or vehicle control post-infection A->B C Monitor mice for clinical signs B->C D Euthanize at a defined endpoint C->D E Determine bacterial load (CFU) in lung homogenates D->E F Compare bacterial loads between treated and control groups E->F

References

A Head-to-Head Comparison of Pacidamycin Family Members for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the pacidamycin family of uridyl peptide antibiotics, detailing their antibacterial performance, mechanism of action, and structure-activity relationships. This guide provides researchers and drug development professionals with the comparative data and experimental protocols necessary to evaluate these promising anti-pseudomonal agents.

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Among the most notorious of these is Pseudomonas aeruginosa, an opportunistic bacterium responsible for a wide array of severe hospital-acquired infections. The pacidamycin family of antibiotics, first isolated from Streptomyces coeruleorubidus, has garnered significant interest due to its specific and potent activity against this troublesome pathogen[1]. These complex nucleoside-peptide molecules operate via a clinically unexploited mechanism: the inhibition of translocase MraY, an essential enzyme in the bacterial cell wall biosynthesis pathway[2][3]. This unique mode of action makes the pacidamycins a compelling scaffold for the development of new antibacterial agents.

This guide provides a head-to-head comparison of various members of the pacidamycin family, including natural congeners and synthetic analogs. We present available quantitative data on their antibacterial activity, delve into the structural nuances that govern their efficacy, and provide detailed protocols for key evaluative experiments.

Performance Comparison of Pacidamycin Family Members

The antibacterial potency of the pacidamycin family is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) against relevant bacterial strains. While a comprehensive side-by-side comparison of all known pacidamycins from a single study is not available in the published literature, the existing data provides valuable insights into their relative performance.

The pacidamycins demonstrate a narrow but potent spectrum of activity, with a remarkable specificity for Pseudomonas aeruginosa[1]. Their activity against other common pathogens like Enterobacteriaceae and Staphylococcus aureus is generally poor, with MICs often exceeding 100 µg/mL.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Pacidamycin Family Members

AntibioticPseudomonas aeruginosa (Wild-Type)Escherichia coli (Wild-Type)Notes
Pacidamycin Complex (1, 2, 3, 5)8 - 64>100General range for the natural product complex.
Pacidamycin 44 - 16Not reportedUsed in resistance mechanism studies.
Synthetic DihydropacidamycinsNot reported4 - 8Shows a modified spectrum of activity with noteworthy anti-E. coli action.[4]
Pacidamycin 5T32InactiveA hydroxylated analog of Pacidamycin 5.
[2-Cl-Phe]-pacidamycin64InactiveA synthetic analog with a chlorinated phenylalanine.
Pacidamycin-resistant P. aeruginosa64 - 512-High-level resistance is primarily due to impaired uptake.[5]

Structure-Activity Relationships

The pacidamycins are complex uridyl tetra- or pentapeptides. Their core structure consists of a 3'-deoxyuridine (B14125) nucleoside linked to an N-methyl-2,3-diaminobutyric acid (DABA) residue. Variations in the peptide chain, particularly at the N- and C-termini, give rise to the different family members and influence their biological activity[2][6].

  • Pacidamycin D is a uridyl tetrapeptide, distinguishing it from the more common pentapeptide members of the family. It has a single Alanine residue attached to the β-amino group of the central DABA moiety[2][6].

  • Other pacidamycins, such as pacidamycin 1, 2, 3, 4, and 5 , are pentapeptides that typically feature an m-Tyrosine or a derivative at the corresponding position[2][6]. The C-terminal amino acid is also a point of variation, with phenylalanine, tryptophan, or m-tyrosine being found in the natural suite of pacidamycins.

  • The biosynthetic pathway has shown remarkable flexibility, allowing for the creation of novel analogs through precursor-directed biosynthesis. For instance, feeding Streptomyces coeruleorubidus with halogenated phenylalanine or tryptophan analogs has led to the production of new halo-pacidamycins[7]. This opens up avenues for medicinal chemists to rationally design and generate pacidamycin derivatives with potentially improved properties.

  • Synthetic modifications, such as the creation of dihydropacidamycins , have been shown to alter the antibacterial spectrum, conferring activity against Gram-negative bacteria like E. coli that are typically not susceptible to natural pacidamycins[4].

dot

Caption: General chemical scaffold of the pacidamycin family.

In Vivo Efficacy

Despite promising in vitro activity, the in vivo efficacy of the natural pacidamycins has been a significant hurdle. Early studies with pacidamycin 1 found it to be inactive in a mouse protection model against P. aeruginosa infection. This was in spite of achieving a maximum serum concentration (Cmax) of approximately 50 µg/mL after a subcutaneous injection of 25 mg/kg, with a serum half-life of 0.5 hours. The lack of in vivo efficacy could be due to a variety of factors, including rapid clearance, poor tissue penetration, or inactivation by host factors.

The development of synthetic and semi-synthetic analogs aims to overcome these limitations. However, at present, there is a lack of published comparative in vivo efficacy data for the newer pacidamycin derivatives. Further research in this area is crucial to determine if the therapeutic potential of this antibiotic class can be realized.

Mechanism of Action and Resistance

Pacidamycins exert their antibacterial effect by inhibiting MraY (translocase I), a crucial enzyme in the synthesis of peptidoglycan, an essential component of the bacterial cell wall. MraY catalyzes the transfer of N-acetylmuramoyl-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I. By blocking this step, pacidamycins halt cell wall construction, ultimately leading to bacterial cell death.

dot

Pacidamycin Mechanism of Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP_MurNAc_pp->MraY C55P_cyto Undecaprenyl-P (C55-P) C55P_cyto->MraY Lipid_I Lipid I MraY->Lipid_I Catalyzes formation Peptidoglycan Peptidoglycan Synthesis Lipid_I->Peptidoglycan Precursor for Pacidamycin Pacidamycin Pacidamycin->MraY Inhibits

Caption: Inhibition of MraY by Pacidamycin in the peptidoglycan synthesis pathway.

The primary mechanism of resistance to pacidamycins in P. aeruginosa is not enzymatic degradation or target modification, but rather impaired uptake. High-level resistance, with MICs reaching 512 µg/mL, has been linked to mutations in the opp operon, which encodes an oligopeptide permease responsible for transporting the antibiotic across the inner membrane[5]. This suggests that the peptide-like structure of pacidamycins is recognized by this transport system.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of pacidamycin family members can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Inoculum: a. From a fresh (18-24 h) culture plate, select 3-5 colonies of the test organism (e.g., P. aeruginosa ATCC 27853). b. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of the pacidamycin analog in a suitable solvent (e.g., water or DMSO). b. Perform serial two-fold dilutions of the antibiotic in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. b. Include a positive control well (inoculum without antibiotic) and a negative control well (broth only). c. Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

4. Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth.

dot

MIC Assay Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Prep_Dilutions Prepare Serial Dilutions of Pacidamycin Prep_Dilutions->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

References

Pacidamycin 5T: A Comparative Analysis Against Clinically Isolated Resistant Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-vitro activity of Pacidamycin 5T against clinically isolated resistant strains of Pseudomonas aeruginosa, a notoriously difficult-to-treat opportunistic pathogen. The data presented is compiled from available literature to offer a benchmark against commonly used anti-pseudomonal agents.

Executive Summary

Pseudomonas aeruginosa poses a significant threat due to its intrinsic and acquired resistance to a wide array of antibiotics. Pacidamycins, a class of uridyl peptide antibiotics, exhibit selective and potent activity against P. aeruginosa by targeting MraY, an essential enzyme in the peptidoglycan biosynthesis pathway[1]. This guide focuses on the potential of this compound as a therapeutic agent against resistant clinical isolates. While direct comparative studies on this compound against a broad panel of resistant clinical isolates are limited, this document synthesizes available data to provide a comparative perspective.

Comparative In-Vitro Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges for Pacidamycins and other commonly used antibiotics against P. aeruginosa. It is important to note that the data for Pacidamycins is based on a broader class of compounds and may not be from direct head-to-head studies against the same clinical isolates as the comparator drugs. The MIC for the wild-type P. aeruginosa strain PAO1 is reported to be between 4 to 16 µg/ml[1].

Antibiotic ClassAntibioticMIC Range against P. aeruginosa (µg/mL)Notes
Uridyl Peptide Pacidamycins 8 - 64 [2]Active against P. aeruginosa. Resistance can emerge through impaired uptake or efflux.
AminoglycosideAmikacin≤2 - >64High sensitivity reported in some studies (92.86%)[3].
AminoglycosideGentamicin0.25 - >256Resistance frequencies can be significant[4].
CarbapenemImipenem≤0.06 - >512Generally potent, but resistance is a growing concern[5].
CarbapenemMeropenem≤0.06 - >512High sensitivity reported in some studies (91.55%)[3].
CephalosporinCeftazidime0.25 - >256Resistance rates can be high in clinical isolates.
FluoroquinoloneCiprofloxacin≤0.12 - >32High rates of resistance are commonly reported.
Penicillin + β-lactamase inhibitorPiperacillin-Tazobactam≤1 - >256Resistance can be high in multidrug-resistant isolates[3].

Mechanisms of Action and Resistance

This compound's Mechanism of Action:

Pacidamycins inhibit bacterial cell wall synthesis by targeting translocase I (MraY). This enzyme catalyzes a crucial step in the formation of peptidoglycan, an essential component of the bacterial cell wall.

Resistance Mechanisms in P. aeruginosa to Pacidamycins:

Two primary mechanisms of resistance to pacidamycins in P. aeruginosa have been identified:

  • High-Level Resistance (MIC >500 µg/mL): This is primarily caused by mutations in the opp operon, which encodes an oligopeptide permease system responsible for the uptake of pacidamycins into the bacterial cell. This mechanism of resistance does not confer cross-resistance to other antibiotic classes[1].

  • Low-Level Resistance (MIC ~64 µg/mL): This is associated with the overexpression of multidrug resistance (MDR) efflux pumps, such as MexAB-OprM or MexCD-OprJ. This mechanism can lead to cross-resistance with other antibiotics, including fluoroquinolones, tetracyclines, and macrolides[1].

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in-vitro activity of an antimicrobial agent. The following is a detailed protocol for the broth microdilution method, a standard procedure for MIC testing.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Bacterial Culture: A fresh overnight culture of the P. aeruginosa clinical isolate grown on a suitable agar (B569324) medium (e.g., Mueller-Hinton agar).
  • Antimicrobial Agent: A stock solution of this compound of known concentration.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

  • Select several colonies from the fresh agar plate and suspend them in sterile saline or CAMHB.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antibiotic Dilutions:

  • Perform serial twofold dilutions of the this compound stock solution in CAMHB in the wells of the 96-well plate to achieve a range of desired concentrations.
  • Include a growth control well (containing only the bacterial inoculum and broth) and a sterility control well (containing only broth).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.
  • Cover the plates and incubate at 35-37°C for 16-20 hours under ambient air conditions.

5. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).
  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the MIC of this compound against P. aeruginosa clinical isolates.

experimental_workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis isolate P. aeruginosa Clinical Isolate culture Overnight Culture on Agar isolate->culture mcfarland 0.5 McFarland Suspension culture->mcfarland inoculum Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculate Inoculate Plates inoculum->inoculate pac_stock This compound Stock dilutions Serial Dilutions in 96-Well Plate pac_stock->dilutions dilutions->inoculate incubate Incubate (35-37°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Experimental workflow for MIC determination.

Conclusion

This compound, and the pacidamycin class of antibiotics, represent a promising area of research for new treatments against resistant P. aeruginosa. Their novel mechanism of action makes them a valuable tool in the fight against antibiotic resistance. However, the potential for resistance development through impaired uptake or efflux necessitates further investigation. More comprehensive studies directly comparing the in-vitro activity of this compound against a large and diverse panel of clinically isolated multidrug-resistant P. aeruginosa strains alongside current standard-of-care antibiotics are crucial to fully elucidate its therapeutic potential.

References

Investigating the selectivity of Pacidamycin 5T for bacterial MraY over human paralogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Pacidamycin 5T's Selectivity for the Bacterial Cell Wall Synthesis Enzyme MraY Over Human Paralogues

In the ongoing battle against antibiotic resistance, the ideal therapeutic agent combines potent efficacy with minimal off-target effects in the human host. This compound, a member of the uridylpeptide class of antibiotics, represents a promising candidate by targeting a clinically unexploited enzyme essential for bacterial survival: the phospho-MurNAc-pentapeptide translocase, MraY. This guide provides a comparative analysis of this compound's selectivity for bacterial MraY over its human functional paralog, GlcNAc-1-P-transferase (GPT), supported by structural data and outlining the experimental protocols used to determine such selectivity.

The Critical Targets: Bacterial MraY vs. Human GPT

Bacterial MraY is an integral membrane enzyme that catalyzes the first committed step in the synthesis of peptidoglycan, a vital component of the bacterial cell wall.[1][2] This reaction involves the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to a lipid carrier, undecaprenyl phosphate (B84403), forming Lipid I.[1][2] As this pathway is absent in humans, MraY is an attractive target for antibiotic development.

The closest human functional paralog to MraY is GlcNAc-1-P-transferase (GPT), also known as DPAGT1.[3][4] GPT is involved in the N-linked glycosylation of proteins, a crucial post-translational modification in eukaryotes. It catalyzes a similar reaction to MraY, transferring GlcNAc-1-P from UDP-GlcNAc to a dolichyl phosphate lipid carrier.[3] Inhibition of human GPT can lead to cytotoxicity, as exemplified by the non-selective antibiotic Tunicamycin, which inhibits both MraY and GPT.[2][3] Therefore, a high degree of selectivity for bacterial MraY is a prerequisite for a safe and effective antibiotic.

Quantitative Assessment of Inhibitor Selectivity

InhibitorTarget Organism/EnzymeIC50 (nM)Reference
CarbacaprazamycinAquifex aeolicus MraY104[2]
CapuramycinAquifex aeolicus MraY185[2]
3′-Hydroxymureidomycin AAquifex aeolicus MraY52[2]
TunicamycinBacillus subtilis MraY1.3
TunicamycinHuman GPTPotent Inhibition[2][3]

Note: The IC50 values for selective inhibitors against human GPT are expected to be significantly higher, demonstrating their selectivity. However, specific values are often not reported when selectivity is high.

The Structural Basis of Selectivity

The remarkable selectivity of inhibitors like the pacidamycins for bacterial MraY over human GPT is rooted in distinct structural differences in their active sites.[2][5][6]

  • Active Site Accessibility: The active site of bacterial MraY is relatively shallow and more exposed to the cytosol. In contrast, the active site of human GPT is deeper, narrower, and more occluded, partly due to an additional cytoplasmic domain not present in MraY.[2][6] This structural difference makes the bacterial target more accessible to a broader range of inhibitor structures.

  • The Uridine-Adjacent Pocket: A key feature of the MraY active site is a "uridine-adjacent pocket" (also referred to as HS1).[2] This pocket can accommodate diverse chemical moieties present in selective inhibitors, including the meta-tyrosine of mureidomycins and analogous residues in pacidamycins.[2] Human GPT lacks a comparable binding pocket.[2] Targeting this unique pocket is a key strategy for designing MraY-selective inhibitors and is believed to be a primary reason for the selectivity of the pacidamycin class.[2]

Experimental Protocols

The determination of inhibitor selectivity relies on robust enzymatic assays for both the bacterial target and the human paralog.

MraY Inhibition Assay (Fluorescence-Based)

This assay continuously monitors the formation of Lipid I by measuring a change in fluorescence resonance energy transfer (FRET).

Materials:

  • Purified, membrane-reconstituted bacterial MraY enzyme.

  • UDP-MurNAc-pentapeptide substrate labeled with a donor fluorophore (e.g., BODIPY).

  • Undecaprenyl phosphate (C55-P) as the lipid substrate.

  • Lipid/detergent micelles containing a FRET acceptor fluorophore (e.g., lissamine rhodamine B sulfonyl).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 1 mM MgCl2, 1 mM DTT, and 0.04% Triton X-100.

  • Test compound (this compound) dissolved in DMSO.

  • 384-well microplates.

  • A plate reader capable of simultaneous dual-emission fluorescence detection.

Procedure:

  • A mixture of MraY-containing membranes, C55-P, and the FRET acceptor-labeled micelles is pre-incubated with varying concentrations of this compound in the assay buffer for 30 minutes.

  • The enzymatic reaction is initiated by the addition of the fluorescently labeled UDP-MurNAc-pentapeptide substrate.

  • The fluorescence is measured kinetically, with excitation at the donor's excitation wavelength (e.g., 485 nm) and emission detection at both the donor and acceptor emission wavelengths (e.g., 520 nm and 590 nm, respectively).

  • As MraY synthesizes Lipid I, the donor and acceptor fluorophores are brought into close proximity, resulting in an increase in FRET (decreased donor emission, increased acceptor emission).

  • The rate of reaction is calculated from the change in fluorescence over time.

  • IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Human GPT Inhibition Assay

A similar fluorescence-based or a radioactivity-based assay can be employed to assess the inhibition of human GPT. The key differences would be the use of purified human GPT and its specific substrates, UDP-GlcNAc and dolichyl phosphate.

Visualizing the Pathways and Processes

To better understand the context of this compound's action and the methods used to evaluate it, the following diagrams illustrate the key pathways and workflows.

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pp->MraY Lipid_I Lipid I MraY->Lipid_I C55-P MurG MurG Lipid_I->MurG UDP-GlcNAc Lipid_II Lipid II MurG->Lipid_II Flippase Flippase Lipid_II->Flippase Peptidoglycan Peptidoglycan Synthesis Flippase->Peptidoglycan Pacidamycin This compound Pacidamycin->MraY Inhibition

Caption: Bacterial peptidoglycan synthesis pathway and the inhibitory action of this compound on MraY.

MraY_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis A Prepare serial dilutions of this compound C Add this compound to MraY mixture and pre-incubate for 30 min A->C B Mix MraY, C55-P, and FRET acceptor micelles B->C D Initiate reaction with fluorescent UDP-MurNAc-pentapeptide C->D E Measure FRET signal kinetically in a plate reader D->E F Calculate reaction rates and percent inhibition E->F G Plot dose-response curve and determine IC50 value F->G

Caption: Experimental workflow for the MraY fluorescence-based inhibition assay.

Selectivity_Concept Pacidamycin This compound MraY Bacterial MraY Pacidamycin->MraY GPT Human GPT Pacidamycin->GPT Inhibition Strong Inhibition No_Inhibition Negligible Inhibition

Caption: Conceptual diagram of this compound's selective inhibition of bacterial MraY.

Conclusion

This compound and its class of uridylpeptide antibiotics exemplify a promising strategy in the development of new antibacterial agents. Their selectivity for bacterial MraY over the human paralog GPT is a critical feature, underpinned by distinct structural differences in the active sites of these enzymes. While further studies are needed to provide a direct quantitative comparison of this compound's activity against both enzymes, the available structural and qualitative data strongly support its potential as a selective and therefore safer therapeutic candidate. The experimental protocols outlined provide a framework for the continued investigation and development of MraY inhibitors as a new class of antibiotics.

References

A Comparative Guide to the Structure-Activity Relationship of Pacidamycin 5T and its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pacidamycin 5T and its related uridyl peptide antibiotics represent a promising class of antibacterial agents targeting the essential bacterial enzyme MraY, a critical component in the biosynthesis of the cell wall. Understanding the structure-activity relationship (SAR) of these complex natural products is paramount for the development of novel, potent, and specific antibacterial therapeutics. This guide provides a comparative analysis of this compound and its synthetic analogs, supported by experimental data, detailed methodologies, and visual representations of key concepts.

Core Structure and Mechanism of Action

Pacidamycins are characterized by a unique structure comprising a 3'-deoxyuridine (B14125) nucleoside linked to a tetra- or pentapeptide chain via a 4',5'-enamide bond.[1][2] this compound is distinguished by a hydroxyl group at the 3' position of the uridine (B1682114) moiety. The primary target of pacidamycins is the membrane-associated enzyme MraY, which catalyzes the transfer of the phospho-N-acetylmuramoyl-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403), a crucial step in the formation of Lipid I and subsequent peptidoglycan synthesis.[1][2] The uracil-ribose portion of the molecule is a key determinant for binding to the MraY target.[2]

Comparative Biological Activity

While specific SAR studies on a broad range of this compound analogs are limited in publicly available literature, a detailed total synthesis and biological evaluation of Pacidamycin D and its 3'-hydroxy analog (structurally analogous to this compound) provides valuable insights into the impact of this specific modification. The following table summarizes the in vitro activity of these two compounds against various strains of Pseudomonas aeruginosa.

CompoundP. aeruginosa PAO1 MIC (μg/mL)P. aeruginosa ATCC 25619 MIC (μg/mL)P. aeruginosa SR 27156 MIC (μg/mL)MraY Inhibition IC50 (nM)
Pacidamycin D64161622
3'-Hydroxypacidamycin D>128646442

Data sourced from a study on the total synthesis and biological evaluation of Pacidamycin D and its 3'-hydroxy analogue.

The data indicates that while the 3'-hydroxy analog retains potent MraY inhibitory activity, its antibacterial efficacy against whole bacterial cells is reduced compared to the parent compound, Pacidamycin D. This suggests that the 3'-hydroxyl group may impact factors such as cell permeability or stability, while still permitting strong interaction with the MraY enzyme.

Further diversification of the pacidamycin scaffold has been explored through precursor-directed biosynthesis and synthetic modifications. For instance, dihydropacidamycins, with a saturated bond in the dehydroamino acid residue, have demonstrated a modified antibacterial spectrum, including activity against Escherichia coli and Mycobacterium tuberculosis.[3] Additionally, a nonenzymatic Pictet-Spengler reaction has been utilized to generate further structural diversity in the pacidamycin family.[4]

Experimental Protocols

MraY Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay measures the inhibition of MraY activity by monitoring the transfer of a fluorescently labeled substrate to a lipid acceptor.

Materials:

  • MraY-containing bacterial membranes

  • BODIPY-FL-labeled UDP-N-acetylmuramoyl-pentapeptide (B-UNAM-pp) (FRET donor)

  • Lissamine rhodamine B-labeled phosphatidylethanolamine (B1630911) (LRPE) (FRET acceptor)

  • Undecaprenyl phosphate (C55P)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 50 mM MgCl2, 1 mM dithiothreitol, and 0.05% Triton X-100.

  • Test compounds (this compound and analogs)

  • 384-well black polystyrene assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare a mixture of LRPE, C55P, and MraY-containing membranes in a microcentrifuge tube and pre-incubate for 30 minutes. The final Triton X-100 concentration during pre-incubation should be approximately 0.06%.

  • Dispense 6 µL of the pre-incubated mixture into the wells of a 384-well plate.

  • Add the test compounds at various concentrations.

  • Initiate the reaction by adding 3 µL of B-UNAM-pp. Final concentrations in the assay should be optimized but can be guided by published examples (e.g., 2 µM B-UNAM-pp, 20 µM C55P, 50 µg/mL membrane protein, and varying concentrations of LRPE).

  • Incubate the plate and measure the fluorescence at both the donor emission wavelength (e.g., 520 nm) and the acceptor emission wavelength (e.g., 590 nm) at regular intervals.

  • The decrease in donor fluorescence and increase in acceptor fluorescence are indicative of MraY activity.

  • Calculate the rate of reaction and determine the IC50 values for the test compounds by plotting the percentage of inhibition against the compound concentration.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antibacterial agent against a specific bacterium. The protocol should follow the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial strains (e.g., Pseudomonas aeruginosa PAO1, ATCC 25619)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (this compound and analogs)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well microtiter plate.

  • Prepare a bacterial inoculum suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculate each well containing the serially diluted test compounds with the bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Visualizing Structure and Mechanism

Pacidamycin_SAR cluster_core Pacidamycin Core Structure cluster_modifications Modification Sites & Analogs cluster_activity Biological Activity Core Pacidamycin Scaffold Uridine Uridine Moiety Core->Uridine contains Peptide Peptide Chain Core->Peptide contains MraY_Inhibition MraY Inhibition Core->MraY_Inhibition leads to Linkage 4',5'-Enamide Linkage Uridine->Linkage connected via R1 R1: 3'-Position (OH in this compound) Uridine->R1 R2 R2: Peptide Chain (Amino Acid Variations) Peptide->R2 Linkage->Peptide R3 R3: Dehydroamino Acid (Saturation in Dihydropacidamycins) Linkage->R3 Antibacterial_Activity Antibacterial Activity MraY_Inhibition->Antibacterial_Activity results in

Caption: Key structural components of Pacidamycin and sites for analog modification.

MraY_Inhibition_Pathway UDP_MurNAc UDP-MurNAc-pentapeptide MraY MraY Enzyme UDP_MurNAc->MraY C55P Undecaprenyl Phosphate (Lipid Carrier) C55P->MraY Lipid_I Lipid I MraY->Lipid_I Catalyzes Peptidoglycan Peptidoglycan Synthesis Lipid_I->Peptidoglycan Precursor for Pacidamycin This compound Pacidamycin->MraY Inhibits

Caption: Inhibition of the MraY-catalyzed step in peptidoglycan synthesis by this compound.

References

Evaluating Pacidamycin 5T: A Bactericidal Agent with Targeted Anti-Pseudomonas Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bactericidal versus bacteriostatic properties of Pacidamycin 5T. Drawing upon available experimental data for the pacidamycin class of antibiotics, this document outlines its mechanism of action, antimicrobial spectrum, and key performance indicators.

This compound belongs to the uridyl peptide family of antibiotics, a class of natural products that exhibit a targeted and potent inhibitory effect on bacterial cell wall biosynthesis. These antibiotics function by inhibiting the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), which is essential for the formation of peptidoglycan, a critical component of the bacterial cell wall. This targeted mechanism of action confers a high degree of specificity, primarily against Pseudomonas aeruginosa.

Bactericidal versus Bacteriostatic Activity

The distinction between a bactericidal and a bacteriostatic agent is determined by its effect on bacterial viability. A bactericidal agent actively kills bacteria, typically defined as causing a ≥3-log10 (99.9%) reduction in the viable cell count, while a bacteriostatic agent inhibits bacterial growth without directly killing the cells. This is quantitatively assessed by comparing the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that inhibits visible growth, with the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in a ≥99.9% kill. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

While specific quantitative data for this compound is limited in publicly available literature, studies on the closely related Pacidamycin 1 provide strong evidence for the bactericidal nature of this antibiotic class against its target organism, Pseudomonas aeruginosa.

Comparative Performance Data

The following tables summarize the available in vitro activity data for the pacidamycin class of antibiotics. It is important to note that the specific values for this compound may vary, but the data for Pacidamycin 1 serves as a strong indicator of its expected performance.

Table 1: In Vitro Activity of Pacidamycins against Pseudomonas aeruginosa
Parameter Value
Minimum Inhibitory Concentration (MIC) Range8 - 64 µg/mL[1]
Bactericidal Activity (Time-Kill Assay)Bactericidal (≥3-log10 reduction in 4-6 hours at 4x and 8x MIC for Pacidamycin 1)[1]
Table 2: Antimicrobial Spectrum of Pacidamycins
Organism Activity
Pseudomonas aeruginosaSusceptible[1][2][3]
Enterobacteriaceae (e.g., Escherichia coli)Resistant (MIC > 100 µg/mL)[1]
Staphylococcus aureusResistant (MIC > 100 µg/mL)[1]
Streptococcus speciesGenerally Resistant (MIC > 100 µg/mL)[1]
Other Pseudomonas speciesResistant (MIC > 100 µg/mL)[1]

Experimental Protocols

The determination of the bactericidal or bacteriostatic properties of an antibiotic relies on standardized and reproducible experimental protocols. The following outlines the general methodologies for Minimum Inhibitory Concentration (MIC) determination, Minimum Bactericidal Concentration (MBC) determination, and Time-Kill Kinetic Assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using a broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test organism (e.g., P. aeruginosa) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined as a follow-up to the MIC assay.

  • Subculturing: Aliquots (e.g., 10 µL) are taken from all wells of the MIC plate that show no visible growth.

  • Plating: The aliquots are plated onto an antibiotic-free agar (B569324) medium (e.g., Tryptone Soya Agar).

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Kinetic Assay

This assay provides a dynamic view of the antibiotic's effect on bacterial viability over time.

  • Preparation: A logarithmic-phase culture of the test organism is diluted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in a flask containing broth with and without the antibiotic at various multiples of its MIC (e.g., 1x, 2x, 4x, 8x MIC).

  • Sampling: Aliquots are removed from each flask at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Viable Cell Counting: Serial dilutions of each aliquot are plated on antibiotic-free agar. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.

  • Interpretation: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.

MraY_Inhibition_Pathway cluster_membrane Bacterial Inner Membrane UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP_MurNAc_pentapeptide->MraY Undecaprenyl_phosphate Undecaprenyl phosphate Undecaprenyl_phosphate->MraY Lipid_I Lipid I MraY->Lipid_I Catalysis Pacidamycin_5T This compound Pacidamycin_5T->MraY Peptidoglycan_synthesis Peptidoglycan Synthesis Lipid_I->Peptidoglycan_synthesis Inhibition Inhibition Bactericidal_Evaluation_Workflow start Start: Isolate Bacterial Strain mic_determination MIC Determination (Broth Microdilution) start->mic_determination mbc_determination MBC Determination (Subculturing from MIC) mic_determination->mbc_determination time_kill_assay Time-Kill Kinetic Assay mic_determination->time_kill_assay data_analysis Data Analysis mbc_determination->data_analysis time_kill_assay->data_analysis bactericidal Bactericidal (MBC/MIC ≤ 4) data_analysis->bactericidal Yes bacteriostatic Bacteriostatic (MBC/MIC > 4) data_analysis->bacteriostatic No

References

Safety Operating Guide

Prudent Disposal of Pacidamycin 5T: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of laboratory waste is paramount to ensuring personnel safety, environmental protection, and mitigating the development of antimicrobial resistance. This guide provides a framework for the safe handling and disposal of Pacidamycin 5T, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any work with this compound, it is crucial to consult the material's Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, the handling of this compound should be approached with the caution afforded to other potent antibiotics.

Personal Protective Equipment (PPE): When handling this compound in solid or solution form, appropriate PPE is mandatory to prevent skin and respiratory exposure.

Hazard CategoryRecommended Personal Protective Equipment (PPE)
Eye/Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash-prone procedures.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat are essential. Ensure gloves are compatible with any solvents used.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.
Standard Disposal Protocol for this compound Waste

The recommended and primary method for the disposal of this compound is through your institution's certified chemical waste disposal program. Never discharge antibiotic waste down the drain, as this can contribute to environmental contamination and the emergence of antibiotic-resistant bacteria.[1][2]

Step-by-Step Disposal Procedure:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS office.[1]

  • Containerization:

    • Solid Waste: Collect all solid waste, including unused or expired this compound powder, contaminated PPE (gloves, lab coats), and contaminated labware (e.g., pipette tips, tubes), in a designated, leak-proof, and clearly labeled hazardous waste container.[3]

    • Liquid Waste: Collect all concentrated liquid waste, such as stock solutions, in a designated, leak-proof hazardous waste container that is chemically compatible with the solvent used.[1] For media containing this compound that is also biohazardous, it must first be decontaminated according to your institution's biosafety protocols (e.g., autoclaving) before being collected as chemical waste.[1]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and an indication of the solvent or other components.[1][3] Attach a completed chemical waste tag as soon as the first waste is added.[4]

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory.[1] Ensure containers are kept closed except when adding waste.

  • Disposal: Arrange for the pickup of the hazardous waste through your institution's EHS department or a licensed hazardous waste contractor.[1][3]

Spill Management Protocol

In the event of a this compound spill, immediate containment and cleanup are necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the area and restrict access.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Don PPE: Wear appropriate PPE, including respiratory protection if dealing with a powder spill.

  • Contain and Clean:

    • For solid spills, gently cover the material to avoid generating dust and carefully scoop it into a labeled hazardous waste container.[5]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it into a labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution, followed by soap and water.[3][5]

  • Dispose of Waste: All cleanup materials should be disposed of as hazardous waste.[5]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process for the proper disposal of this compound waste.

cluster_start Waste Generation cluster_type Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_disposal Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., unused powder, contaminated PPE, labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., stock solutions, used media) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid storage Store in Satellite Accumulation Area collect_solid->storage biohazard_check Biohazardous? liquid_waste->biohazard_check decontaminate Decontaminate (e.g., Autoclave) biohazard_check->decontaminate Yes collect_liquid Collect in Labeled Hazardous Waste Container biohazard_check->collect_liquid No decontaminate->collect_liquid collect_liquid->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Pacidamycin 5T

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Pacidamycin 5T. Adherence to these guidelines is critical for ensuring personal safety and the integrity of experimental work.

I. Personal Protective Equipment (PPE): A Multi-layered Defense

A risk assessment is mandatory before handling this compound to ensure the appropriate level of personal protection.[2] The minimum required PPE is outlined below. Double gloving is recommended, particularly when handling concentrated solutions, to provide an additional layer of protection.[2][3]

PPE CategorySpecificationRationale
Hand Protection Disposable nitrile gloves (double-gloved).[2][3]To prevent skin contact. Nitrile offers good resistance to a range of chemicals.
Eye and Face Protection Safety glasses with side shields are the minimum requirement.[2] A full-face shield should be used when there is a risk of splashes or aerosol generation.[4][5]To protect the eyes and face from accidental splashes of liquids or fine particles.
Body Protection A dedicated laboratory coat, worn over personal clothing.[2]To protect skin and clothing from contamination. Laboratory coats should not be worn outside the designated laboratory area.
Respiratory Protection A suitable respirator (e.g., N95 or higher) should be used if there is a risk of aerosol formation or when handling the powder form of the compound.[4][6]To prevent inhalation of the agent, especially when working with fine powders or creating solutions.
II. Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol outlines the essential steps for safely handling this compound from receipt to disposal.

1. Preparation and Weighing:

  • All handling of solid this compound should be conducted in a certified chemical fume hood or a similar containment device to minimize inhalation exposure.[3]

  • Before beginning work, ensure the work area is clean and free of clutter.

  • Don all required PPE as specified in the table above.

  • Use dedicated spatulas and weighing papers for this compound.

  • Clean all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol) after weighing.

2. Solution Preparation:

  • When dissolving this compound, add the solvent slowly to the solid to avoid splashing.

  • Cap and seal containers of this compound solutions securely.

  • Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

3. Experimental Use:

  • Conduct all procedures involving this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid skin contact with solutions containing this compound. If contact occurs, wash the affected area immediately with soap and water.[7]

  • After completing the experiment, decontaminate all work surfaces and equipment.

III. Disposal Plan: Mitigating Environmental Impact

Improper disposal of antibiotics can contribute to antimicrobial resistance in the environment.[8][9][10] All waste contaminated with this compound must be treated as hazardous chemical waste.

1. Liquid Waste:

  • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not pour any waste containing this compound down the drain.[9]

2. Solid Waste:

  • Dispose of all contaminated solid waste, including gloves, weighing papers, and pipette tips, in a designated hazardous waste container.

  • Empty containers of this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

3. Decontamination:

  • All non-disposable equipment that has come into contact with this compound should be decontaminated. This can be achieved by rinsing with a suitable solvent, which should then be collected as hazardous waste.

IV. Emergency Procedures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do not induce vomiting.[11] Rinse the mouth with water. Seek immediate medical attention.[12]

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the critical steps and decision points for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。